WEHI-345
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-[4-amino-3-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O/c1-14-4-6-15(7-5-14)18-17-19(23)26-13-27-20(17)29(28-18)22(2,3)12-25-21(30)16-8-10-24-11-9-16/h4-11,13H,12H2,1-3H3,(H,25,30)(H2,23,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEBSTCDZKUSVOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)(C)CNC(=O)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
WEHI-345: A Deep Dive into its Mechanism of Action as a RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 plays a pivotal role in mediating the inflammatory response following the activation of Nucleotide-binding Oligomerization Domain (NOD)-like receptors, specifically NOD1 and NOD2.[4][5] These intracellular sensors recognize bacterial peptidoglycan fragments, triggering a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[4][5] Given its central role in inflammatory signaling, RIPK2 has emerged as a promising therapeutic target for a range of inflammatory and autoimmune diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on RIPK2 and downstream signaling pathways, supported by quantitative data and detailed experimental protocols.
Core Mechanism of Action: Inhibition of RIPK2 Kinase Activity
This compound exerts its biological effects through direct inhibition of the kinase activity of RIPK2.[1][2][3] By binding to the ATP-binding pocket of the RIPK2 kinase domain, this compound prevents the autophosphorylation and subsequent activation of the enzyme.[3] This inhibition has been quantified in various assays, demonstrating the potency and selectivity of this compound.
Quantitative Data on this compound Activity
| Parameter | Value | Assay System | Reference(s) |
| IC50 (RIPK2) | 130 nM (0.13 µM) | In vitro kinase assay (human recombinant) | [1][3][6] |
| Kd (RIPK2) | 46 nM | Kinase binding assay | [3] |
| Selectivity (Kd) | >10,000 nM (>10 µM) | For RIPK1, RIPK4, and RIPK5 | [3] |
Impact on Downstream Signaling Pathways
The inhibition of RIPK2 kinase activity by this compound has profound effects on the downstream signaling cascade initiated by NOD1 and NOD2 activation. The primary consequence is the disruption of the NF-κB signaling pathway.
NOD-RIPK2 Signaling Pathway and the Action of this compound
Upon activation by bacterial peptidoglycan fragments like muramyl dipeptide (MDP), NOD1 and NOD2 recruit RIPK2. This leads to RIPK2 autophosphorylation and subsequent polyubiquitylation, which serves as a scaffold to recruit downstream signaling components, ultimately leading to the activation of the IKK complex and subsequent NF-κB activation. This compound, by inhibiting RIPK2's kinase function, delays RIPK2 ubiquitylation and consequently dampens NF-κB activation.[1][2][4]
Cellular Effects of this compound
In vitro studies using various cell lines have demonstrated the ability of this compound to suppress the production of pro-inflammatory cytokines upon NOD pathway stimulation.
| Cell Line | Stimulant | Effect of this compound (500 nM) | Reference(s) |
| BMDMs | MDP | Potently blocks transcription of TNF and IL-6. | [1] |
| THP-1 cells | MDP | Reduces mRNA levels of NF-κB target genes: TNF, IL-8, IL-1β, and A20. | [1] |
| Raw 267.4 cells | MDP | Inhibits MDP-induced autophosphorylation of RIPK2. | [1][2] |
In Vivo Efficacy
The therapeutic potential of this compound has been evaluated in a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.
| Animal Model | This compound Treatment | Observed Effects | Reference(s) |
| EAE in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[1] | [1] |
Experimental Protocols
In Vitro RIPK2 Kinase Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant RIPK2.
Materials:
-
Recombinant human RIPK2
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., Myelin Basic Protein - MBP)
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the RIPK2 enzyme, the substrate, and the this compound dilutions.
-
Initiate the reaction by adding ATP.
-
Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This cell-based assay assesses the effect of this compound on the production of pro-inflammatory cytokines in primary immune cells.
Materials:
-
Bone marrow cells from mice
-
L929-conditioned medium (as a source of M-CSF)
-
RPMI 1640 medium supplemented with FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
This compound
-
ELISA kits for TNF and IL-6
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the cells into macrophages by culturing in RPMI 1640 supplemented with L929-conditioned medium for 7 days.
-
Plate the BMDMs in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF and IL-6 in the supernatants using ELISA kits.
NF-κB Activation Assay in THP-1 Cells
This assay measures the effect of this compound on the activation of the NF-κB pathway.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
This compound
-
Reagents for nuclear extraction
-
Reagents for Western blotting or a reporter gene assay (e.g., luciferase)
Procedure (Western Blot for p65 translocation):
-
Culture THP-1 cells.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with MDP.
-
After stimulation, perform nuclear and cytoplasmic fractionation.
-
Run the protein lysates on an SDS-PAGE gel and transfer to a membrane.
-
Probe the membrane with antibodies against the p65 subunit of NF-κB and a nuclear marker (e.g., Lamin B1).
-
Visualize the bands to assess the translocation of p65 to the nucleus.
In Vivo Experimental Autoimmune Encephalomyelitis (EAE) Model
This animal model is used to evaluate the efficacy of this compound in a disease model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound formulation for injection
Procedure:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
On days 0 and 2, administer pertussis toxin intraperitoneally.
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5 (0 = no signs, 1 = limp tail, 2 = hind limb weakness, 3 = hind limb paralysis, 4 = hind and forelimb paralysis, 5 = moribund).
-
Initiate treatment with this compound (e.g., 20 mg/kg, twice daily, intraperitoneally) at the onset of clinical signs.
-
Continue treatment and monitoring for the duration of the study.
-
At the end of the study, tissues can be collected for histological analysis of inflammation and demyelination.
Conclusion
This compound is a potent and selective inhibitor of RIPK2 kinase activity. Its mechanism of action involves the direct inhibition of RIPK2, leading to a delay in its ubiquitylation and a subsequent reduction in the activation of the NF-κB signaling pathway. This ultimately results in the suppression of pro-inflammatory cytokine production. The efficacy of this compound has been demonstrated in both in vitro cellular models and in vivo models of inflammatory disease, highlighting its potential as a therapeutic agent for the treatment of NOD-driven inflammatory disorders. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other RIPK2 inhibitors.
References
- 1. Active Induction of Experimental Autoimmune Encephalomyelitis (EAE) with MOG35–55 in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55)-induced Experimental Autoimmune Encephalomyelitis: A Model of Chronic Multiple Sclerosis [bio-protocol.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345: A Technical Guide to the Discovery and Development of a Selective RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document details the quantitative biochemical and cellular activity of this compound, comprehensive experimental methodologies for its characterization, and visual representations of the relevant biological pathways and discovery workflow.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical signaling node in the innate immune system.[1][2] As a serine/threonine kinase, it plays a pivotal role in the signaling cascades initiated by the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][3][4] Upon recognition of bacterial peptidoglycan fragments, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAPK pathways.[1][2][4] This signaling cascade is essential for the production of pro-inflammatory cytokines and the subsequent immune response.[2] Dysregulation of the NOD-RIPK2 pathway has been implicated in a variety of inflammatory conditions, including inflammatory bowel disease (IBD) and multiple sclerosis.[1][2] Consequently, RIPK2 has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[5][6]
This compound was identified as a potent and selective inhibitor of RIPK2, demonstrating the therapeutic potential of targeting this kinase in NOD-driven inflammatory diseases.[7][8] This guide will explore the discovery, mechanism of action, and preclinical characterization of this compound.
Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its biochemical potency, kinase selectivity, and cellular and in vivo activity.
Table 1: Biochemical Potency of this compound against RIPK2
| Assay Type | Parameter | Value (nM) |
| Kinase Assay | IC₅₀ | 130 |
| Binding Assay | K_d_ | 46 |
IC₅₀: Half-maximal inhibitory concentration. K_d_: Dissociation constant.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | K_d_ (nM) |
| RIPK1 | >10,000 |
| RIPK4 | >10,000 |
| RIPK5 | >10,000 |
This compound demonstrates high selectivity for RIPK2 over other members of the RIPK family.
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Stimulant | Parameter | Value (nM) |
| Raw 264.7 | Inhibition of MDP-induced RIPK2 autophosphorylation | MDP | IC₅₀ | ~500 |
| Bone Marrow-Derived Macrophages (BMDMs) | Inhibition of MDP-induced TNF and IL-6 transcription | MDP | - | 500 |
| THP-1 | Reduction of mRNA levels of NF-κB target genes (TNF, IL-8, IL-1β, A20) | MDP | - | 500 |
MDP: Muramyl dipeptide, a NOD2 ligand.
Table 4: In Vivo Efficacy of this compound in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
| Parameter | Dosing Regimen | Outcome |
| Disease Score | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced disease score, delayed disease onset |
| Inflammatory Infiltrate & Histology | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced inflammatory infiltrate and histological score in the central nervous system |
| Cytokine and Chemokine Levels | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced levels of inflammatory cytokines and chemokines |
| Body Weight | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Improved body weight compared to vehicle-treated mice |
Experimental Protocols
Detailed methodologies for the key experiments cited in the development and characterization of this compound are provided below.
RIPK2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a luminescent kinase assay to measure the in vitro inhibitory activity of compounds against RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate)
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).
-
In a 384-well plate, add 1 µl of the compound dilution or DMSO (vehicle control).
-
Add 2 µl of RIPK2 enzyme diluted in Kinase Buffer to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be close to the K_m_ for ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This protocol details the procedure for assessing the effect of this compound on the production of inflammatory cytokines in primary macrophages.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium with 10% FBS and antibiotics
-
Muramyl dipeptide (MDP)
-
This compound
-
ELISA kits for TNF-α and IL-6
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow cells from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 medium supplemented with 10% FBS, antibiotics, and M-CSF for 7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Plate the differentiated BMDMs in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 24 hours.
-
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Determine the effect of this compound on cytokine production by comparing the levels in treated versus untreated, stimulated cells.
-
Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol outlines the induction of EAE in mice to evaluate the in vivo efficacy of this compound.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG₃₅₋₅₅)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound
-
Vehicle for injection
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG₃₅₋₅₅ in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment:
-
Begin treatment with this compound (e.g., 20 mg/kg, intraperitoneally, twice daily) or vehicle at the onset of clinical signs or as a prophylactic regimen.
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind and forelimb paralysis
-
5: Moribund or dead
-
-
-
Histological and Cytokine Analysis:
-
At the end of the experiment, euthanize the mice and collect brains and spinal cords for histological analysis of inflammation and demyelination.
-
Collect blood or tissue samples to measure cytokine and chemokine levels.
-
Mandatory Visualizations
RIPK2 Signaling Pathway
Caption: RIPK2 signaling pathway initiated by NOD2 activation and inhibited by this compound.
This compound Discovery and Development Workflow
Caption: Workflow for the discovery and preclinical development of this compound.
Conclusion
This compound is a potent and selective inhibitor of RIPK2 that effectively blocks NOD-dependent inflammatory signaling in vitro and demonstrates therapeutic efficacy in a preclinical model of autoimmune disease.[6][7][9][10] Its mechanism of action, involving the inhibition of RIPK2 kinase activity, leads to a delay in RIPK2 ubiquitylation and subsequent NF-κB activation, ultimately preventing the production of pro-inflammatory cytokines.[6][7][9] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery. The successful development of this compound underscores the therapeutic potential of targeting RIPK2 for the treatment of a range of inflammatory and autoimmune disorders. Further investigation into the clinical applications of this compound and other RIPK2 inhibitors is warranted.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. tools.thermofisher.cn [tools.thermofisher.cn]
- 3. Induction of Experimental Autoimmune Encephalomyelitis in a Mouse Model [jove.com]
- 4. Experimental Autoimmune Encephalomyelitis in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|WEHI345|RIPK2 inhibitor [dcchemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
- 8. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
WEHI-345: A Technical Guide to a Selective RIPK2 Inhibitor in NOD2 Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), and its role in modulating the Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) signaling pathway. This document covers the core mechanism of action, presents key quantitative data, outlines experimental methodologies, and provides visual diagrams of the relevant biological pathways and workflows.
Introduction to the NOD2 Signaling Pathway
The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial structures. NOD2 is a key cytosolic PRR that recognizes muramyl dipeptide (MDP), a component of bacterial peptidoglycan.[1][2] Upon activation by MDP, NOD2 undergoes a conformational change, leading to the recruitment and activation of the serine/threonine kinase RIPK2.[3][4] This interaction is crucial for initiating downstream signaling cascades that result in the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines and chemokines, which are essential for clearing bacterial infections.[3][5][6] Dysregulation of the NOD2 pathway has been implicated in various inflammatory conditions, making it a significant target for therapeutic intervention.[1][3][5]
This compound: A Selective RIPK2 Kinase Inhibitor
This compound is a small molecule inhibitor identified as a potent and selective antagonist of RIPK2 kinase activity.[7][8][9] By binding to the ATP-binding pocket of RIPK2, this compound effectively blocks its catalytic function.[6] This inhibition disrupts the downstream signaling cascade initiated by NOD1 and NOD2 activation. Specifically, this compound has been shown to delay the ubiquitylation of RIPK2 and subsequent activation of the NF-κB pathway following NOD stimulation.[7][9][10][11] The therapeutic potential of this compound lies in its ability to prevent the production of inflammatory cytokines, thereby mitigating the excessive inflammation associated with NOD2-driven diseases.[10][11]
Quantitative Data and In Vitro/In Vivo Activity
This compound has been characterized through various assays to determine its potency, selectivity, and cellular effects. The following tables summarize key quantitative findings from published literature.
Table 1: Potency and Selectivity of this compound
| Target | Assay Type | Value | Reference |
| Human RIPK2 | IC₅₀ (Kinase Assay) | 130 nM (0.13 µM) | [7][8][12] |
| RIPK2 | Kd (Binding Affinity) | 46 nM | [6][8][12] |
| RIPK1 | Kd (Binding Affinity) | >10,000 nM | [6][12] |
| RIPK4 | Kd (Binding Affinity) | >10,000 nM | [6][12] |
| RIPK5 | Kd (Binding Affinity) | >10,000 nM | [6][12] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular and In Vivo Effects of this compound
| Model System | Treatment/Stimulation | Effect | Reference |
| Raw 267.4 cells | 500 nM this compound + MDP | Inhibition of RIPK2 autophosphorylation | [7][13] |
| BMDMs & THP-1 cells | 500 nM this compound + MDP | Blocked transcription of TNF and IL-6; Reduced mRNA of NF-κB targets (TNF, IL-8, IL-1β, A20) | [7][8][12] |
| EAE Mouse Model | 20 mg/kg this compound (i.p., twice daily) | Reduced disease score, inflammatory infiltrate, and cytokine/chemokine levels | [7][8] |
BMDMs: Bone marrow-derived macrophages. EAE: Experimental autoimmune encephalomyelitis. i.p.: Intraperitoneal.
Signaling Pathways and Mechanism of Action
Visualizing the signaling cascades provides a clear understanding of the NOD2 pathway and the specific point of intervention for this compound.
Canonical NOD2 Signaling Pathway
The following diagram illustrates the sequence of events from bacterial MDP detection to the activation of an inflammatory response.
Mechanism of Action of this compound
This diagram shows how this compound interrupts the NOD2 signaling cascade by targeting RIPK2.
References
- 1. NOD2 and inflammation: current insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOD1 and NOD2 in inflammatory and infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity | EMBO Reports [link.springer.com]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. abmole.com [abmole.com]
- 9. medkoo.com [medkoo.com]
- 10. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. labordoc.ilo.org [labordoc.ilo.org]
- 12. caymanchem.com [caymanchem.com]
- 13. glpbio.cn [glpbio.cn]
WEHI-345: A Technical Guide to its Role in NF-κB Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). It details the mechanism by which this compound modulates the nuclear factor-kappa B (NF-κB) signaling pathway, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions and experimental procedures.
Core Mechanism of Action: Inhibition of RIPK2 Kinase Activity
This compound acts as a potent and selective inhibitor of RIPK2, a critical kinase in the signaling cascade downstream of the intracellular pattern recognition receptors, NOD1 and NOD2.[1][2] Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination.[3] This ubiquitination serves as a scaffold for the recruitment of downstream signaling complexes, ultimately leading to the activation of the IκB kinase (IKK) complex and subsequent activation of NF-κB.[3] this compound, by binding to the ATP-binding pocket of RIPK2, inhibits its kinase activity, thereby delaying RIPK2 ubiquitination and subsequent NF-κB activation.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data characterizing the activity and selectivity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 0.13 µM (130 nM) | Human | Recombinant RIPK2 Kinase Assay | [1][5] |
| Kd | 46 nM | Human | Kinase Binding Assay | [5] |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | Kd (nM) | Fold Selectivity vs. RIPK2 | Reference |
| RIPK2 | 46 | 1x | [5] |
| RIPK1 | >10,000 | >217x | [5] |
| RIPK4 | >10,000 | >217x | [5] |
| RIPK5 | >10,000 | >217x | [5] |
This compound was also shown to have negligible activity against a panel of 95 other kinases when tested at a concentration of 1 µM.[5]
Table 3: Cellular Activity of this compound on NF-κB Target Gene Expression
| Cell Line | Treatment | Target Gene | Effect | Reference |
| THP-1 | 500 nM this compound + MDP | TNF, IL-8, IL-1β, A20 | Reduced mRNA levels | [1] |
| Bone Marrow-Derived Macrophages (BMDMs) | 500 nM this compound + MDP | TNF, IL-6 | Potently blocked transcription | [1] |
| Raw 264.7 | 500 nM this compound + MDP | - | Inhibited MDP-induced autophosphorylation of RIPK2 | [1] |
Signaling Pathway and Experimental Workflows
This compound Intervention in the NOD2-RIPK2-NF-κB Signaling Pathway
Caption: this compound inhibits RIPK2 autophosphorylation, a key step for its activation and subsequent ubiquitination, thereby blocking the downstream NF-κB signaling cascade.
Experimental Workflow: In Vitro RIPK2 Kinase Assay
Caption: Workflow for determining the IC50 of this compound against RIPK2 in an in vitro kinase assay.
Experimental Workflow: Cellular Analysis of RIPK2 Ubiquitination
Caption: Workflow for assessing the effect of this compound on MDP-induced RIPK2 ubiquitination in THP-1 cells.
Detailed Experimental Protocols
In Vitro RIPK2 Kinase Assay
This protocol is adapted from methods used to characterize RIPK2 inhibitors.
Materials:
-
Recombinant human RIPK2
-
This compound
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add 1 µl of diluted this compound or DMSO (vehicle control).
-
Add 2 µl of recombinant RIPK2 (e.g., 10 ng) in kinase buffer to each well.
-
Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.
-
Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should be close to the Km for RIPK2 if known, or a standard concentration (e.g., 50 µM) can be used.
-
Add 2 µl of the substrate/ATP mix to each well to initiate the reaction.
-
Incubate the reaction at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Culture, Stimulation, and Lysis for Ubiquitination Analysis
This protocol is based on the methodology described by Nachbur et al., 2015.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
This compound
-
6 M Urea Lysis Buffer
-
Protease and phosphatase inhibitors
Procedure:
-
Culture THP-1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells at an appropriate density in culture plates.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 1 µM) or DMSO for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/ml) for 30 minutes.
-
After stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells directly in 6 M urea buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation. The supernatant is now ready for immunoprecipitation.
Immunoprecipitation and Western Blotting for RIPK2 Ubiquitylation
Materials:
-
Cell lysate in 6 M urea buffer
-
Anti-K63-linkage specific ubiquitin antibody
-
Anti-linear ubiquitin antibody
-
Protein A/G agarose beads
-
Wash buffer (e.g., RIPA buffer)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary anti-RIPK2 antibody
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Incubate the cell lysate with anti-K63 and anti-linear ubiquitin chain antibodies overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-3 hours at 4°C.
-
Pellet the beads by centrifugation and wash them multiple times with wash buffer.
-
Elute the immunoprecipitated proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-RIPK2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Quantitative Real-Time PCR (qRT-PCR) for NF-κB Target Genes
Materials:
-
Treated cells (e.g., THP-1 or BMDMs)
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit
-
SYBR Green PCR master mix
-
Gene-specific primers (see Table 4)
-
qRT-PCR instrument
Table 4: Primer Sequences for Human and Mouse NF-κB Target Genes
| Gene | Species | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| TNF | Human | ACGGCATGGATCTCAAAGAC | GTGGGTGAGGAGCACGTAG | |
| IL-6 | Human | CCGGAGAGGAGACTTCACAG | TTTCCACGATTTCCCAGAGA | |
| IL-8 | Human | CATTTGGGAGACCTGAGAACA | TGGAGTCCCGTAGAAAATTCC | |
| IL-1β | Human | AGAGCTTCAGGCAGGCAGTA | AGGTGCTCATGTCCTCATCC | |
| TNF | Mouse | TGATCGGTCCCCAAAGGGAT | TGTCTTTGAGATCCATGCCGT | [1] |
| IL-6 | Mouse | CAACGATGATGCACTTGCAGA | GTGACTCCAGCTTATCTCTTGGT | [1] |
Procedure:
-
Culture, pre-treat with this compound, and stimulate cells with MDP as described in section 4.2 for the desired time points (e.g., 0, 2, 4, 8 hours).
-
Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qRT-PCR reactions using SYBR Green master mix, cDNA template, and gene-specific forward and reverse primers.
-
Run the qRT-PCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to a housekeeping gene (e.g., GAPDH or ACTB).
This comprehensive guide provides a detailed understanding of the role of this compound in NF-κB activation, supported by quantitative data and detailed experimental protocols to aid researchers in their study of this important signaling pathway.
References
The Impact of WEHI-345 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective small-molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system. RIPK2 is a serine/threonine kinase that plays a pivotal role in the signaling pathways initiated by the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2. Upon activation by bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2, leading to the downstream activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This cascade of events culminates in the production of a wide array of pro-inflammatory cytokines and chemokines, which are essential for orchestrating an effective immune response against bacterial pathogens. However, dysregulation of this pathway can contribute to the pathogenesis of various inflammatory and autoimmune diseases.
This technical guide provides an in-depth overview of the effects of this compound on cytokine production, including quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation: Quantitative Effects of this compound on Cytokine Production
This compound has been demonstrated to inhibit the production of several key pro-inflammatory cytokines in a concentration-dependent manner in various cell types. The following tables summarize the quantitative data on the inhibitory effects of this compound.
| Cell Line | Stimulant | Cytokine | This compound Concentration (µM) | % Inhibition of mRNA Expression | Citation |
| THP-1 | MDP | TNF | 0.5 | Significant Reduction | [1] |
| THP-1 | MDP | IL-8 | 0.5 | Significant Reduction | [1] |
| THP-1 | MDP | IL-1β | 0.5 | Significant Reduction | [1] |
| BMDMs | MDP | TNF | 0.5 | Potent Blockade of Transcription | [1] |
| BMDMs | MDP | IL-6 | 0.5 | Potent Blockade of Transcription | [1] |
| Cell Line/Model | Stimulant | Cytokine | This compound Concentration/Dose | Effect on Protein Level | Citation |
| BMDMs | LPS/MDP | TNF-α | IC50 = 57.7 nM | Inhibition of production | [1] |
| Raw 264.7 | MDP | Cytokines/Chemokines | Not specified | Potent inhibition of secretion | [2] |
| EAE Mouse Model | - | TNF | 3-10 mg/kg | Reduction in plasma levels | [3] |
| EAE Mouse Model | - | Cytokines/Chemokines | 20 mg/kg (i.p., twice daily for 6 days) | Reduction in levels | [1] |
Signaling Pathways and Experimental Workflows
NOD2-RIPK2 Signaling Pathway
The following diagram illustrates the canonical NOD2 signaling pathway and the point of intervention by this compound. Upon recognition of MDP, NOD2 recruits RIPK2, leading to its autophosphorylation and ubiquitination. This serves as a scaffold for the recruitment of downstream signaling complexes, including the IKK complex, which ultimately leads to the activation of NF-κB and the transcription of pro-inflammatory cytokine genes. This compound, as a kinase inhibitor, directly targets RIPK2, preventing its activation and thereby blocking the entire downstream signaling cascade.
Caption: NOD2 signaling pathway and this compound inhibition.
Experimental Workflow for Assessing this compound Efficacy
This diagram outlines a typical experimental workflow to evaluate the effect of a RIPK2 inhibitor like this compound on cytokine production in vitro.
Caption: In vitro experimental workflow for this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effect on cytokine production. These protocols are based on standard laboratory procedures and information inferred from published studies.
In Vitro Inhibition of Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
Objective: To quantify the inhibitory effect of this compound on MDP-induced TNF-α and IL-6 production in mouse BMDMs.
Materials:
-
Bone marrow cells from C57BL/6 mice
-
L929-conditioned medium (as a source of M-CSF)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Muramyl dipeptide (MDP)
-
This compound
-
LPS (from E. coli)
-
ELISA kit for mouse TNF-α and IL-6
-
96-well cell culture plates
Methodology:
-
Generation of BMDMs:
-
Harvest bone marrow from the femurs and tibias of C57BL/6 mice.
-
Culture the bone marrow cells in RPMI-1640 supplemented with 10% FBS and 20% L929-conditioned medium for 7 days to differentiate them into macrophages.
-
On day 7, harvest the adherent BMDMs.
-
-
Cell Seeding and Treatment:
-
Seed the BMDMs into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with a combination of LPS (e.g., 10 ng/mL) and MDP (e.g., 10 µg/mL) for a specified period (e.g., 6 hours for TNF-α, 24 hours for IL-6).
-
-
Sample Collection and Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
In Vitro Inhibition of Cytokine mRNA Expression in THP-1 Cells
Objective: To determine the effect of this compound on the mRNA expression of TNF, IL-8, and IL-1β in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)
-
Muramyl dipeptide (MDP)
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for TNF, IL-8, IL-1β, and a housekeeping gene (e.g., GAPDH)
-
6-well cell culture plates
Methodology:
-
Cell Culture and Differentiation (Optional):
-
Culture THP-1 monocytes in RPMI-1640 medium.
-
For differentiation into macrophage-like cells, treat THP-1 cells with PMA (e.g., 100 ng/mL) for 24-48 hours. After differentiation, wash the cells and allow them to rest in fresh medium for 24 hours.
-
-
Cell Seeding and Treatment:
-
Seed the THP-1 cells (differentiated or undifferentiated) into 6-well plates at an appropriate density.
-
Pre-treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 1 hour.
-
-
Stimulation:
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for a defined time course (e.g., 0, 2, 4, 8 hours).
-
-
RNA Extraction and RT-qPCR:
-
At each time point, lyse the cells and extract total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (qPCR) using specific primers for TNF, IL-8, IL-1β, and a housekeeping gene to determine the relative mRNA expression levels. The data is typically analyzed using the ΔΔCt method.
-
Conclusion
This compound is a potent and selective inhibitor of RIPK2 kinase activity, effectively blocking the production of key pro-inflammatory cytokines such as TNF, IL-6, IL-8, and IL-1β. Its mechanism of action involves the direct inhibition of RIPK2, which prevents the downstream activation of the NF-κB signaling pathway. The data presented in this technical guide, along with the detailed experimental protocols and pathway visualizations, provide a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the NOD-RIPK2 signaling axis for the treatment of inflammatory diseases. Further investigation into the dose-response relationships and in vivo efficacy of this compound and similar RIPK2 inhibitors is warranted to fully elucidate their clinical utility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
WEHI-345: A Technical Guide to its Selectivity for RIPK2 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a key serine/threonine kinase involved in the innate immune response.[1] RIPK2 is a critical downstream signaling partner of the intracellular pattern recognition receptors NOD1 and NOD2. Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the downstream activation of NF-κB and MAP kinase pathways and the subsequent production of pro-inflammatory cytokines. Dysregulation of the NOD-RIPK2 signaling axis has been implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This technical guide provides an in-depth overview of the selectivity profile of this compound for RIPK2, including quantitative binding and inhibitory data, detailed experimental methodologies, and a visualization of the relevant signaling pathway.
Data Presentation: Quantitative Selectivity of this compound
The selectivity of this compound for RIPK2 has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data regarding its potency and selectivity.
Table 1: In Vitro Potency of this compound against RIPK2
| Parameter | Value | Assay Type | Reference |
| IC50 | 130 nM | Biochemical Kinase Assay | [1] |
| Kd | 46 nM | Binding Affinity Assay |
Table 2: Selectivity of this compound against other RIPK Family Kinases
| Kinase | Kd (nM) | Fold Selectivity vs. RIPK2 |
| RIPK1 | >10,000 | >217 |
| RIPK4 | >10,000 | >217 |
| RIPK5 | >10,000 | >217 |
Table 3: Kinome Scan Selectivity Profile of this compound
A kinome scan was performed to assess the broader selectivity of this compound against a panel of 92 kinases at a concentration of 1 µM. The results indicate a high degree of selectivity for RIPK2.[2][3]
| Kinase | Percent Inhibition at 1 µM |
| RIPK2 | High |
| KIT | >90% |
| RET | >90% |
| PDGFRβ | >90% |
| SRC | >90% |
| Other 88 kinases | <90% |
Signaling Pathway
The following diagram illustrates the central role of RIPK2 in the NOD2 signaling pathway and the point of intervention for this compound.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the selectivity of this compound for RIPK2.
Biochemical Kinase Inhibition Assay (IC50 Determination)
This protocol is a representative example based on commonly used ADP-Glo™ kinase assay technology.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human RIPK2.
Materials:
-
Recombinant human RIPK2 enzyme (e.g., from Promega or BPS Bioscience).
-
Myelin Basic Protein (MBP) as a generic substrate.
-
ATP.
-
This compound.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT).
-
384-well plates.
-
Plate reader capable of luminescence detection.
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., <1%).
-
Enzyme and Substrate Preparation: Dilute the RIPK2 enzyme and MBP substrate in kinase buffer to the desired concentrations.
-
Assay Reaction:
-
Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the RIPK2 enzyme solution to each well.
-
Add 2 µL of the substrate/ATP mixture to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is calculated by plotting the percentage of inhibition versus the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.
Isothermal Titration Calorimetry (ITC) for Binding Affinity (Kd) Determination
This protocol is a general guide for determining the binding affinity of a small molecule inhibitor to a kinase using ITC.
Objective: To determine the dissociation constant (Kd) and other thermodynamic parameters of the interaction between this compound and RIPK2.
Materials:
-
Purified, high-concentration RIPK2 protein.
-
This compound.
-
ITC buffer (e.g., PBS or HEPES buffer, with a small percentage of DMSO if necessary for compound solubility).
-
Isothermal Titration Calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze the RIPK2 protein extensively against the ITC buffer to ensure buffer matching.
-
Dissolve this compound in the same ITC buffer. The final DMSO concentration should be identical in both the protein and inhibitor solutions.
-
Degas both the protein and inhibitor solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Thoroughly clean the sample and reference cells of the calorimeter.
-
-
Loading:
-
Load the RIPK2 protein solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement.
-
Carry out a series of injections (typically 20-30) of the this compound solution into the sample cell containing the RIPK2 protein. The volume and spacing of the injections should be optimized to allow the signal to return to baseline between injections.
-
-
Control Experiment: Perform a control titration by injecting this compound into the buffer alone to measure the heat of dilution.
-
Data Analysis:
-
Integrate the heat flow data for each injection.
-
Subtract the heat of dilution from the binding data.
-
Fit the resulting data to a suitable binding model (e.g., a one-site binding model) to determine the Kd, stoichiometry (n), and enthalpy change (ΔH). The entropy change (ΔS) can then be calculated.
-
Cellular NF-κB Reporter Assay
This protocol is a representative example for assessing the inhibition of NOD2-mediated NF-κB activation in a cellular context.
Objective: To measure the inhibitory effect of this compound on NOD2-dependent NF-κB activation in a reporter cell line.
Materials:
-
HEK293 cells stably expressing NOD2 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
-
Cell culture medium and supplements.
-
Muramyl dipeptide (MDP) as a NOD2 ligand.
-
This compound.
-
Luciferase or SEAP reporter assay system.
-
96-well cell culture plates.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with a serial dilution of this compound for 1 hour. Include a vehicle control (DMSO).
-
Stimulation: Stimulate the cells with a fixed concentration of MDP to activate the NOD2 pathway. Include an unstimulated control.
-
Incubation: Incubate the cells for a period sufficient for reporter gene expression (e.g., 6-24 hours).
-
Reporter Gene Assay:
-
Lyse the cells and measure the reporter gene activity (luminescence for luciferase, or absorbance for SEAP) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the reporter activity to a measure of cell viability if necessary.
-
Calculate the percentage of inhibition of NF-κB activation for each concentration of this compound relative to the stimulated and unstimulated controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
This compound is a highly potent and selective inhibitor of RIPK2 kinase. The quantitative data from biochemical and cellular assays demonstrate its strong affinity for RIPK2 and significant selectivity over other RIPK family members and a broader panel of kinases. This selectivity profile, coupled with its ability to inhibit NOD2-mediated inflammatory signaling, underscores its value as a chemical probe for studying RIPK2 biology and as a lead compound for the development of therapeutics for inflammatory diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the properties of this compound and other RIPK2 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345: A Technical Guide to a Potent and Selective RIPK2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NOD signaling pathway in inflammatory and autoimmune diseases.
Chemical Structure and Properties
This compound is a small molecule inhibitor belonging to the pyrazolopyrimidine class of compounds. Its chemical structure and key properties are summarized below.
| Property | Value |
| IUPAC Name | N-[2-[4-amino-3-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]-2-methylpropyl]-4-pyridinecarboxamide[1][2] |
| Chemical Formula | C₂₂H₂₃N₇O[1][3] |
| Molecular Weight | 401.46 g/mol [3][4] |
| CAS Number | 1354825-58-3[1][2] |
| Appearance | Crystalline solid/Solid powder[1][2] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble in DMSO (2 mg/mL) and DMF (2 mg/mL). Slightly soluble in Ethanol.[1] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective ATP-competitive inhibitor of the serine/threonine kinase RIPK2.[2][4] RIPK2 is a critical downstream signaling molecule of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[5] Upon activation by bacterial peptidoglycans, NOD receptors recruit RIPK2, leading to its autophosphorylation and subsequent ubiquitination. This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[5][6]
This compound binds to the ATP-binding pocket of RIPK2, thereby blocking its kinase activity.[7] This inhibition delays RIPK2 ubiquitination and subsequent NF-κB activation, ultimately leading to a reduction in the production of inflammatory mediators.[4][8][9]
Biological and Pharmacological Properties
This compound exhibits potent and selective inhibition of RIPK2, leading to anti-inflammatory effects in both in vitro and in vivo models.
In Vitro Activity
| Parameter | Value | Cell Line/System |
| RIPK2 IC₅₀ | 0.13 µM[3][4] | Recombinant human RIPK2 |
| RIPK2 Kd | 46 nM[10] | |
| Selectivity | >10,000 nM for RIPK1, RIPK4, and RIPK5[10] | |
| Cellular Activity | Inhibition of MDP-induced RIPK2 autophosphorylation at 500 nM.[4] | Raw 267.4 cells |
| Potent blockade of MDP-induced TNF and IL-6 transcription at 500 nM.[4] | Bone Marrow-Derived Macrophages (BMDMs) | |
| Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) at 500 nM.[4] | THP-1 cells |
In Vivo Activity
| Animal Model | Dosing Regimen | Key Findings |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 20 mg/kg, intraperitoneal injection, twice daily for 6 days[4] | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels.[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro RIPK2 Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant RIPK2.
Materials:
-
Recombinant human RIPK2
-
ATP
-
Kinase substrate (e.g., myelin basic protein)
-
This compound
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase buffer, recombinant RIPK2, and the this compound dilutions.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the kinase activity, is measured using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay for Inhibition of MDP-Induced Cytokine Production
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in response to NOD2 stimulation.
Materials:
-
THP-1 cells or Bone Marrow-Derived Macrophages (BMDMs)
-
Cell culture medium
-
Muramyl dipeptide (MDP)
-
This compound
-
ELISA kit for TNF-α and IL-6 or RT-qPCR reagents
-
96-well cell culture plates
Protocol:
-
Seed THP-1 cells or BMDMs in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0-1000 nM) for 1 hour.[4]
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for a specified time (e.g., 4-8 hours for RT-qPCR, 24 hours for ELISA).[4]
-
For cytokine protein measurement (ELISA): Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.
-
For cytokine mRNA measurement (RT-qPCR): Lyse the cells and extract total RNA. Perform reverse transcription to generate cDNA, followed by quantitative PCR using primers specific for TNF-α, IL-6, and a housekeeping gene for normalization.
-
Calculate the percent inhibition of cytokine production at each this compound concentration and determine the IC₅₀ value.
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of multiple sclerosis.
Materials:
-
C57BL/6 mice
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
This compound
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
Protocol:
-
Induce EAE in C57BL/6 mice by subcutaneous immunization with MOG₃₅₋₅₅ peptide emulsified in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.
-
Begin treatment with this compound (20 mg/kg, intraperitoneally, twice daily) or vehicle control at the onset of clinical signs (typically around day 10-12).[4]
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5.
-
At the end of the study, collect tissues (e.g., spinal cord, brain) for histological analysis of inflammation and demyelination.
-
Collect blood samples to measure plasma levels of cytokines and chemokines.
-
Analyze the data to compare the disease severity, histological scores, and cytokine levels between the this compound-treated and vehicle-treated groups.
Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a RIPK2 inhibitor like this compound and the logical relationship of its inhibitory action.
References
- 1. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Hooke - Protocols - IACUC - Evaluation of compound effects on EAE development in C57BL/6 mice [hookelabs.com]
- 7. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. abmole.com [abmole.com]
WEHI-345: A Comprehensive Technical Guide to its In Vitro Efficacy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro inhibitory activity of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The information presented herein is intended to support researchers and professionals in the fields of drug discovery and development in understanding the biochemical and cellular potency of this compound.
Core Efficacy Data: In Vitro IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the key in vitro IC50 values for this compound from biochemical and cellular assays.
| Target/Assay | System/Cell Line | IC50 Value |
| Biochemical Assay | ||
| RIPK2 Kinase Activity | Human Recombinant RIPK2 | 130 nM (0.13 µM)[1][2][3][4][5] |
| Cellular Assay | ||
| LPS/MDP-stimulated TNFα production | C57BL/6J mouse Bone Marrow-Derived Macrophages (BMDMs) | 57.7 nM[1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect by targeting the kinase activity of RIPK2.[1][2][3][4][5] RIPK2 is a crucial downstream signaling molecule in the Nucleotide-binding Oligomerization Domain (NOD)-like receptor pathway, which is involved in innate immune responses. Upon activation by bacterial peptidoglycans via NOD1 and NOD2, RIPK2 undergoes autophosphorylation and subsequent ubiquitination, leading to the activation of the NF-κB and MAPK signaling pathways. This cascade ultimately results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[1][6][7] this compound, by inhibiting RIPK2's kinase function, effectively blocks these downstream inflammatory responses.[1][7]
Below is a diagram illustrating the NOD2-RIPK2 signaling pathway and the point of intervention for this compound.
Caption: NOD2-RIPK2 signaling pathway and this compound inhibition.
Experimental Protocols
Biochemical IC50 Determination: RIPK2 Kinase Assay
This protocol outlines a general procedure for determining the IC50 value of this compound against recombinant human RIPK2 in a biochemical assay format.
Objective: To quantify the concentration of this compound required to inhibit 50% of RIPK2 kinase activity.
Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound (in DMSO)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
384-well assay plates
-
Plate reader compatible with the chosen detection method
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the recombinant RIPK2 enzyme and substrate in kinase buffer to their optimal concentrations.
-
Assay Reaction:
-
Add the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add the RIPK2 enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).
-
-
Data Analysis:
-
Measure the signal from each well using a plate reader.
-
Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular IC50 Determination: TNFα Production in BMDMs
This protocol describes a general method for measuring the IC50 of this compound in a cellular context by quantifying the inhibition of TNFα production in mouse bone marrow-derived macrophages (BMDMs).
Objective: To determine the concentration of this compound required to inhibit 50% of LPS/MDP-stimulated TNFα production in BMDMs.
Materials:
-
Bone marrow cells from C57BL/6J mice
-
Macrophage colony-stimulating factor (M-CSF)
-
RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin
-
Lipopolysaccharide (LPS)
-
Muramyl dipeptide (MDP)
-
This compound (in DMSO)
-
96-well cell culture plates
-
ELISA kit for mouse TNFα
Procedure:
-
Cell Culture:
-
Isolate bone marrow cells from the femurs and tibias of C57BL/6J mice.
-
Differentiate the cells into macrophages by culturing them in RPMI-1640 medium containing M-CSF for 6-7 days.
-
-
Cell Plating: Seed the differentiated BMDMs into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the BMDMs with the different concentrations of this compound or DMSO (vehicle control) for 1-2 hours.
-
-
Cell Stimulation:
-
Stimulate the cells with a combination of LPS and MDP to induce TNFα production.
-
Incubate for a specified period (e.g., 4-6 hours).
-
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
TNFα Quantification:
-
Measure the concentration of TNFα in the supernatants using a commercial ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the TNFα concentrations to the stimulated (no inhibitor) and unstimulated controls.
-
Plot the percentage of TNFα inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro IC50 value of a compound.
Caption: General workflow for in vitro IC50 determination.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. glpbio.cn [glpbio.cn]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
WEHI-345: A Technical Guide to its Role in Innate Immunity
For Researchers, Scientists, and Drug Development Professionals
Abstract
WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system. This technical guide provides an in-depth overview of this compound, its mechanism of action, its impact on innate immune signaling pathways, and detailed experimental protocols for its characterization. The information presented is intended to serve as a comprehensive resource for researchers in immunology, inflammation, and drug discovery.
Introduction to this compound and Innate Immunity
The innate immune system provides the first line of defense against invading pathogens. It relies on pattern recognition receptors (PRRs) to detect conserved microbial structures, known as pathogen-associated molecular patterns (PAMPs). Nucleotide-binding oligomerization domain (NOD)-like receptors (NLRs) are a key class of intracellular PRRs that survey the cytoplasm for the presence of bacterial components. NOD1 and NOD2 are well-characterized NLRs that recognize specific fragments of bacterial peptidoglycan. Upon activation, NOD1 and NOD2 recruit the serine/threonine kinase RIPK2, initiating a signaling cascade that culminates in the production of pro-inflammatory cytokines and chemokines, thereby orchestrating an effective immune response.[1]
This compound has emerged as a valuable tool compound for dissecting the role of RIPK2 in these pathways. It is a potent, ATP-competitive inhibitor of RIPK2, effectively blocking its kinase activity.[2] By inhibiting RIPK2, this compound prevents the downstream activation of transcription factors such as NF-κB and the subsequent expression of inflammatory mediators.[3] This makes this compound a critical asset for studying the physiological and pathological roles of NOD1/2 signaling and a potential starting point for the development of therapeutics for inflammatory diseases driven by aberrant RIPK2 activity.
Mechanism of Action of this compound
This compound exerts its inhibitory effect by binding to the ATP-binding pocket of RIPK2, preventing the phosphorylation of RIPK2 itself (autophosphorylation) and the subsequent phosphorylation of downstream substrates. This inhibition of kinase activity disrupts the formation and activation of the NOD2-RIPK2 signalosome complex. A key consequence of RIPK2 kinase inhibition by this compound is the delay in RIPK2 ubiquitination, a critical post-translational modification required for the recruitment of downstream signaling effectors and the full activation of the NF-κB pathway.[2] While this compound only delays NF-κB activation, this is sufficient to prevent the production of key inflammatory cytokines.[3]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Kd (nM) | Assay Type | Reference |
| RIPK2 (human, recombinant) | 130 | 46 | Kinase Assay | [1] |
| RIPK1 | >10,000 | >10,000 | Kinase Assay | [4] |
| RIPK4 | >10,000 | >10,000 | Kinase Assay | [4] |
| RIPK5 | >10,000 | >10,000 | Kinase Assay | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Stimulus | Readout | IC50 (nM) | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | Muramyl Dipeptide (MDP) | TNF-α mRNA | ~500 | Potent blockade of transcription | [5] |
| Bone Marrow-Derived Macrophages (BMDMs) | Muramyl Dipeptide (MDP) | IL-6 mRNA | ~500 | Potent blockade of transcription | [5] |
| THP-1 cells | Muramyl Dipeptide (MDP) | TNF-α mRNA | Not specified | Reduction in mRNA levels | [5] |
| THP-1 cells | Muramyl Dipeptide (MDP) | IL-8 mRNA | Not specified | Reduction in mRNA levels | [5] |
| THP-1 cells | Muramyl Dipeptide (MDP) | IL-1β mRNA | Not specified | Reduction in mRNA levels | [5] |
| THP-1 cells | Muramyl Dipeptide (MDP) | A20 mRNA | Not specified | Reduction in mRNA levels | [5] |
| Raw 264.7 cells | Muramyl Dipeptide (MDP) | RIPK2 Autophosphorylation | ~500 | Inhibition of autophosphorylation | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Disease | Dosing Regimen | Key Findings | Reference |
| C57BL/6 Mice | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, intraperitoneal, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and cytokine/chemokine levels. Improved body weight. | [4] |
| C57BL/6 Mice | Muramyl Dipeptide (MDP) challenge | 3-10 mg/kg | Reduced plasma levels of TNF. | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
In Vitro RIPK2 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on RIPK2 kinase activity.
Materials:
-
Recombinant human RIPK2 (e.g., from BPS Bioscience, Cat# 40173)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP (Adenosine 5'-triphosphate)
-
Substrate (e.g., Myelin Basic Protein (MBP))
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat# V6930)
-
384-well white plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO. Further dilute the compounds in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (vehicle control).
-
Add 2 µL of recombinant RIPK2 enzyme solution (e.g., 10 ng per well) prepared in Kinase Buffer.
-
Add 2 µL of a substrate/ATP mixture (e.g., 50 µM ATP and 0.2 µg/µL MBP) prepared in Kinase Buffer to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
MDP-Induced Cytokine Production in Bone Marrow-Derived Macrophages (BMDMs)
This protocol assesses the ability of this compound to inhibit the production of inflammatory cytokines in primary immune cells.
Materials:
-
Bone marrow cells isolated from mice
-
L929-conditioned medium or recombinant M-CSF
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Muramyl Dipeptide (MDP)
-
This compound (dissolved in DMSO)
-
TRIzol reagent for RNA extraction or ELISA kits for protein quantification
-
qRT-PCR reagents or ELISA plate reader
Procedure:
-
BMDM Differentiation:
-
Harvest bone marrow from the femurs and tibias of mice.
-
Culture the cells in RPMI-1640 supplemented with 10% FBS and 20% L929-conditioned medium (or recombinant M-CSF) for 7 days to differentiate them into macrophages.
-
-
Cell Treatment:
-
Plate the differentiated BMDMs in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (or DMSO as a vehicle control) for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 4-8 hours (for mRNA analysis) or 24 hours (for protein analysis).
-
-
Analysis:
-
For mRNA analysis:
-
Lyse the cells with TRIzol reagent and extract total RNA.
-
Perform reverse transcription to generate cDNA.
-
Analyze the expression of target genes (e.g., TNF-α, IL-6) by qRT-PCR, normalizing to a housekeeping gene (e.g., GAPDH).
-
-
For protein analysis:
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Immunoprecipitation and Western Blotting for RIPK2 Ubiquitination
This protocol is used to determine the effect of this compound on the ubiquitination status of RIPK2 following NOD2 stimulation.
Materials:
-
THP-1 cells or other suitable cell line
-
Lysis Buffer (e.g., 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl pH 7.5, with protease and phosphatase inhibitors)
-
Anti-RIPK2 antibody for immunoprecipitation
-
Protein A/G agarose beads
-
Anti-ubiquitin antibody (e.g., anti-K63-linkage specific ubiquitin antibody) for Western blotting
-
SDS-PAGE gels and Western blotting apparatus
-
ECL detection reagents
Procedure:
-
Cell Treatment and Lysis:
-
Plate THP-1 cells and treat with this compound (or DMSO) for 1 hour, followed by stimulation with MDP (e.g., 1 µg/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them in ice-cold Lysis Buffer.
-
Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with Protein A/G agarose beads for 30 minutes at 4°C.
-
Incubate the pre-cleared lysates with an anti-RIPK2 antibody overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with Lysis Buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against ubiquitin (to detect ubiquitinated RIPK2) or RIPK2 (to confirm immunoprecipitation).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL detection system.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: NOD2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound.
Conclusion
This compound is a powerful and selective research tool for interrogating the role of RIPK2 in innate immunity and inflammatory responses. Its well-defined mechanism of action and its efficacy in both in vitro and in vivo models make it an invaluable asset for the scientific community. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting RIPK2 in a range of human diseases.
References
WEHI-345 in Autoimmune Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor WEHI-345, focusing on its mechanism of action and application in preclinical models of autoimmune disease. The information is compiled from peer-reviewed literature and is intended to serve as a resource for researchers in immunology and drug discovery.
Core Mechanism of Action: Selective RIPK2 Inhibition
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3][4] Unlike inhibitors of RIPK1 that target necroptosis, this compound specifically modulates inflammatory pathways downstream of the Nucleotide-binding Oligomerization Domain (NOD)-like receptors, NOD1 and NOD2.[3][5]
Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2. This leads to the ubiquitylation of RIPK2, which then serves as a scaffold to activate downstream signaling complexes, primarily the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[6][7][8] These pathways drive the transcription and release of pro-inflammatory cytokines and chemokines, such as TNF, IL-6, and IL-8.[1][3]
This compound functions by binding to the ATP-binding pocket of the RIPK2 kinase domain, inhibiting its autophosphorylation and subsequent signaling functions.[9] This action delays the ubiquitylation of RIPK2 and activation of NF-κB, ultimately preventing the production of inflammatory mediators.[1][2][3] Even a delay in this signaling cascade has been shown to be sufficient to completely shut off cytokine production.[10][11]
Quantitative Data Summary
The efficacy and selectivity of this compound have been quantified through various in vitro and in vivo assays.
Table 1: In Vitro Kinase Inhibition & Binding Affinity
This table summarizes the direct inhibitory activity of this compound against RIPK2 and its selectivity over other RIPK family members. IC50 represents the concentration of an inhibitor where the response is reduced by half, while Kd (dissociation constant) measures binding affinity.
| Target Kinase | Assay Type | Value | Reference(s) |
| RIPK2 | Kinase Assay (IC50) | 130 nM | [1][4][12] |
| RIPK2 | Binding Assay (Kd) | 46 nM | [3][9][12] |
| RIPK1 | Binding Assay (Kd) | >10,000 nM | [3][12] |
| RIPK4 | Binding Assay (Kd) | >10,000 nM | [3][12] |
| RIPK5 | Binding Assay (Kd) | >10,000 nM | [3][12] |
Table 2: Cellular Activity in Immune Cell Models
This table details the effects of this compound in relevant cell-based models, demonstrating its ability to suppress inflammatory responses upon NOD2 stimulation with muramyl dipeptide (MDP).
| Cell Line / Type | Concentration | Duration | Effect | Reference(s) |
| Mouse BMDMs | 500 nM | 0-8 hours | Potently blocks MDP-induced transcription of TNF and IL-6. | [1][3][12] |
| Human THP-1 cells | 500 nM | 0-8 hours | Reduces mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20). | [1][3][12] |
| Mouse Raw 264.7 cells | 500 nM | Not specified | Inhibits MDP-induced autophosphorylation of RIPK2. | [13] |
| Mouse Raw 264.7 cells | Not specified | Not specified | Potently inhibits MDP-induced cytokine and chemokine secretion. | [3] |
Table 3: In Vivo Efficacy in Experimental Autoimmune Encephalomyelitis (EAE)
This table presents the dosing and observed effects of this compound in the EAE mouse model, a standard preclinical model for multiple sclerosis (MS).
| Animal Model | Dosage | Administration Route | Key Outcomes | Reference(s) |
| C57BL/6 Mice | 20 mg/kg, twice daily for 6 days | Intraperitoneal (i.p.) | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight. Reduced cytokine and chemokine levels. | [1][3][9] |
| C57BL/6 Mice | 3-10 mg/kg | Not specified | Reduces plasma levels of TNF and delays disease onset. | [12] |
| Preclinical EAE Model | Not specified | Not specified | Prevented further progression of the disease in 50% of cases when administered after symptom onset. | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to evaluate this compound.
In Vivo: Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is the most common animal model for human multiple sclerosis.[14] It involves inducing an autoimmune response against central nervous system antigens, leading to inflammation, demyelination, and axonal damage.
-
Animal Model: C57BL/6 male mice are typically used.[1]
-
Induction of EAE: EAE is induced in mice, a process that typically involves immunization with a myelin-derived peptide (e.g., MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.
-
This compound Treatment Protocol:
-
Compound Preparation: this compound is dissolved in a suitable vehicle for in vivo administration, such as 10% DMSO and 90% (20% SBE-β-CD in Saline) or 10% DMSO and 90% Corn Oil.[1]
-
Dosing Regimen: Once symptoms of EAE appear, treatment is initiated. A common regimen is 20 mg/kg of this compound administered via intraperitoneal (i.p.) injection, twice daily, for a duration of 6 days.[1][3]
-
-
Monitoring and Analysis:
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 1 = limp tail, 2 = hind limb weakness, etc.).
-
Histology: At the end of the study, spinal cords are collected for histological analysis to assess the degree of inflammatory cell infiltration and demyelination.
-
Cytokine Analysis: Blood plasma or tissue homogenates are analyzed to quantify the levels of pro-inflammatory cytokines and chemokines.[1][9]
-
In Vitro: Cellular Assays for RIPK2 Inhibition
Cell-based assays are essential for determining the molecular mechanism of a compound.
-
Cell Lines:
-
General Protocol:
-
Cell Culture: Cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-incubated with this compound (e.g., 500 nM) or vehicle control for a specified time (e.g., 1 hour).[1]
-
Stimulation: Cells are stimulated with a NOD2 agonist, typically muramyl dipeptide (MDP), to activate the RIPK2 pathway.[1][3]
-
Incubation: The cells are incubated for a period ranging from 30 minutes to 8 hours, depending on the endpoint being measured.[1]
-
-
Endpoint Analysis:
-
Gene Expression: RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of target genes like TNF, IL6, IL8, etc.[1][3][12]
-
Protein Phosphorylation: Cell lysates are analyzed by Western blot to detect the phosphorylation status of RIPK2 (e.g., at Ser176) as a direct marker of its activation.[12]
-
Cytokine Secretion: The cell culture supernatant is collected and analyzed by ELISA or other immunoassays to measure the concentration of secreted cytokines.[3]
-
Conclusion
This compound is a well-characterized, selective inhibitor of RIPK2 kinase activity. Preclinical data strongly support its therapeutic potential in autoimmune and inflammatory conditions where the NOD-RIPK2 signaling axis is a key driver of pathology. In the EAE model of multiple sclerosis, this compound has demonstrated the ability to ameliorate disease severity and reduce inflammation.[2][10] Its specific mechanism of action, which involves dampening, rather than completely blocking, a critical innate immune signaling pathway, highlights a promising strategy for the development of novel anti-inflammatory therapeutics. Further investigation into the efficacy of this compound and other RIPK2 inhibitors in a broader range of autoimmune disease models is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. wehi.edu.au [wehi.edu.au]
- 11. join.hcplive.com [join.hcplive.com]
- 12. caymanchem.com [caymanchem.com]
- 13. xcessbio.com [xcessbio.com]
- 14. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
WEHI-345: Application Notes and Protocols for In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase in the NOD-like receptor (NLR) signaling pathway.[1][2][3] By targeting the ATP-binding pocket of RIPK2, this compound effectively blocks downstream signaling events, including RIPK2 ubiquitylation and the activation of the NF-κB pathway.[1][2][4] This inhibitory action leads to a reduction in the production of pro-inflammatory cytokines, making this compound a valuable tool for studying inflammatory responses and a potential therapeutic candidate for NOD-driven inflammatory diseases.[4][5][6][7]
These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on its mechanism of action and its effects on inflammatory signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on in vitro assays.
| Parameter | Value | Cell Line/System | Reference |
| IC50 (RIPK2 inhibition) | 0.13 µM (130 nM) | Human recombinant RIPK2 kinase assay | [1][2][8] |
| Binding Affinity (Kd for RIPK2) | 46 nM | N/A | [6][9] |
| Selectivity | >10,000 nM (Kd) for RIPK1, RIPK4, RIPK5 | N/A | [6][8][9] |
| Effective Concentration | 500 nM | Raw 267.4, BMDMs, THP-1 cells | [1][7][10] |
Experimental Protocols
Preparation of this compound Stock Solutions
Proper preparation of this compound stock solutions is critical for experimental consistency.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), hygroscopic
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO at a concentration of up to 25 mg/mL (62.27 mM).[1] For a 10 mM stock solution, dissolve 4.015 mg of this compound in 1 mL of newly opened DMSO.
-
Warm the solution and use sonication if necessary to aid dissolution.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[1][7]
Inhibition of MDP-Induced Cytokine Production in THP-1 Cells
This protocol details the procedure to assess the inhibitory effect of this compound on Muramyl Dipeptide (MDP)-induced pro-inflammatory cytokine production in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 IU/mL penicillin, and 100 µg/mL streptomycin
-
Muramyl Dipeptide (MDP)
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR) or ELISA kits for cytokine detection (e.g., TNF-α, IL-8, IL-1β)
Protocol:
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 0.5 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Pre-treatment with this compound: Prepare working solutions of this compound by diluting the stock solution in culture medium. Add the desired concentrations of this compound (e.g., 500 nM) to the cells. Include a vehicle control (DMSO) at the same final concentration. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Stimulation: Add MDP to the wells at a final concentration of 10 µg/mL to stimulate the NOD2 pathway.
-
Incubation: Incubate the plate for 4-8 hours for mRNA analysis (qRT-PCR) or 20 hours for protein analysis (ELISA) at 37°C in a 5% CO2 incubator.[4]
-
Analysis:
-
qRT-PCR: Harvest the cells, extract total RNA, and perform reverse transcription followed by qRT-PCR to measure the mRNA levels of target genes such as TNF, IL8, and IL1B.
-
ELISA: Collect the cell culture supernatants and measure the concentration of secreted cytokines (TNF-α, IL-8, IL-1β) using specific ELISA kits according to the manufacturer's instructions.
-
RIPK2 Autophosphorylation/Ubiquitination Assay in Raw 264.7 Cells
This protocol describes how to evaluate the effect of this compound on the activation of RIPK2 in mouse macrophage-like Raw 264.7 cells by assessing its autophosphorylation and ubiquitination.
Materials:
-
Raw 264.7 cells
-
DMEM supplemented with 10% FBS, 100 IU/mL penicillin, and 100 µg/mL streptomycin
-
Muramyl Dipeptide (MDP)
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-RIPK2, anti-phospho-RIPK2 (Ser176), anti-ubiquitin (K63-specific), HRP-conjugated secondary antibodies
-
Reagents for immunoprecipitation (e.g., Protein A/G agarose beads) and Western blotting
Protocol:
-
Cell Seeding and Treatment: Seed Raw 264.7 cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound (e.g., 500 nM) or vehicle (DMSO) for 1 hour.
-
Stimulation: Stimulate the cells with MDP (10 µg/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Immunoprecipitation (for ubiquitination):
-
Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for another 2-4 hours.
-
Wash the beads several times with lysis buffer.
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
Separate the protein lysates (for phosphorylation) or immunoprecipitated proteins (for ubiquitination) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies (anti-phospho-RIPK2 or anti-ubiquitin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate.
-
Cytotoxicity Assay
It is essential to assess the potential cytotoxic effects of this compound to ensure that the observed inhibition of cytokine production is not due to cell death.
Materials:
-
Target cell line (e.g., THP-1 or Raw 264.7)
-
Complete culture medium
-
This compound stock solution
-
96-well opaque-walled plates (for luminescence-based assays) or standard 96-well plates (for colorimetric assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT reagent)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well).
-
Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Measurement of Cell Viability:
-
CellTiter-Glo® Assay: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent to each well, mix, and measure luminescence using a plate reader.
-
MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Mechanism of action of this compound in the NOD2 signaling pathway.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. New Kinase Inhibitors That Are Selectively Cytotoxic for Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | RIPK2 抑制剂 | MCE [medchemexpress.cn]
- 9. Cytotoxicity Assay Protocol [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for WEHI-345 in Mouse Models of Experimental Autoimmune Encephalomyelitis (EAE)
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of WEHI-345, a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), in mouse models of Experimental Autoimmune Encephalomyelitis (EAE), a widely used model for multiple sclerosis. Detailed protocols for EAE induction, this compound administration, clinical assessment, and endpoint analyses are presented to facilitate the investigation of this compound's therapeutic potential in neuroinflammatory and autoimmune diseases.
Introduction
Experimental Autoimmune Encephalomyelitis (EAE) is an inflammatory demyelinating disease of the central nervous system that serves as a valuable animal model for human multiple sclerosis. The pathogenesis of EAE involves the activation of myelin-specific T cells and the subsequent production of pro-inflammatory cytokines and chemokines, leading to inflammation, demyelination, and axonal damage.[1] this compound is a potent and selective inhibitor of RIPK2, a key signaling protein involved in innate immune responses.[2][3] By inhibiting RIPK2, this compound has been shown to delay the ubiquitylation of RIPK2 and subsequent NF-κB activation, thereby preventing the production of inflammatory cytokines.[2][3] Studies have demonstrated that this compound can ameliorate the clinical signs of EAE in mice, highlighting its therapeutic potential for inflammatory diseases.[3][4]
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by targeting the kinase activity of RIPK2. In the context of EAE, the activation of innate immune receptors, such as NOD-like receptors, by various stimuli can trigger a signaling cascade that is dependent on RIPK2. This leads to the activation of the NF-κB pathway and the transcription of numerous pro-inflammatory genes, including cytokines and chemokines that are central to the pathology of EAE. This compound binds to the ATP-binding pocket of RIPK2, inhibiting its kinase activity.[4] This inhibition, while only delaying NF-κB activation, is sufficient to prevent the production of key inflammatory mediators, thereby reducing the inflammatory infiltrate in the central nervous system and mitigating the severity of EAE.[3][4]
Signaling Pathway of this compound in Inhibiting Neuroinflammation
Caption: this compound inhibits RIPK2, blocking pro-inflammatory signaling in EAE.
Quantitative Data Summary
| Parameter | Value | Reference |
| Compound | This compound | [2][3] |
| Animal Model | C57BL/6 mice (male, 8-week-old) | [2] |
| Dosage | 20 mg/kg | [2] |
| Administration Route | Intraperitoneal (i.p.) injection | [2] |
| Frequency | Twice daily | [2] |
| Treatment Duration | 6 days | [2] |
| Treatment Initiation | After the first clinical signs of EAE appear (recommended at a clinical score of 1-2) | [5] |
| Reported Efficacy | Reduced disease score, inflammatory infiltrate, and histological score; improved body weight; reduced cytokine and chemokine levels. | [2] |
Experimental Protocols
EAE Induction in C57BL/6 Mice (MOG35-55 Model)
This protocol describes the active induction of a chronic EAE model in C57BL/6 mice.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS), sterile
-
Female C57BL/6 mice, 8-10 weeks old
-
Syringes and needles
Procedure:
-
Antigen Emulsion Preparation: On the day of immunization (Day 0), prepare an emulsion of MOG35-55 in CFA. A common concentration is 1-2 mg/mL of MOG35-55. Mix equal volumes of the MOG35-55 solution and CFA. Emulsify by repeatedly drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
Immunization: Subcutaneously inject 100-200 µL of the emulsion, divided between two sites on the flank of each mouse.
-
Pertussis Toxin Administration: On Day 0 and Day 2 post-immunization, administer 200-300 ng of PTX in 100-200 µL of PBS via intraperitoneal injection.
This compound Formulation and Administration
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Corn oil or a solution of 20% SBE-β-CD in saline
-
Sterile syringes and needles for i.p. injection
Procedure:
-
Formulation: Prepare a stock solution of this compound in DMSO. For administration, dilute the stock solution in a suitable vehicle such as corn oil or 20% SBE-β-CD in saline to achieve a final concentration where the desired dose of 20 mg/kg can be administered in a reasonable volume (e.g., 100-200 µL). A final DMSO concentration of 10% is often used.[2]
-
Administration: Administer 20 mg/kg of this compound via intraperitoneal injection twice daily for 6 consecutive days.
-
Treatment Initiation: Begin treatment upon the first definitive clinical signs of EAE. This is typically when mice reach a clinical score of 1 (limp tail) or 2 (hind limb weakness).
Clinical Assessment of EAE
Monitor the mice daily for clinical signs of EAE and record their body weight.
EAE Clinical Scoring Scale:
| Score | Clinical Signs |
| 0 | No clinical signs |
| 1 | Limp tail |
| 2 | Hind limb weakness or ataxia |
| 3 | Complete hind limb paralysis |
| 4 | Hind limb and forelimb paralysis |
| 5 | Moribund or dead |
Half points can be used for intermediate signs.
Histological Analysis of the Spinal Cord
At the end of the experiment, perfuse the mice and collect the spinal cords for histological analysis to assess inflammation and demyelination.
Materials:
-
4% paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Optimal Cutting Temperature (OCT) compound
-
Hematoxylin and Eosin (H&E) stains
-
Luxol Fast Blue (LFB) stain
-
Microscope
Procedure:
-
Tissue Preparation: Perfuse mice with PBS followed by 4% PFA. Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C. Cryoprotect the tissue by sequential incubation in 15% and 30% sucrose solutions until it sinks. Embed the spinal cord in OCT compound and freeze.
-
Sectioning: Cut 10-20 µm thick transverse or longitudinal sections using a cryostat.
-
Staining:
-
H&E Staining: To visualize cellular infiltrates (inflammation), stain sections with H&E according to standard protocols.
-
Luxol Fast Blue (LFB) Staining: To assess demyelination, stain sections with LFB, which stains myelin blue. Counterstain with Cresyl Violet.
-
-
Analysis: Quantify the degree of inflammation and demyelination in the white matter tracts of the spinal cord using a scoring system or image analysis software.
Cytokine and Chemokine Analysis
Measure the levels of inflammatory cytokines and chemokines in serum or CNS tissue homogenates.
Materials:
-
Blood collection tubes or materials for CNS tissue homogenization
-
ELISA kits for specific cytokines and chemokines (e.g., TNF-α, IL-6, IL-1β, MCP-1)
-
Microplate reader
Procedure:
-
Sample Collection: Collect blood via cardiac puncture and process to obtain serum. Alternatively, homogenize a portion of the brain or spinal cord in an appropriate lysis buffer containing protease inhibitors.
-
ELISA: Perform ELISAs for the desired cytokines and chemokines according to the manufacturer's instructions. Commonly analyzed cytokines in EAE include TNF-α, IL-6, IL-1β, and IFN-γ. Chemokines such as MCP-1 (CCL2) are also relevant.[4]
-
Data Analysis: Calculate the concentration of each analyte based on the standard curve and normalize to total protein concentration for tissue homogenates.
Experimental Workflow
Experimental Workflow for this compound Treatment in EAE Mouse Model
Caption: Workflow for this compound efficacy testing in an EAE mouse model.
Conclusion
The RIPK2 inhibitor this compound represents a promising therapeutic agent for the treatment of neuroinflammatory diseases such as multiple sclerosis. The protocols outlined in these application notes provide a framework for researchers to investigate the efficacy and mechanism of action of this compound in a preclinical EAE mouse model. Consistent application of these methods will aid in the generation of robust and reproducible data, contributing to the development of novel therapies for autoimmune disorders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Side effects of publish-or-perish pressure on graduate studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
Application Notes and Protocols for WEHI-345 in Bone Marrow-Derived Macrophages (BMDMs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2] RIPK2 is essential for mediating downstream signaling from the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[2][3] Upon recognition of bacterial peptidoglycan components, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways.[4][5][6] This cascade results in the production of pro-inflammatory cytokines like Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6).[1] this compound effectively blocks the kinase activity of RIPK2, thereby attenuating this inflammatory response.[2] These application notes provide detailed protocols for the use of this compound in bone marrow-derived macrophages (BMDMs) to study the inhibition of the NOD2-RIPK2 signaling pathway.
Data Presentation
The following tables summarize the quantitative data regarding the use of this compound in BMDMs.
Table 1: this compound Inhibitory Activity
| Parameter | Value | Cell Type | Assay Conditions | Reference |
| IC50 (RIPK2 Kinase Assay) | 0.13 µM | Recombinant human RIPK2 | In vitro kinase assay | [1] |
| IC50 (TNFα Production) | 57.7 nM | C57BL/6J mouse BMDMs | Stimulated with LPS/MDP | [1] |
Table 2: Recommended Experimental Conditions for this compound in BMDMs
| Experiment | This compound Concentration | Pre-incubation Time | MDP Stimulation | Readout |
| Inhibition of RIPK2 Signaling (Western Blot) | 500 nM | 1 hour | 10 µg/mL MDP for 30 min | p-RIPK2, IκBα degradation, p-p65 |
| Inhibition of Cytokine Production (ELISA) | 100 nM - 1 µM | 1 hour | 10 µg/mL MDP for 4-24 hours | TNF, IL-6 in supernatant |
| Inhibition of Inflammatory Gene Transcription (RT-PCR) | 500 nM | 1 hour | 10 µg/mL MDP for 2-8 hours | TNF, IL-6 mRNA levels |
Mandatory Visualization
Signaling Pathway Diagram
Caption: this compound inhibits RIPK2 kinase activity, blocking downstream NF-κB activation.
Experimental Workflow Diagram
Caption: General experimental workflow for studying this compound effects in BMDMs.
Experimental Protocols
Protocol 1: Isolation and Culture of Bone Marrow-Derived Macrophages (BMDMs)
Materials:
-
6-8 week old C57BL/6 mice
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
BMDM Culture Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 ng/mL Macrophage Colony-Stimulating Factor (M-CSF)
-
Syringes (25G needle, 10 mL)
-
70 µm cell strainer
-
15 cm non-tissue culture treated petri dishes
Procedure:
-
Euthanize mice according to approved institutional protocols.
-
Spray the mouse with 70% ethanol to sterilize the fur.
-
Aseptically dissect the femurs and tibias and place them in a petri dish containing sterile PBS.
-
In a sterile cell culture hood, remove the muscle and connective tissue from the bones.
-
Cut the ends of the bones and flush the bone marrow with BMDM Culture Media using a 25G needle and a 10 mL syringe into a 50 mL conical tube.
-
Disrupt cell clumps by gently pipetting up and down.
-
Pass the cell suspension through a 70 µm cell strainer into a new 50 mL conical tube.
-
Centrifuge the cells at 300 x g for 7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of BMDM Culture Media.
-
Plate the cells onto 15 cm non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7 days to allow for differentiation into macrophages.
-
On day 3, add an additional 10 mL of fresh BMDM Culture Media to each plate.
-
On day 7, the BMDMs are differentiated and ready for experiments. To harvest, wash the plates with PBS and add cell dissociation buffer. Gently scrape the cells, collect, and count for seeding.
Protocol 2: Inhibition of RIPK2 Signaling Pathway in BMDMs
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Muramyl dipeptide (MDP)
-
6-well tissue culture plates
-
Serum-free DMEM
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-IκBα, anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibodies
-
ECL Western Blotting Substrate
Procedure:
-
Seed differentiated BMDMs into 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
The next day, gently wash the cells with PBS and replace the media with serum-free DMEM for 2-4 hours.
-
Pre-treat the cells with 500 nM this compound (or desired concentration) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 10 µg/mL MDP for 30 minutes.
-
After stimulation, place the plate on ice and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Measurement of Cytokine Secretion from BMDMs by ELISA
Materials:
-
Differentiated BMDMs (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Muramyl dipeptide (MDP)
-
24-well tissue culture plates
-
ELISA kits for mouse TNF and IL-6
Procedure:
-
Seed differentiated BMDMs into 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
The next day, pre-treat the cells with various concentrations of this compound (e.g., 10 nM to 1 µM) for 1 hour. Include a vehicle control (DMSO).
-
Stimulate the cells with 10 µg/mL MDP for 4-24 hours.
-
After the stimulation period, centrifuge the plates at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for cytokine analysis.
-
Perform the ELISA for mouse TNF and IL-6 according to the manufacturer's instructions.
-
Briefly, coat the ELISA plate with capture antibody overnight.
-
Block the plate with blocking buffer.
-
Add standards and samples (supernatants) to the wells and incubate.
-
Add the detection antibody, followed by the avidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the concentration of TNF and IL-6 in the samples based on the standard curve.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transcription of NOD1 and NOD2 and their interaction with CARD9 and RIPK2 in IFN signaling in a perciform fish, the Chinese perch, Siniperca chuatsi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Involvement of ayu NOD2 in NF-κB and MAPK signaling pathways: Insights into functional conservation of NOD2 in antibacterial innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the use of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).
This compound is a valuable tool for studying the NOD signaling pathway, which plays a crucial role in the innate immune response to bacterial pathogens.[1][2] By inhibiting RIPK2, this compound allows for the investigation of the mechanisms underlying inflammatory diseases such as Crohn's disease and multiple sclerosis.[1][3] These notes provide essential information on the solubility, preparation, and experimental application of this compound.
Physicochemical Properties and Solubility
A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.
| Property | Value | Reference |
| Molecular Weight | 401.46 g/mol | [4][5] |
| Molecular Formula | C₂₂H₂₃N₇O | [3][6] |
| CAS Number | 1354825-58-3 | [3][6] |
| Appearance | Crystalline solid / Solid powder | [3][5] |
| Purity | ≥98% | [3][5] |
This compound exhibits solubility in various organic solvents but is insoluble in water.[5] The following table summarizes its solubility in commonly used laboratory solvents.
| Solvent | Solubility | Reference |
| DMSO | ≥ 2 mg/mL | [3] |
| DMF | 2 mg/mL | [3] |
| Ethanol | Slightly soluble | [3] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.23 mM) | [4][7] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (6.23 mM) | [4] |
Mechanism of Action and Signaling Pathway
This compound is a potent and selective inhibitor of RIPK2 kinase with an IC₅₀ of approximately 0.13 µM.[4][6] It functions by delaying the ubiquitylation of RIPK2 and subsequently suppressing the activation of the downstream NF-κB signaling pathway upon stimulation of NOD-like receptors.[4][8][9] This targeted inhibition prevents the production of pro-inflammatory cytokines.[2][8]
The diagram below illustrates the simplified NOD2 signaling pathway and the point of inhibition by this compound.
Caption: this compound inhibits RIPK2, blocking NF-κB activation.
Experimental Protocols
Preparation of Stock Solutions
For In Vitro Experiments (e.g., cell culture):
-
To prepare a stock solution in DMSO, dissolve this compound in pure DMSO to a concentration of 2 mg/mL or higher.[3]
-
If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[4]
-
Store the stock solution at -20°C or -80°C.[10] It is recommended to aliquot the solution to avoid repeated freeze-thaw cycles.[10]
For In Vivo Experiments (e.g., animal studies):
-
Formulation 1 (SBE-β-CD based):
-
Formulation 2 (Corn Oil based):
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, add 10% of the DMSO stock solution to 90% corn oil.[4]
-
The workflow for preparing this compound solutions is outlined below.
Caption: Workflow for preparing this compound solutions.
Cell-Based Assay Protocol: Inhibition of Cytokine Production
This protocol describes a general method for assessing the inhibitory effect of this compound on muramyl dipeptide (MDP)-induced cytokine production in macrophage cell lines (e.g., THP-1 or bone marrow-derived macrophages).
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 500 nM) or vehicle control (DMSO) for 1 hour prior to stimulation.[4]
-
Stimulation: Induce an inflammatory response by adding muramyl dipeptide (MDP) to the cell culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 2, 4, or 8 hours).[4][5]
-
Sample Collection: Collect the cell culture supernatant to measure cytokine levels (e.g., TNF, IL-6, IL-8) by ELISA or other immunoassays.[3][4]
-
RNA Extraction and qRT-PCR (Optional): Lyse the cells to extract total RNA. Perform quantitative real-time PCR to measure the mRNA levels of target genes (e.g., TNF, IL-8, IL-1β, A20).[3][4]
In Vivo Protocol: Experimental Autoimmune Encephalomyelitis (EAE) Model
This protocol provides a general guideline for evaluating the efficacy of this compound in a mouse model of EAE.
-
EAE Induction: Induce EAE in susceptible mouse strains (e.g., C57BL/6) using standard protocols.
-
Treatment: Administer this compound (e.g., 20 mg/kg) or vehicle control via intraperitoneal injection twice daily for a specified duration (e.g., 6 days).[4][5]
-
Monitoring: Monitor the mice daily for clinical signs of EAE and record disease scores.
-
Analysis: At the end of the experiment, collect tissues for histological analysis to assess inflammatory infiltrate and demyelination.[4][5] Plasma can be collected to measure cytokine levels.[3]
Summary of In Vitro and In Vivo Efficacy
The following table summarizes the reported biological activity of this compound in various experimental settings.
| Assay/Model | Cell Line/Animal Model | Concentration/Dose | Observed Effect | Reference |
| RIPK2 Kinase Assay | Human recombinant RIPK2 | IC₅₀ = 130 nM | Inhibition of RIPK2 kinase activity | [3] |
| MDP-induced RIPK2 Autophosphorylation | Raw 264.7 cells | 500 nM | Inhibition of RIPK2 autophosphorylation | [4][5] |
| MDP-induced Cytokine Transcription | BMDMs, THP-1 cells | 500 nM | Blocked transcription of TNF and IL-6; Reduced mRNA levels of TNF, IL-8, IL-1β, and A20 | [3][4][9] |
| Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 mice | 3-10 mg/kg or 20 mg/kg (i.p.) | Reduced plasma TNF levels, delayed disease onset, reduced disease score, and inflammatory infiltrate | [3][5] |
References
- 1. This compound [myskinrecipes.com]
- 2. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. xcessbio.com [xcessbio.com]
- 6. medkoo.com [medkoo.com]
- 7. This compound | RIPK2 抑制剂 | MCE [medchemexpress.cn]
- 8. m.bcpchemlab.com [m.bcpchemlab.com]
- 9. abmole.com [abmole.com]
- 10. medchemexpress.com [medchemexpress.com]
WEHI-345: Application Notes and Protocols for Inflammatory Bowel Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3] RIPK2 is activated downstream of the intracellular pattern recognition receptors NOD1 and NOD2, which recognize bacterial peptidoglycan fragments. Upon activation, RIPK2 triggers downstream signaling cascades, primarily the NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines and chemokines.[4][5] Dysregulation of the NOD-RIPK2 signaling axis has been implicated in the pathogenesis of inflammatory bowel disease (IBD), making RIPK2 an attractive therapeutic target.[4][6][7] this compound offers a valuable tool for investigating the role of RIPK2 in IBD pathogenesis and for the preclinical evaluation of RIPK2 inhibition as a therapeutic strategy.
Mechanism of Action
This compound is an ATP-competitive inhibitor that binds to the kinase domain of RIPK2.[5] By inhibiting the kinase activity of RIPK2, this compound delays its ubiquitylation and subsequent activation of downstream signaling pathways.[1][4] This ultimately leads to a reduction in the production of key inflammatory mediators such as TNF-α, IL-6, and IL-1β.[1][3]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.13 µM (130 nM) | Recombinant human RIPK2 kinase assay | [1][2][7] |
| Kd | 46 nM | RIPK2 | [8] |
| Effective Concentration | 500 nM | Inhibition of MDP-induced RIPK2 autophosphorylation in Raw 264.7 cells | [1] |
| Effective Concentration | 500 nM | Inhibition of MDP-induced TNF and IL-6 transcription in BMDMs | [1] |
| Effective Concentration | 500 nM | Reduction of mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20) in THP-1 cells | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg | Intraperitoneal, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine/chemokine levels. | [1][8] |
| Acute Colitis Model | Not specified | Not specified | Compared with a novel RIPK2 inhibitor (Compound 10w), which showed better therapeutic effects. | [2] |
Signaling Pathway
Experimental Protocols
Protocol 1: In Vitro Inhibition of MDP-Induced Cytokine Production
This protocol details the methodology to assess the in vitro efficacy of this compound in inhibiting NOD2-mediated pro-inflammatory cytokine production in bone marrow-derived macrophages (BMDMs).
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Muramyl dipeptide (MDP)
-
Phosphate Buffered Saline (PBS)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
ELISA kits for TNF-α and IL-6
Procedure:
-
BMDM Differentiation:
-
Culture bone marrow cells in RPMI-1640 medium containing M-CSF for 7 days to differentiate them into macrophages.
-
Replace the medium every 2-3 days.
-
-
Cell Seeding:
-
Seed the differentiated BMDMs into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A final concentration of 500 nM is recommended as a starting point.[1]
-
Pre-treat the cells with this compound or vehicle (DMSO) for 1 hour.
-
-
MDP Stimulation:
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 4-6 hours for gene expression analysis or 24 hours for protein analysis.
-
-
Sample Collection and Analysis:
-
For qRT-PCR:
-
After the 4-6 hour stimulation, lyse the cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the mRNA expression levels of Tnf, Il6, and a housekeeping gene (e.g., Gapdh) using qRT-PCR.
-
-
For ELISA:
-
After the 24-hour stimulation, collect the cell culture supernatants.
-
Measure the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
-
Protocol 2: Therapeutic Intervention in a DSS-Induced Acute Colitis Model
This protocol provides a framework for evaluating the therapeutic efficacy of this compound in a dextran sulfate sodium (DSS)-induced acute colitis model in mice, a widely used model for IBD research.
Materials:
-
8-10 week old C57BL/6 mice
-
Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Tools for daily clinical assessment (weighing scale, stool consistency chart, occult blood test)
-
Materials for tissue collection and processing (PBS, formalin, cryopreservation medium)
Procedure:
-
Acclimatization:
-
Acclimatize mice for at least one week before the start of the experiment.
-
-
Induction of Acute Colitis:
-
Administer 2.5-3.5% (w/v) DSS in the drinking water for 5-7 consecutive days. The concentration and duration may need to be optimized based on the specific DSS batch and mouse strain.
-
Provide the DSS solution ad libitum.
-
-
This compound Treatment (Therapeutic Regimen):
-
Begin this compound treatment on day 3 or 4 after the initiation of DSS administration, once clinical signs of colitis begin to appear.
-
Administer this compound orally or via intraperitoneal injection. A starting dose of 20 mg/kg, administered twice daily, can be used based on previous in vivo studies with this compound in other inflammatory models.[1][8]
-
A control group should receive the vehicle alone.
-
-
Daily Monitoring and Clinical Scoring (Disease Activity Index - DAI):
-
Monitor the mice daily for:
-
Body weight loss: (score 0-4)
-
Stool consistency: (score 0-4, from normal to diarrhea)
-
Rectal bleeding: (score 0-4, from no blood to gross bleeding)
-
-
Calculate the DAI score by summing the scores for these three parameters.
-
-
Termination of Experiment and Sample Collection:
-
Euthanize the mice at the end of the study period (e.g., day 8-10).
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for:
-
Histological analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score for inflammation severity and tissue damage.
-
Myeloperoxidase (MPO) assay: Homogenize a colon segment to measure MPO activity as an indicator of neutrophil infiltration.
-
Cytokine analysis: Homogenize a colon segment for the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) by ELISA or qRT-PCR.
-
-
Conclusion
This compound is a valuable research tool for elucidating the role of RIPK2 in the pathophysiology of inflammatory bowel disease. Its high potency and selectivity make it suitable for both in vitro and in vivo studies. The provided protocols offer a starting point for researchers to investigate the therapeutic potential of RIPK2 inhibition in preclinical models of IBD. Further optimization of dosing, timing of intervention (prophylactic versus therapeutic), and the exploration of different IBD models will provide a more comprehensive understanding of the therapeutic utility of targeting RIPK2.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production [pubmed.ncbi.nlm.nih.gov]
- 6. RIPK2 as a New Therapeutic Target in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. researchgate.net [researchgate.net]
WEHI-345: A Potent and Selective Tool for Interrogating RIPK2 Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical kinase in the NOD-like receptor (NLR) signaling pathway.[1] Dysregulation of the NOD-RIPK2 axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target. This compound serves as an invaluable chemical probe for elucidating the physiological and pathological roles of RIPK2. These application notes provide comprehensive data, detailed experimental protocols, and visual guides to facilitate the use of this compound in RIPK2-related research.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the RIPK2 kinase domain.[2] By binding to the ATP pocket, it prevents the autophosphorylation and subsequent activation of RIPK2.[2] This inhibition leads to a delay in RIPK2 ubiquitylation and downstream activation of the NF-κB and MAPK signaling pathways, ultimately preventing the production of pro-inflammatory cytokines.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 130 nM | Human | Recombinant RIPK2 Kinase Assay | [3] |
| Kd | 46 nM | Not Specified | Kinase Binding Assay |
Table 2: Kinase Selectivity of this compound
| Kinase | Kd (nM) | Selectivity vs. RIPK2 | Reference |
| RIPK2 | 46 | 1x | [3] |
| RIPK1 | >10,000 | >217x | [3] |
| RIPK4 | >10,000 | >217x | [3] |
| RIPK5 | >10,000 | >217x | [3] |
This compound was also shown to have minimal activity against a panel of 95 other kinases at a concentration of 1 µM.[3]
Table 3: Cellular Activity of this compound
| Cell Line | Assay | Stimulant | This compound Concentration | Effect | Reference |
| Bone Marrow-Derived Macrophages (BMDMs) | RIPK2 Phosphorylation (Ser176) | Muramyl Dipeptide (MDP) | Not Specified | Reduction in phosphorylation | [3] |
| BMDMs | TNF and IL-6 Transcription | MDP | Not Specified | Decreased transcription | [3] |
| THP-1 cells | NF-κB Target Gene mRNA Levels (TNF, IL-8, IL-1β, A20) | MDP | Not Specified | Reduced mRNA levels | [3] |
Table 4: In Vivo Activity of this compound
| Animal Model | Dosing Regimen | Effect | Reference |
| Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE) | 3-10 mg/kg | Reduced plasma TNF levels and delayed disease onset | [3] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: RIPK2 Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflows for this compound Studies.
Experimental Protocols
Protocol 1: In Vitro RIPK2 Kinase Assay
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits and can be used to determine the IC50 of this compound against recombinant RIPK2.
Materials:
-
Recombinant active RIPK2 enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[4]
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
Procedure:
-
Prepare this compound dilutions: Create a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in Kinase Reaction Buffer.
-
Set up the reaction: In a 384-well plate, add 1 µl of each this compound dilution (or 5% DMSO for control).[4]
-
Add enzyme: Add 2 µl of diluted RIPK2 enzyme to each well. The optimal enzyme concentration should be determined empirically.[4]
-
Add substrate/ATP mix: Add 2 µl of a mix containing MBP and ATP to initiate the reaction. The final ATP concentration should be close to the Km for RIPK2 if known.[4]
-
Incubate: Incubate the plate at room temperature for 60 minutes.[4]
-
Terminate reaction and detect ADP: Add 5 µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete remaining ATP.[4]
-
Generate luminescent signal: Add 10 µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[4]
-
Read luminescence: Measure the luminescence using a plate reader.
-
Data analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: MDP-Induced Cytokine Production in THP-1 Cells
This protocol describes how to assess the effect of this compound on the production of pro-inflammatory cytokines in the human monocytic THP-1 cell line.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
Muramyl dipeptide (MDP)
-
This compound
-
24-well culture plates
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-8)
Procedure:
-
Differentiate THP-1 cells:
-
Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate in complete RPMI-1640 medium containing 100 ng/mL PMA.[5]
-
Incubate for 48 hours at 37°C in 5% CO2 to allow cells to differentiate into macrophage-like cells and adhere to the plate.[5][6]
-
After 48 hours, gently aspirate the PMA-containing medium and replace it with fresh, PMA-free complete medium. Rest the cells for 24 hours before stimulation.[6]
-
-
Pre-treatment with this compound:
-
Prepare dilutions of this compound in complete medium.
-
Aspirate the medium from the differentiated THP-1 cells and add the this compound dilutions (or vehicle control, e.g., DMSO).
-
Pre-incubate the cells with this compound for 1 hour at 37°C.
-
-
Stimulation with MDP:
-
Prepare a stock solution of MDP in sterile water or PBS.
-
Add MDP to the wells to a final concentration of 10 µg/mL.
-
Incubate the plates for 20-24 hours at 37°C in 5% CO2.[7]
-
-
Collect supernatant:
-
After incubation, centrifuge the plates at a low speed to pellet any detached cells.
-
Carefully collect the supernatant for cytokine analysis. Supernatants can be stored at -80°C.
-
-
Cytokine measurement by ELISA:
-
Quantify the concentration of the cytokine of interest in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Protocol 3: Western Blot for RIPK2 Phosphorylation
This protocol provides a general method for detecting the phosphorylation of RIPK2 at Serine 176, a marker of its activation, in cell lysates.
Materials:
-
Differentiated THP-1 cells or BMDMs
-
This compound
-
MDP
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total RIPK2, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
Procedure:
-
Cell treatment and lysis:
-
Treat differentiated THP-1 cells or BMDMs with this compound and/or MDP as described in Protocol 2.
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C to pellet cell debris.[8]
-
Collect the supernatant (cell lysate).
-
-
Protein quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add SDS-PAGE sample buffer to the lysates and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RIPK2 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5 minutes each.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
-
Stripping and re-probing:
-
The membrane can be stripped and re-probed with antibodies for total RIPK2 and a loading control to ensure equal protein loading.
-
Protocol 4: Experimental Autoimmune Encephalomyelitis (EAE) Mouse Model
This protocol describes the induction of EAE in C57BL/6 mice and a general approach for evaluating the therapeutic potential of this compound.
Materials:
-
Female C57BL/6 mice (9-13 weeks old)[9]
-
Myelin Oligodendrocyte Glycoprotein 35-55 (MOG35-55) peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Sterile PBS
-
This compound
-
Vehicle for this compound administration
Procedure:
-
EAE Induction (Day 0):
-
Second PTX Injection (Day 2):
-
Administer a second dose of pertussis toxin intraperitoneally.
-
-
This compound Treatment:
-
Prepare a solution of this compound in a suitable vehicle.
-
Begin treatment with this compound (e.g., 3-10 mg/kg) or vehicle at a predetermined time point (e.g., at the time of immunization for a prophylactic study, or upon the onset of clinical signs for a therapeutic study). Administer the treatment as required (e.g., daily or twice daily).[3]
-
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization.[9]
-
Score the mice based on a standardized scale:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Hind limb paralysis
-
4: Hind limb and forelimb paralysis
-
5: Moribund state
-
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., day 21-28), euthanize the mice.
-
Tissues such as the spinal cord and brain can be collected for histological analysis of inflammation and demyelination.
-
Blood can be collected for measurement of plasma cytokine levels.
-
Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for animal care and use.
These application notes and protocols are intended to serve as a guide for researchers using this compound to study RIPK2. Specific experimental conditions may need to be optimized for individual laboratory settings and research questions.
References
- 1. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. How to Induce THP-1 Cells to Differentiate into Macrophages [absin.net]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 10. Induction of Experimental Autoimmune Encephalomyelitis in Mice and Evaluation of the Disease-dependent Distribution of Immune Cells in Various Tissues [jove.com]
Application Notes and Protocols for WEHI-345 in Cytokine Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), for the investigation of cytokine signaling pathways. Detailed protocols for in vitro experiments using human THP-1 monocytes and murine bone marrow-derived macrophages (BMDMs) are provided, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound is a small molecule inhibitor that specifically targets the kinase activity of RIPK2, a critical component of the NOD-like receptor (NLR) signaling pathway.[1][2] By inhibiting RIPK2, this compound effectively blocks the downstream activation of NF-κB and subsequent production of pro-inflammatory cytokines, such as TNF-α, IL-6, IL-8, and IL-1β.[1] Its high selectivity and potency make it an invaluable tool for studying the role of RIPK2 in inflammatory and autoimmune diseases.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent ubiquitination. This action delays the activation of the NF-κB signaling cascade, a central pathway in the inflammatory response. The inhibition of RIPK2 kinase activity ultimately leads to a significant reduction in the transcription and secretion of various pro-inflammatory cytokines.[1][3]
Data Presentation
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound activity from in vitro and in vivo studies.
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.13 µM (130 nM) | Recombinant human RIPK2 kinase assay | [1] |
| Effective In Vitro Concentration | 500 nM | THP-1 cells, Raw 267.4 cells, BMDMs | [1] |
| Selectivity | >10,000 nM for RIPK1, RIPK4, RIPK5 | Kinase binding assays | |
| In Vivo Efficacy | 20 mg/kg (twice daily, intraperitoneal) | Mouse model of experimental autoimmune encephalomyelitis (EAE) | [1] |
| Cytokine | Cell Type | Stimulation | This compound Concentration | Result | Reference |
| TNF-α | BMDMs | MDP | 500 nM | Significant reduction in mRNA and protein levels | [1][3] |
| IL-6 | BMDMs | MDP | 500 nM | Significant reduction in mRNA and protein levels | [1][3] |
| TNF-α | THP-1 cells | MDP | 500 nM | Reduction in mRNA levels | [1] |
| IL-8 | THP-1 cells | MDP | 500 nM | Reduction in mRNA levels | [1] |
| IL-1β | THP-1 cells | MDP | 500 nM | Reduction in mRNA levels | [1] |
| A20 | THP-1 cells | MDP | 500 nM | Reduction in mRNA levels | [1] |
Signaling Pathway and Experimental Workflow
NOD2-RIPK2 Signaling Pathway
Caption: NOD2-RIPK2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cytokine Analysis
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
WEHI-345: Application Notes and Protocols for In Vivo Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
WEHI-345 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the innate immune system.[1][2][3][4] RIPK2 is essential for the activation of NF-κB and MAP kinases downstream of the intracellular pattern recognition receptors, Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and NOD2.[1][5] By targeting the kinase activity of RIPK2, this compound effectively modulates the inflammatory response, making it a valuable tool for studying NOD-driven inflammatory diseases and a potential therapeutic candidate.[1][3] In vivo studies have demonstrated the efficacy of this compound in ameliorating experimental autoimmune encephalomyelitis (EAE) in mice, a model for multiple sclerosis.[1][2]
This document provides detailed application notes and protocols for the in vivo administration of this compound, intended to guide researchers in designing and executing preclinical studies.
Mechanism of Action
This compound functions by binding to the ATP-binding pocket of RIPK2, thereby inhibiting its kinase activity.[6] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway upon NOD receptor engagement.[1][2][3][4] While the activation of NF-κB is only delayed, this temporal disruption is sufficient to prevent the production of pro-inflammatory cytokines and chemokines, ultimately mitigating the inflammatory response.[1][5]
Data Presentation
In Vivo Efficacy of this compound in Experimental Autoimmune Encephalomyelitis (EAE) Model
| Parameter | Vehicle Control | This compound (20 mg/kg) | Outcome | Reference |
| Clinical Disease Score | Higher | Significantly Lowered | Amelioration of disease severity | [6][7] |
| Body Weight | Decreased | Improved | Overall improvement in condition | [2][7] |
| Inflammatory Infiltrate (Forebrain) | Present | Reduced | Decreased neuroinflammation | [6][7] |
| Histological Score | Higher | Reduced | Less tissue damage | [2][4] |
| Dendritic Cell Recruitment | Increased | Reduced | Attenuation of immune cell infiltration | [2][4] |
| Cytokine and Chemokine Levels (e.g., TNF, MCP-1) | Elevated | Normalized/Reduced | Suppression of pro-inflammatory mediators | [2][6][7] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
For in vivo experiments, this compound can be formulated as a clear solution. Two recommended protocols are provided below. It is crucial to prepare a fresh working solution on the day of use.[4][8]
Protocol 1: DMSO and SBE-β-CD in Saline
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.
-
To prepare the final working solution, add the this compound stock solution to the SBE-β-CD solution to achieve a final concentration of 10% DMSO. For example, to prepare 1 mL of the final solution, add 100 µL of the this compound/DMSO stock to 900 µL of the 20% SBE-β-CD in saline.
-
Mix thoroughly until a clear solution is obtained. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.[4][8]
Protocol 2: DMSO and Corn Oil
-
Prepare a stock solution of this compound in DMSO.
-
To prepare the final working solution, add the this compound stock solution to corn oil to achieve a final concentration of 10% DMSO. For instance, to prepare 1 mL of the final solution, add 100 µL of the this compound/DMSO stock to 900 µL of corn oil.
In Vivo Administration of this compound in an EAE Mouse Model
This protocol describes the prophylactic treatment of EAE in C57BL/6 mice with this compound.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in 20% SBE-β-CD/Saline)
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis Toxin (PTX)
-
Sterile PBS
-
Syringes and needles for injection
Procedure:
-
EAE Induction:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2.
-
Monitor mice daily for clinical signs of EAE and record their body weight. Clinical scoring is typically based on a 0-5 scale, assessing tail and limb paralysis.
-
-
This compound Administration:
-
Prepare the this compound formulation as described above.
-
Administer this compound at a dose of 20 mg/kg via intraperitoneal injection.[2][4][6][7]
-
The duration of treatment can vary depending on the study design, for example, for 6 consecutive days.[2][4]
-
A control group of mice should receive the vehicle only, following the same administration schedule.
-
-
Outcome Assessment:
-
Continue daily monitoring of clinical scores and body weight.
-
At the end of the experiment, collect tissues (e.g., brain, spinal cord, blood) for further analysis.
-
Histology: Analyze brain and spinal cord sections for inflammatory infiltrates and demyelination.
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines and chemokines (e.g., TNF, IL-6, MCP-1) in the plasma or tissue homogenates using methods like ELISA or multiplex assays.
-
Flow Cytometry: Analyze immune cell populations in the central nervous system and secondary lymphoid organs.
-
Mandatory Visualizations
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: Experimental workflow for in vivo testing of this compound.
References
- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. Consistent induction of chronic experimental autoimmune encephalomyelitis in C57BL/6 mice for the longitudinal study of pathology and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EAE Induction [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing WEHI-345 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of WEHI-345 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3][4] Its mechanism of action involves binding to the kinase domain of RIPK2, which delays its ubiquitylation and subsequent activation of the NF-κB signaling pathway.[1][2][5] This ultimately prevents the production of pro-inflammatory cytokines.[2][5]
Q2: What is the recommended starting concentration for this compound in a new cell-based assay?
For a new assay, a good starting point is to perform a dose-response experiment. Based on published data, effective concentrations are often in the nanomolar to low micromolar range. For example, 500 nM has been shown to be effective in Raw 267.4, bone marrow-derived macrophages (BMDMs), and THP-1 cells.[1][2][4] A logarithmic dilution series, for instance from 10 nM to 10 µM, is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I dissolve and store this compound?
This compound is soluble in dimethyl sulfoxide (DMSO) but not in water.[2] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO.[6] To avoid repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C, protected from light.[7][8] When preparing working solutions, dilute the DMSO stock in your cell culture medium. It is crucial to keep the final DMSO concentration in the culture medium low (typically ≤ 0.1%) to prevent solvent-induced toxicity.[7][9]
Q4: How does this compound's selectivity profile look?
This compound is a highly selective inhibitor for RIPK2. It has been shown to have negligible activity against other RIP kinases like RIPK1, RIPK4, and RIPK5 at concentrations up to 10 µM.[4] One study also showed its selectivity against a panel of 95 other kinases at a concentration of 1 µM.[10]
Troubleshooting Guides
Issue 1: No observable effect of this compound at tested concentrations.
| Possible Cause | Recommended Solution |
| Concentration is too low. | Test a higher concentration range. Perform a dose-response curve to identify the effective concentration for your specific cell line and assay.[7] |
| Compound instability. | Ensure proper storage and handling of this compound stock solutions. Prepare fresh dilutions for each experiment to avoid degradation.[7] |
| Insensitive cell line or assay. | Confirm that your cell line expresses RIPK2 and that the signaling pathway is active. Use a positive control, such as muramyl dipeptide (MDP) to stimulate the NOD2 pathway, to ensure the assay is working correctly.[10] |
| Serum protein binding. | Serum proteins in the culture medium can bind to small molecules, reducing their effective concentration. Consider performing experiments in serum-free or reduced-serum conditions if you suspect this is an issue.[7] |
Issue 2: High levels of cell death or cytotoxicity observed.
| Possible Cause | Recommended Solution |
| Concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration. Use the lowest concentration that gives the desired biological effect.[11] |
| Solvent toxicity. | Ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1%). Always include a vehicle control (cells treated with the same concentration of DMSO as your highest this compound concentration) to assess the effect of the solvent alone.[7][9] |
| Off-target effects. | Although this compound is selective, off-target effects can occur at higher concentrations.[9] If cytotoxicity is observed at concentrations close to the effective dose, consider using a structurally different RIPK2 inhibitor to confirm that the observed phenotype is due to on-target inhibition.[12] |
| Cell line sensitivity. | Some cell lines may be more sensitive to the inhibition of the RIPK2 pathway. Reduce the inhibitor concentration and/or shorten the incubation time.[6] |
Issue 3: Inconsistent or variable results between experiments.
| Possible Cause | Recommended Solution |
| Inconsistent cell culture conditions. | Standardize cell culture parameters such as cell passage number, confluency, and media composition. Regularly check for mycoplasma contamination.[7] |
| Pipetting errors. | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[7] |
| Compound degradation. | Aliquot stock solutions to minimize freeze-thaw cycles and protect from light. Prepare fresh working dilutions for each experiment.[7] |
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound based on available literature.
| Parameter | Value | Cell Line / Assay Condition |
| IC50 (in vitro kinase assay) | 0.13 µM | Recombinant human RIPK2[1][10] |
| Kd (binding affinity) | 46 nM | RIPK2[4] |
| Effective Concentration | 500 nM | Inhibition of MDP-induced RIPK2 autophosphorylation in Raw 267.4 cells[1][2] |
| Effective Concentration | 500 nM | Blocking MDP-induced TNF and IL-6 transcription in BMDMs[1][2] |
| Effective Concentration | 500 nM | Reduction of NF-κB target gene mRNA levels in THP-1 cells[1][2] |
| Selectivity | >10 µM | No significant activity against RIPK1, RIPK4, and RIPK5[4] |
| Solubility in DMSO | 2 mg/mL | [10] |
| Solubility in Water | Not soluble | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell-based assay, such as measuring cytokine production after stimulating the NOD2 pathway.
-
Cell Seeding: Plate your cells of interest at a suitable density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in your cell culture medium. A common starting point is a 3-fold dilution series starting from 10 µM. Remember to prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
Inhibitor Treatment: Pre-treat the cells with the different concentrations of this compound or controls for a specific duration (e.g., 1 hour) before stimulation.
-
Cell Stimulation: Stimulate the cells with a known NOD2 agonist, such as muramyl dipeptide (MDP), at a predetermined optimal concentration.
-
Incubation: Incubate the plate for a duration relevant to your assay endpoint (e.g., 6-24 hours for cytokine production).
-
Assay Endpoint Measurement: Measure the desired endpoint (e.g., TNF-α or IL-6 levels in the supernatant using ELISA).
-
Data Analysis: Normalize the results to the vehicle control and plot the percentage of inhibition against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. xcessbio.com [xcessbio.com]
- 3. medkoo.com [medkoo.com]
- 4. abmole.com [abmole.com]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
WEHI-345 off-target effects and kinase profiling
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the off-target effects and kinase profiling of the RIPK2 inhibitor, WEHI-345. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comprehensive data summaries to assist in your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC50 of 130 nM and a dissociation constant (Kd) of 46 nM.[1] Its mechanism of action involves binding to the ATP pocket of the RIPK2 kinase domain.[2] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines in response to NOD-like receptor (NLR) stimulation.[3][4][5][6]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for RIPK2, especially when compared to other members of the RIPK family (RIPK1, RIPK4, and RIPK5), it has been shown to inhibit other kinases at higher concentrations.[2] Kinase profiling studies have revealed that at a concentration of 1 µM, this compound significantly inhibits (>90%) the activity of KIT, RET, PDGFRβ, and SRC.[2][7] Researchers should consider these off-target activities when designing experiments and interpreting results, especially when using this compound at concentrations approaching or exceeding 1 µM.
Q3: We are observing unexpected phenotypes in our cell-based assays with this compound. How can we determine if these are due to off-target effects?
A3: Unexpected cellular phenotypes can arise from off-target activities of any small molecule inhibitor. To determine if the observed effects of this compound are on-target (RIPK2-mediated) or off-target, a systematic approach is recommended:
-
Dose-Response Analysis: Perform a dose-response experiment and compare the effective concentration for your observed phenotype with the known IC50 for RIPK2 (130 nM). If the phenotype occurs at concentrations significantly higher than the IC50 for RIPK2, it may be due to off-target effects.
-
Use of a Structurally Unrelated RIPK2 Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized, structurally distinct RIPK2 inhibitor. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: The most definitive method is to use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of RIPK2. If the phenotype is lost in RIPK2-deficient cells, it is a strong indication of an on-target effect.
-
Rescue Experiments: In cells where RIPK2 has been knocked down or knocked out, re-introducing a wild-type version of RIPK2 should rescue the phenotype if it is on-target.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No or reduced inhibition of RIPK2-mediated signaling (e.g., NF-κB activation, cytokine production) | 1. Compound Instability: this compound may have degraded. 2. Incorrect Concentration: The concentration used may be too low for the specific cell line or experimental conditions. 3. High Protein Binding: In media containing high serum concentrations, this compound may be sequestered by proteins like albumin. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO). 2. Perform a dose-response experiment to determine the optimal concentration for your system. 3. Reduce the serum concentration in your cell culture media during the experiment, if possible. |
| Unexpected cellular toxicity or other off-target phenotypes | 1. High Concentration: The concentration of this compound being used may be high enough to engage off-target kinases (e.g., KIT, RET, PDGFRβ, SRC). 2. Cell Line Sensitivity: The specific cell line being used may be particularly sensitive to the inhibition of one of the off-target kinases. | 1. Lower the concentration of this compound to a range closer to its IC50 for RIPK2. 2. Review the known functions of the off-target kinases and determine if the observed phenotype aligns with their inhibition. Consider using a cell line with lower expression of the potential off-target kinase. |
| Inconsistent results between experiments | 1. Variability in Cell State: Differences in cell confluency, passage number, or activation state can lead to variability. 2. Inconsistent Compound Handling: Variations in the preparation and storage of this compound can affect its activity. | 1. Standardize cell culture conditions, including seeding density and passage number. 2. Prepare and store this compound stock solutions consistently. Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Data Presentation: Kinase Selectivity Profile of this compound
The following table summarizes the known kinase selectivity data for this compound. While a comprehensive screen of a large kinase panel with percentage inhibition values is not publicly available, the data below highlights the on-target potency and key off-target interactions.
| Kinase | Assay Type | Value | Concentration | Notes |
| RIPK2 | IC50 | 130 nM | N/A | Primary Target [4] |
| RIPK2 | Kd | 46 nM | N/A | High-affinity binding[1] |
| RIPK1 | Kd | >10,000 nM | N/A | Highly selective over RIPK1 |
| RIPK4 | Kd | >10,000 nM | N/A | Highly selective over RIPK4 |
| RIPK5 | Kd | >10,000 nM | N/A | Highly selective over RIPK5 |
| KIT | % Inhibition | >90% | 1 µM | Significant off-target inhibition[2][7] |
| RET | % Inhibition | >90% | 1 µM | Significant off-target inhibition[2][7] |
| PDGFRβ | % Inhibition | >90% | 1 µM | Significant off-target inhibition[2][7] |
| SRC | % Inhibition | >90% | 1 µM | Significant off-target inhibition[2][7] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (Representative Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
Objective: To determine the IC50 value of this compound against RIPK2 and other kinases.
Materials:
-
Purified recombinant human RIPK2 kinase
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate (e.g., a generic kinase substrate like myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of this compound dilution or vehicle (DMSO).
-
2 µL of kinase and substrate mixture in kinase buffer.
-
2 µL of ATP solution in kinase buffer.
-
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP, which is then used to generate a luminescent signal.
-
Data Analysis:
-
Calculate the percentage of kinase activity remaining at each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) (Representative Protocol)
CETSA is a method to assess the target engagement of a compound in a cellular environment.
Objective: To confirm the binding of this compound to RIPK2 within intact cells.
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
PBS (phosphate-buffered saline) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against RIPK2 and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection system
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at the desired concentration or with vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Cell Harvesting and Heat Shock:
-
Harvest the cells and wash with PBS.
-
Resuspend the cells in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermocycler. Include a non-heated control.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Protein Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of the soluble fraction.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody specific for RIPK2.
-
-
Data Analysis:
-
Quantify the band intensities for RIPK2 at each temperature for both the this compound-treated and vehicle-treated samples.
-
Plot the amount of soluble RIPK2 as a function of temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes RIPK2.
-
Visualizations
Caption: this compound inhibits RIPK2, preventing downstream NF-κB activation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. annualreviews.org [annualreviews.org]
- 2. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. labordoc.ilo.org [labordoc.ilo.org]
- 6. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
WEHI-345 stability in DMSO and culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability of the RIPK2 inhibitor, WEHI-345, in DMSO and culture media. It includes troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF).[1] For cell culture experiments, DMSO is the most commonly used solvent.
Q2: How should I store this compound stock solutions?
A2: this compound powder is stable for years when stored at -20°C.[][3][4][5] Once dissolved in DMSO, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles. Under these conditions, the stock solution is stable for at least six months to two years.[3][6][7] For short-term storage (up to one month), -20°C is also acceptable.[3]
Q3: What is the stability of this compound in aqueous solutions or culture media?
Q4: I am seeing inconsistent results in my cell-based assays with this compound. What could be the cause?
A4: Inconsistent results can arise from several factors. One common reason is the degradation of the compound in the culture media at 37°C over the course of your experiment. It is also crucial to ensure that the final concentration of DMSO in your culture media is consistent across all conditions and is at a level that is not toxic to your cells (typically ≤ 0.5%). Finally, repeated freeze-thaw cycles of your this compound stock solution can lead to its degradation.
Data Summary Tables
Table 1: this compound Solubility and Storage Recommendations
| Parameter | Details | Source(s) |
| Molecular Formula | C₂₂H₂₃N₇O | |
| Molecular Weight | 401.46 g/mol | |
| Solubility | In DMSO: ≥ 30 mg/mL | [][4] |
| In DMF: ~2 mg/mL | [1] | |
| In Ethanol: Slightly soluble | [1] | |
| Storage (Powder) | -20°C, stable for ≥ 2-4 years | [][3][4][5] |
| Storage (in DMSO) | -80°C, stable for ≥ 6 months - 2 years | [3][6][7] |
| -20°C, stable for ≥ 1 month | [3] |
Table 2: this compound In Vitro Activity
| Parameter | Value | Cell Type/Assay Condition | Source(s) |
| RIPK2 IC₅₀ | 130 nM | In vitro kinase assay (human recombinant) | [1][8] |
| Cellular Potency | >10-fold lower than in vitro IC₅₀ | Varies by cell type and assay | [9] |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a general method using HPLC-MS to determine the stability of this compound in your specific cell culture medium.
Objective: To quantify the degradation of this compound in cell culture medium over time at 37°C.
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM, RPMI-1640) with supplements (e.g., FBS, antibiotics)
-
Incubator at 37°C with 5% CO₂
-
HPLC-MS system
-
Acetonitrile (ACN)
-
Methanol
-
Formic acid
-
Microcentrifuge tubes
Procedure:
-
Prepare a this compound working solution: Dilute your DMSO stock of this compound in pre-warmed cell culture medium to your final experimental concentration (e.g., 1 µM).
-
Time point sampling:
-
Immediately take a sample at t=0. This will serve as your baseline.
-
Incubate the remaining solution at 37°C in a CO₂ incubator.
-
Collect samples at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample processing:
-
For each time point, transfer an aliquot (e.g., 100 µL) to a microcentrifuge tube.
-
To precipitate proteins, add 2-3 volumes of cold acetonitrile or methanol.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
HPLC-MS analysis:
-
Carefully transfer the supernatant to an HPLC vial.
-
Analyze the samples using a suitable HPLC-MS method to quantify the remaining this compound. The mobile phase and gradient will need to be optimized for this compound.
-
-
Data analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the half-life (t₁/₂) of this compound in the culture medium.
-
Visualizations
Caption: this compound inhibits the NOD signaling pathway by targeting RIPK2.
Caption: Workflow for assessing this compound stability in culture media.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no activity of this compound in cell-based assays | 1. Degradation of this compound: The compound may not be stable under your experimental conditions (e.g., long incubation times at 37°C).2. Improper storage: Repeated freeze-thaw cycles of the stock solution.3. Incorrect concentration: Errors in dilution calculations. | 1. Perform a stability test of this compound in your culture medium (see protocol above). Consider adding fresh compound during long-term experiments.2. Aliquot the stock solution into single-use vials and store at -80°C.3. Double-check all calculations and ensure proper calibration of pipettes. |
| High variability between replicate experiments | 1. Inconsistent DMSO concentration: Different final DMSO concentrations can affect cell viability and compound activity.2. Cell passage number: High passage numbers can lead to phenotypic drift.3. Precipitation of this compound: The compound may precipitate in the aqueous culture medium. | 1. Ensure the final DMSO concentration is the same in all wells, including vehicle controls.2. Use cells within a consistent and low passage number range.3. Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, consider using a lower concentration or a different formulation. |
| Unexpected cellular toxicity | 1. High DMSO concentration: DMSO can be toxic to cells at concentrations above 0.5-1%.2. Off-target effects of this compound: Although selective, high concentrations may lead to off-target effects. | 1. Perform a DMSO toxicity curve for your specific cell line to determine the maximum tolerated concentration.2. Perform a dose-response curve for this compound to identify the optimal concentration range that inhibits RIPK2 without causing significant toxicity. |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. hoelzel-biotech.com [hoelzel-biotech.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
preventing WEHI-345 precipitation in aqueous solutions
Welcome to the technical support center for WEHI-345, a potent and selective RIPK2 kinase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), with an IC₅₀ of 0.13 μM.[1][2][3] It functions by binding to the kinase domain of RIPK2, which in turn delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway that is triggered by the nucleotide-binding oligomerization domain (NOD) receptors.[1][4][5] This inhibitory action prevents the production of pro-inflammatory cytokines, making this compound a valuable tool for studying inflammatory diseases.[4][5]
Q2: What are the primary research applications of this compound?
A2: this compound is primarily utilized in immunology and cancer research to investigate the roles of NOD-like receptor and RIPK2 signaling in inflammation and disease. It has been used in studies of inflammatory conditions such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is reported to be only slightly soluble in ethanol and is considered insoluble in water.[6]
Q4: How should I store this compound?
A4: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[7] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1][7] To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][8]
Troubleshooting Guide: Preventing this compound Precipitation
A common challenge encountered when working with this compound is its tendency to precipitate when diluted into aqueous solutions such as cell culture media or phosphate-buffered saline (PBS). This is primarily due to its low aqueous solubility.
Problem: My this compound precipitated after I diluted my DMSO stock solution into my aqueous experimental buffer.
This phenomenon, often referred to as "solvent shock," occurs when a compound dissolved in a high-concentration organic solvent is rapidly transferred to an aqueous environment where it is less soluble.
Solutions:
-
Optimize the Dilution Protocol:
-
Avoid Direct Dilution: Do not add a highly concentrated DMSO stock solution directly into a large volume of aqueous media. This sudden change in solvent polarity is a primary cause of precipitation.
-
Perform Intermediate Dilutions: A crucial step is to first create an intermediate dilution of the DMSO stock in a smaller volume of pre-warmed (37°C) cell culture medium or PBS. This gradual dilution helps to prevent the compound from crashing out of solution.
-
Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed aqueous medium while gently swirling. This facilitates rapid and uniform mixing.
-
-
Control Experimental Conditions:
-
Pre-warm the Medium: Ensure your cell culture medium or buffer is pre-warmed to 37°C before adding the inhibitor. Many compounds are less soluble at lower temperatures.
-
Maintain Optimal pH: The pH of the medium should be stable and within the optimal physiological range (typically 7.2-7.4), as pH fluctuations can affect compound solubility.
-
Consider Serum Concentration: Serum proteins can sometimes aid in solubilizing hydrophobic compounds. If you are working in low-serum or serum-free conditions, you may be more prone to solubility issues.
-
-
Manage Final Concentrations:
-
Limit Final DMSO Concentration: To minimize solvent-induced cytotoxicity and solubility issues, the final concentration of DMSO in your cell culture should be kept as low as possible, ideally below 0.1% and not exceeding 0.5%.
-
Work Below the Solubility Limit: If precipitation persists, it may be necessary to lower the final working concentration of this compound in your experiment.
-
Problem: I see particulate matter in my this compound stock solution.
Solutions:
-
Inspect the Stock Solution: Before each use, visually inspect your DMSO stock solution for any signs of precipitation.
-
Aid Dissolution: If particulates are present, you can gently warm the vial and use sonication to help redissolve the compound.[1][8]
-
Prepare a Fresh Stock: If the precipitate does not dissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | ≥ 2 mg/mL | |
| DMF | 2 mg/mL | |
| Ethanol | Slightly soluble | |
| Water | Insoluble | [6] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 4 years | |
| Stock Solution in DMSO | -20°C | 1 year | [1][7] |
| Stock Solution in DMSO | -80°C | 2 years | [1][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Pre-treatment of this compound: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculation: The molecular weight of this compound is 401.47 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.015 mg of this compound in 1 mL of DMSO.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial of this compound powder.
-
Mixing: Vortex the solution until the this compound is completely dissolved. If necessary, gentle warming (to 37°C) or brief sonication can be used to aid dissolution.[1][8]
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.[1][7]
Protocol 2: Preparation of an Aqueous Working Solution of this compound for Cell Culture
-
Pre-warm Medium: Pre-warm your cell culture medium to 37°C.
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of your 10 mM DMSO stock solution in DMSO to a lower concentration (e.g., 1 mM).
-
Final Dilution: Slowly add the required volume of the this compound stock solution (or intermediate dilution) to the pre-warmed medium while gently swirling to ensure rapid mixing. The final DMSO concentration should not exceed 0.5%.
-
Visual Inspection: Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway inhibited by this compound.
Caption: Experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. benchchem.com [benchchem.com]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
WEHI-345 Technical Support Center: Troubleshooting Toxicity in Primary Cell Cultures
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected toxicity with the RIPK2 inhibitor, WEHI-345, in primary cell cultures. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] It functions by binding to the ATP-binding pocket of RIPK2, which prevents the kinase from performing its signaling functions.[3][4] This inhibition delays the ubiquitylation of RIPK2 and subsequently blocks the activation of the NF-κB signaling pathway, which is crucial for the production of pro-inflammatory cytokines.[1][5]
Q2: What are the known off-target effects of this compound?
A2: While this compound is described as a selective RIPK2 inhibitor, comprehensive public data on its off-target profile across the entire human kinome is limited. As with many kinase inhibitors, there is a potential for off-target activities, especially at higher concentrations, due to structural similarities in the ATP-binding sites of various kinases.[6][7] Off-target effects of other kinase inhibitors have been shown to contribute to unexpected cytotoxicity.[8] Researchers should empirically determine the specificity of this compound in their experimental system.
Q3: I am observing high levels of cell death in my primary cell cultures even at low concentrations of this compound. What are the possible causes?
A3: High cytotoxicity at low concentrations can stem from several factors:
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical compounds than immortalized cell lines.
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to primary cells, even at low final concentrations.
-
Off-Target Effects: The compound may be inhibiting other kinases that are essential for the survival of your specific primary cell type.[8]
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound could lead to increased toxicity.
Q4: How can I distinguish between on-target and off-target cytotoxic effects of this compound?
A4: Differentiating between on-target and off-target effects is crucial for data interpretation. Here are a few strategies:
-
Use a Structurally Different RIPK2 Inhibitor: If a different RIPK2 inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate RIPK2 expression. If the phenotype of RIPK2 depletion mimics the effect of this compound, it supports an on-target mechanism.
-
Rescue Experiments: If possible, overexpressing a resistant form of RIPK2 that does not bind this compound could rescue the cells from its effects, confirming an on-target mechanism.
Troubleshooting Guide
This guide addresses specific issues you may encounter when using this compound in primary cell cultures.
Problem 1: High Basal Toxicity Observed Across All Concentrations
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Action | Expected Outcome |
| Solvent Toxicity | Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment. | If the vehicle control shows similar toxicity, the issue is with the solvent, not this compound. Aim for a final DMSO concentration of <0.1%. |
| Suboptimal Primary Cell Health | Before starting the experiment, ensure your primary cells are healthy and have high viability. Check for signs of stress or contamination. | Healthy cells are more resilient. Improving culture conditions may reduce baseline sensitivity to the compound. |
| Compound Instability or Contamination | Prepare fresh dilutions of this compound from a new stock for each experiment. If possible, verify the purity of your compound batch. | Eliminates the possibility of degraded or contaminated compound causing non-specific toxicity. |
Problem 2: Inconsistent Results Between Experiments
Possible Causes & Troubleshooting Steps
| Possible Cause | Recommended Action | Expected Outcome |
| Variability in Primary Cells | Primary cells from different donors or passages can have varied responses. Whenever possible, use cells from the same donor or a pooled population for a set of experiments. Standardize the passage number used. | Reduced variability in results and more reliable data. |
| Inconsistent Cell Seeding Density | Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment before plating. | Uniform cell numbers across wells will lead to more reproducible assay results. |
| Edge Effects in Multi-well Plates | Evaporation from the outer wells of a plate can concentrate the compound and affect cell health. Avoid using the outer wells for experimental conditions; instead, fill them with sterile media or PBS. | Minimized variability due to the "edge effect," leading to more consistent data across the plate. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (CC50) of this compound using an MTT Assay
This protocol is for assessing cell viability based on the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere and recover for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Cell Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Include untreated control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[9]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well.[9]
-
Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a plate reader.[10]
-
Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
Protocol 2: Assessing Apoptosis Induction by this compound using Caspase-Glo® 3/7 Assay
This protocol measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
White-walled 96-well plates suitable for luminescence assays
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)[11]
-
Luminometer (plate reader)
Procedure:
-
Cell Seeding: Seed primary cells in a white-walled 96-well plate at an optimal density.
-
Cell Treatment: Treat cells with a range of this compound concentrations and appropriate controls (untreated and vehicle).
-
Incubation: Incubate for the desired time period to allow for potential apoptosis induction.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11] Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11][12]
-
Incubation: Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds. Incubate the plate at room temperature for 1-2 hours to allow the luminescent signal to stabilize.[13]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: An increase in luminescence in treated wells compared to the vehicle control indicates the activation of caspase-3 and/or -7, suggesting apoptosis.
Visualizations
Caption: Inhibition of the NOD-RIPK2 signaling pathway by this compound.
Caption: General workflow for evaluating the cytotoxicity of this compound.
Caption: Decision tree for troubleshooting unexpected this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Kinase Inhibitors - Selectivity or Toxicity? [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. protocols.io [protocols.io]
- 11. promega.com [promega.com]
- 12. ulab360.com [ulab360.com]
- 13. Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345 Technical Support Center: A Guide for Researchers
Welcome to the technical support center for WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). This guide is designed for researchers, scientists, and drug development professionals to provide comprehensive information for interpreting experimental results obtained using this compound. Here you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to support your research in inflammatory signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of RIPK2 kinase.[1][2][3] It binds to the ATP-binding pocket of RIPK2, which prevents its autophosphorylation. This, in turn, delays the ubiquitylation of RIPK2 and the subsequent activation of the NF-κB signaling pathway downstream of Nucleotide-binding Oligomerization Domain (NOD) 1 and NOD2 stimulation.[1][3][4] The ultimate effect is the prevention of pro-inflammatory cytokine production.[4]
Q2: What are the recommended working concentrations for this compound in cell culture?
A2: For most in vitro cell-based assays, a concentration of 500 nM this compound is effective at inhibiting RIPK2.[1] However, the optimal concentration may vary depending on the cell type and experimental conditions, so a dose-response experiment is recommended.
Q3: What is the typical dosage for in vivo animal studies?
A3: In mouse models of inflammatory disease, such as experimental autoimmune encephalomyelitis (EAE), a dosage of 20 mg/kg administered via intraperitoneal injection twice daily has been shown to be effective.[1][3]
Q4: How should I prepare and store this compound?
A4: this compound is soluble in DMSO but not in water.[3] For in vitro experiments, prepare a concentrated stock solution in DMSO. For long-term storage, the solid powder should be stored at -20°C, and stock solutions in DMSO can be stored at -80°C.[2]
Q5: The literature describes this compound as causing a "delay" in NF-κB activation. What does this mean for my experiments?
A5: The "delay" in NF-κB activation means that while this compound potently inhibits the initial, rapid activation of NF-κB following NOD2 stimulation, some level of NF-κB activity may recover at later time points.[4] This is a critical consideration for experimental design. When assessing the effect of this compound, it is advisable to include multiple time points, including early ones (e.g., 30 minutes to a few hours), to capture the inhibitory effect before any potential rebound in signaling. The prevention of downstream cytokine production, however, appears to be sustained despite this delayed NF-κB activation.[4]
Data Presentation
This compound Inhibitory Activity
| Parameter | Value | Reference |
| Target | RIPK2 Kinase | [1][2][3] |
| IC50 | 0.13 µM | [1] |
| Effective In Vitro Concentration | 500 nM | [1] |
| Effective In Vivo Dosage | 20 mg/kg (mouse, i.p.) | [1][3] |
This compound Kinase Selectivity
This compound is a highly selective inhibitor for RIPK2. In a kinase panel screen, it showed negligible activity against other RIPK family members and a wide range of other kinases at a concentration of 1 µM.
| Kinase | Activity at 1 µM this compound | Reference |
| RIPK1 | Negligible | [5] |
| RIPK4 | Negligible | [5] |
| RIPK5 | Negligible | [5] |
| KIT, RET, PDGFRβ, SRC | Significant Inhibition (>90%) | [5] |
| Panel of 92 other kinases | Minimal Inhibition | [5] |
Experimental Protocols
Protocol 1: Western Blotting for RIPK2 Phosphorylation
This protocol is designed to assess the inhibitory effect of this compound on RIPK2 autophosphorylation in response to a NOD2 ligand, muramyl dipeptide (MDP).
Materials:
-
Cell line (e.g., Raw 267.4, THP-1)
-
This compound
-
MDP
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-RIPK2 (Ser176), anti-total-RIPK2, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of this compound (e.g., 500 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with MDP (e.g., 10 µg/mL) for 30 minutes.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image.
Protocol 2: RT-PCR for Inflammatory Cytokine mRNA Expression
This protocol measures the effect of this compound on the transcription of NF-κB target genes.
Materials:
-
Cell line (e.g., BMDMs, THP-1)
-
This compound
-
MDP
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., TNF, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Seed cells and allow them to adhere.
-
Pre-treat with this compound or vehicle for 1 hour.
-
Stimulate with MDP for the desired time (e.g., 2, 4, or 8 hours).[1]
-
Isolate total RNA using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using primers for your genes of interest.
-
Analyze the data using the ΔΔCt method, normalizing to the housekeeping gene.
Mandatory Visualizations
Caption: Mechanism of this compound action on the RIPK2 signaling cascade.
Caption: Simplified NOD2 signaling pathway leading to inflammatory gene expression.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of RIPK2 phosphorylation | Suboptimal this compound Concentration: The concentration of the inhibitor may be too low for your specific cell type or experimental conditions. | Perform a dose-response curve to determine the optimal inhibitory concentration of this compound. |
| Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh dilutions from a new aliquot of a concentrated DMSO stock for each experiment. Ensure proper long-term storage at -80°C. | |
| Insufficient MDP Stimulation: The concentration or duration of MDP stimulation may not be sufficient to robustly activate RIPK2. | Optimize the MDP concentration and stimulation time for your cell line to ensure a strong and reproducible phosphorylation signal. | |
| High background in Western blots for phospho-RIPK2 | Non-specific Antibody Binding: The primary or secondary antibody may be cross-reacting with other proteins. | Optimize antibody concentrations and blocking conditions. Consider using a different antibody clone. |
| Overexposure of the Blot: The signal may be too strong, leading to high background. | Reduce the exposure time or the amount of protein loaded onto the gel. | |
| Variability in cytokine mRNA levels in RT-PCR | Inconsistent Cell Health or Density: Variations in cell health or the number of cells plated can affect the response to stimulation. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density across all wells. |
| Inhibitor Precipitation: this compound may precipitate in aqueous media at high concentrations. | Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions from a DMSO stock for each experiment. | |
| Unexpected cell toxicity | Off-target Effects: At high concentrations, kinase inhibitors can have off-target effects that may lead to cytotoxicity. | Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to determine the cytotoxic concentration of this compound for your cell line. Use the lowest effective concentration that inhibits RIPK2 signaling. |
| DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to some cell lines. | Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.5%). |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. xcessbio.com [xcessbio.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345 Dose-Response Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting and troubleshooting experiments involving the RIPK2 inhibitor, WEHI-345.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] Its mechanism of action involves binding to the ATP-binding pocket of RIPK2, which inhibits its kinase activity.[4] This, in turn, delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB signaling pathway following stimulation of Nucleotide-binding Oligomerization Domain (NOD) receptors.[1][3][5]
Q2: What are the key downstream effects of this compound inhibition of RIPK2?
By inhibiting RIPK2, this compound effectively blocks the production of pro-inflammatory cytokines.[5] In various cell lines, it has been shown to reduce the mRNA levels of NF-κB target genes such as TNF, IL-6, IL-8, and IL-1β.[1][2][6] This ultimately prevents or ameliorates inflammatory responses driven by NOD signaling.[5]
Q3: In which cell lines has this compound been shown to be effective?
This compound has demonstrated activity in several cell lines, including:
-
Mouse macrophage Raw 264.7 cells[2]
Q4: What is the recommended concentration range for in vitro experiments?
A commonly used concentration for in vitro assays is 500 nM, which has been shown to effectively inhibit MDP-induced RIPK2 autophosphorylation and block the transcription of inflammatory mediators.[1][2][3] However, for dose-response curve analysis, a broader range of concentrations should be tested to determine the IC50 value in your specific experimental system.
Q5: Are there any known in vivo effects of this compound?
Yes, in a mouse model of experimental autoimmune encephalomyelitis (EAE), administration of this compound at 20 mg/kg (intraperitoneal injection, twice daily for 6 days) reduced the disease score, inflammatory infiltrate, and cytokine and chemokine levels.[1][2][3]
Troubleshooting Guide
Issue 1: this compound precipitation in stock solution or media.
-
Possible Cause: this compound is soluble in DMSO but not in water.[3] Adding a concentrated DMSO stock directly to aqueous media without proper mixing can cause precipitation.
-
Solution:
-
Prepare a concentrated stock solution in 100% DMSO.
-
When preparing working concentrations, perform serial dilutions in your cell culture medium, ensuring thorough mixing after each dilution step.
-
Visually inspect the solution for any signs of precipitation before adding it to your cells.
-
If precipitation occurs during preparation, gentle heating and/or sonication may help to dissolve the compound.[1]
-
Issue 2: High variability or inconsistent results in dose-response experiments.
-
Possible Cause: Inconsistent cell seeding density, variations in stimulation time, or degradation of the compound.
-
Solution:
-
Ensure a uniform cell seeding density across all wells of your assay plate.
-
Standardize the timing of all experimental steps, including pre-incubation with this compound and stimulation with a NOD agonist (e.g., MDP).
-
Prepare fresh dilutions of this compound from a frozen stock for each experiment. It is recommended to use the working solution on the same day it is prepared.[1]
-
Issue 3: No or weak inhibitory effect observed.
-
Possible Cause: The concentration range tested is too low, the stimulation is too strong, or the chosen readout is not sensitive enough.
-
Solution:
-
Expand the concentration range of this compound in your dose-response experiment.
-
Optimize the concentration of the NOD agonist (e.g., MDP) to ensure a robust but not saturating response.
-
Consider using a more sensitive readout. For example, measuring cytokine mRNA levels by RT-qPCR may be more sensitive than measuring protein levels by ELISA, especially at early time points.
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 (RIPK2 Kinase Assay) | 0.13 µM | - | [1][7][8] |
| Kd (Binding Affinity for RIPK2) | 46 nM | - | [2][9][10] |
| Effective Concentration | 500 nM | BMDMs, THP-1, Raw 267.4 | [1][2][11] |
| Observed Effects | Inhibition of MDP-induced RIPK2 autophosphorylation; Reduced mRNA levels of TNF, IL-6, IL-8, IL-1β, A20 | BMDMs, THP-1, Raw 267.4 | [1][2][6][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dose & Administration | Observed Effects | Reference |
| Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice | 20 mg/kg; intraperitoneal injection; twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and histological score; Improved body weight; Reduced cytokine and chemokine levels | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Analysis of this compound on Cytokine Production
-
Cell Seeding: Seed your cells of choice (e.g., THP-1 or Raw 264.7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., a 10-point curve ranging from 10 µM to 1 nM).
-
Pre-incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.
-
Stimulation: Add a NOD agonist, such as Muramyl Dipeptide (MDP), to all wells (except for the unstimulated control) at a pre-optimized concentration.
-
Incubation: Incubate the plate for a specified period (e.g., 4-8 hours for mRNA analysis or 18-24 hours for protein analysis in the supernatant).
-
Readout:
-
mRNA Analysis: Lyse the cells and perform RNA extraction followed by RT-qPCR to measure the expression levels of target genes (e.g., TNF, IL6).
-
Protein Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using an ELISA kit.
-
-
Data Analysis: Plot the response (e.g., % inhibition of cytokine production) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Mandatory Visualizations
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. xcessbio.com [xcessbio.com]
- 4. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.cn [glpbio.cn]
- 9. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 10. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
Technical Support Center: Troubleshooting Inconsistent Results with WEHI-345
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using WEHI-345, a potent and selective RIPK2 kinase inhibitor. Inconsistent experimental outcomes can be a significant challenge; this guide aims to address common issues to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor that selectively targets the kinase activity of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2][3] Its primary mechanism involves binding to the ATP pocket of RIPK2, which inhibits its autophosphorylation and ubiquitylation.[1][4] This, in turn, delays the activation of the downstream NF-κB signaling pathway, ultimately preventing the production of pro-inflammatory cytokines.[1][4][5]
Q2: I am observing a reduced or complete lack of this compound activity in my cell-based assay. What are the potential causes?
Several factors could contribute to a lack of expected activity. Here are some common culprits:
-
Compound Solubility and Stability: this compound is soluble in DMSO but not in water.[3] Improper dissolution or precipitation upon dilution in aqueous media can significantly reduce its effective concentration. Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) and consistent across all treatments. Some suppliers suggest that for in vivo preparations, heating and/or sonication may be necessary to achieve full dissolution.[1] Always prepare fresh dilutions from a concentrated stock for each experiment. Stock solutions are typically stable for up to 2 years at -80°C and 1 year at -20°C.[6]
-
Incorrect Dosage: The effective concentration of this compound can vary between cell lines. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
-
Cell Health and Density: Ensure that your cells are healthy, within a consistent passage number, and plated at a uniform density. Overly confluent or stressed cells may respond differently to treatment.
-
Stimulus Potency: If you are using a stimulus like muramyl dipeptide (MDP) to activate the NOD2-RIPK2 pathway, ensure its potency and concentration are optimal and consistent across experiments.
Q3: My results with this compound are inconsistent from one experiment to the next. What could be causing this variability?
In addition to the factors mentioned above, inter-experiment variability can be caused by:
-
Lot-to-Lot Variability: While manufacturers strive for consistency, there can be slight variations between different batches of this compound. If you suspect this is an issue, it is advisable to test a new lot against a previously validated one.
-
Inconsistent Incubation Times: The timing of this compound treatment relative to stimulation is critical. Pre-incubation with the inhibitor before adding the stimulus is a common practice. Optimize this pre-incubation time for your specific assay.
-
Assay-Specific Variability: The inherent variability of your assay system (e.g., luciferase reporter assay, western blot) can contribute to inconsistent results. Ensure your assay is well-validated with appropriate positive and negative controls in every experiment.
Q4: I am observing unexpected cellular phenotypes or toxicity after this compound treatment. Could this be due to off-target effects?
While this compound is highly selective for RIPK2 over other RIP kinases, it can exhibit off-target activity at higher concentrations.[2][5] It has been shown to inhibit other kinases such as KIT, RET, PDGFRβ, and SRC at a concentration of 1 μM. If you are using high concentrations of this compound and observing unexpected effects, consider the following:
-
Perform a Dose-Response Curve: Determine the lowest effective concentration that gives you the desired on-target effect to minimize the risk of off-target activities.
-
Use a Structurally Different RIPK2 Inhibitor: To confirm that your observed phenotype is due to RIPK2 inhibition, you can use a structurally unrelated RIPK2 inhibitor as a control. If both inhibitors produce the same effect, it is more likely to be an on-target phenomenon.
-
Assess Cell Viability: Always perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Stimulus | This compound Concentration | Observed Effect | Reference |
| Raw 264.7 | RIPK2 Autophosphorylation | MDP | 500 nM | Inhibition of MDP-induced autophosphorylation | [1] |
| BMDMs | Cytokine Transcription | MDP | 500 nM | Blocked MDP-induced transcription of TNF and IL-6 | [1][2] |
| THP-1 | NF-κB Target Gene Expression | MDP | 500 nM | Reduced mRNA levels of TNF, IL-8, IL-1β, and A20 | [1][2] |
| THP-1 | RIPK2 Ubiquitylation | MDP (1 hr pre-treatment) | 1 µM | Delay in RIPK2 ubiquitylation | [1] |
| Cultured WT crypt organoids | Confocal Microscopy | - | 2.5 µM (16 hours) | Altered protein localization | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Disease Model | Dosing Regimen | Observed Effect | Reference |
| C57BL/6 mice | Experimental Autoimmune Encephalomyelitis (EAE) | 20 mg/kg, intraperitoneal injection, twice daily for 6 days | Reduced disease score, inflammatory infiltrate, and improved body weight | [1][2] |
Experimental Protocols
Protocol 1: Western Blot for RIPK2 Phosphorylation
This protocol provides a general framework for assessing the effect of this compound on RIPK2 phosphorylation. Optimization for specific cell lines and antibodies is recommended.
-
Cell Seeding and Treatment:
-
Seed cells (e.g., THP-1 or bone marrow-derived macrophages) in a 6-well plate at a density that will result in 80-90% confluency at the time of the experiment.
-
Pre-treat cells with the desired concentrations of this compound (or vehicle control, e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL MDP) for 30 minutes.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated RIPK2 (e.g., phospho-RIPK2 Ser176) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed for total RIPK2 and a loading control like GAPDH or β-actin.
-
Protocol 2: NF-κB Luciferase Reporter Assay
This protocol outlines the steps for a luciferase reporter assay to measure NF-κB activation.
-
Cell Seeding and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Allow the cells to recover for 24 hours.
-
-
This compound Treatment and Stimulation:
-
Pre-treat the cells with serial dilutions of this compound for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α or 10 µg/mL MDP) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in NF-κB activity relative to the vehicle-treated, stimulated control.
-
Mandatory Visualization
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. xcessbio.com [xcessbio.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing In Vivo Efficacy of WEHI-345
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing WEHI-345, a selective RIPK2 kinase inhibitor, in in vivo experimental models. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy and reproducibility of your studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a critical signaling node in the NOD-like receptor (NLR) pathway.[1][2] By binding to the ATP pocket of RIPK2, this compound delays its ubiquitylation and subsequent activation of the NF-κB signaling cascade.[2][3] This ultimately prevents the production of pro-inflammatory cytokines, such as TNF and IL-6.[2][3]
Q2: What are the known in vivo effects of this compound?
A2: In vivo, this compound has been shown to ameliorate disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE).[3] Administration of this compound in this model resulted in reduced disease scores, decreased inflammatory infiltrates, and lower levels of circulating cytokines and chemokines.[2]
Q3: What is the selectivity profile of this compound?
A3: this compound exhibits high selectivity for RIPK2 over other RIPK family members such as RIPK1, RIPK4, and RIPK5.[4] However, at higher concentrations, it may inhibit other kinases like KIT, RET, PDGFRβ, and SRC.[4]
Q4: What are the main challenges when using this compound in vivo?
A4: A primary challenge with this compound, and many other small molecule kinase inhibitors, is its poor aqueous solubility and suboptimal metabolic stability. This can lead to low bioavailability and variable exposure when administered orally, potentially impacting in vivo efficacy. Careful formulation is therefore crucial for achieving consistent and effective drug delivery.
Q5: How does this compound compare to other RIPK2 inhibitors in vivo?
A5: While direct head-to-head in vivo comparative studies are limited in the public domain, different RIPK2 inhibitors have shown efficacy in various inflammatory models. For instance, GSK583 has also demonstrated in vivo efficacy in models of intestinal inflammation.[1] Ponatinib, a type II inhibitor, has also been shown to potently inhibit RIPK2.[1][5] The choice of inhibitor may depend on the specific disease model, the desired dosing regimen, and the known pharmacokinetic and selectivity profiles of the compounds.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or variable in vivo efficacy | Poor drug exposure due to suboptimal formulation. | Optimize the formulation to improve solubility and absorption. Consider using co-solvents (e.g., DMSO, PEG400), cyclodextrins, or lipid-based formulations. Perform a pilot pharmacokinetic (PK) study to assess exposure with the new formulation. |
| Inadequate dosing regimen. | Review the dosing frequency and concentration based on available pharmacokinetic data. More frequent dosing may be necessary to maintain therapeutic drug levels. | |
| Metabolic instability of the compound. | While difficult to alter the intrinsic properties of the compound, ensuring optimal and consistent delivery through an appropriate formulation can help maximize the available drug. | |
| Unexpected toxicity or off-target effects | Inhibition of other kinases at the administered dose. | Conduct a dose-response study to determine the minimum effective dose that minimizes toxicity. Review the known kinase selectivity profile of this compound and consider potential off-target liabilities in the context of the observed phenotype. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to assess the tolerability of the formulation itself. | |
| Inconsistent results between experiments | Variability in formulation preparation. | Standardize the formulation protocol and ensure it is followed precisely for every experiment. Prepare fresh formulations for each study. |
| Biological variability in animal models. | Increase the number of animals per group to account for individual differences. Ensure consistent animal age, weight, and health status. |
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| RIPK2 IC50 | 0.13 µM | [2] |
| RIPK1, RIPK4, RIPK5 Kd | >10 µM | [4] |
| Other inhibited kinases (>90% at 1 µM) | KIT, RET, PDGFRβ, SRC | [4] |
Table 2: In Vivo Dosing Regimen for this compound in a Mouse EAE Model
| Parameter | Value | Reference |
| Dose | 20 mg/kg | [2] |
| Route of Administration | Intraperitoneal (IP) injection | [2] |
| Frequency | Twice daily | [2] |
| Duration | 6 days | [2] |
Note: Detailed pharmacokinetic parameters for this compound in mice (Cmax, Tmax, AUC, half-life) are not consistently reported across publicly available studies. It is highly recommended to perform a pilot PK study in your specific animal model and with your chosen formulation to determine these critical parameters.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection
Objective: To prepare a clear, injectable solution of this compound for in vivo studies in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing PEG400 and sterile saline. A common ratio is 40% PEG400 and 60% saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle while continuously vortexing to prevent precipitation. The final concentration of DMSO in the formulation should be kept low (ideally ≤10%) to minimize toxicity.
-
For a final formulation of 10% DMSO, 36% PEG400, and 54% saline, first mix the DMSO stock with PEG400, then slowly add the saline.
-
-
Quality Control:
-
Visually inspect the final formulation for any signs of precipitation. The solution should be clear. If precipitation occurs, sonication or gentle warming may be attempted, but reformulation with different excipients may be necessary.
-
Always prepare the formulation fresh on the day of dosing.
-
Protocol 2: In Vivo Efficacy Study in a Mouse Model of EAE
Objective: To evaluate the therapeutic efficacy of this compound in a C57BL/6 mouse model of MOG35-55-induced EAE.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
MOG35-55 peptide
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
This compound formulation (from Protocol 1)
-
Vehicle control formulation
-
Sterile syringes and needles
Procedure:
-
EAE Induction (Day 0):
-
Emulsify MOG35-55 in CFA.
-
Immunize mice subcutaneously at two sites on the flank with the MOG/CFA emulsion.
-
Administer PTX intraperitoneally on day 0 and day 2 post-immunization.
-
-
Treatment Regimen:
-
Randomize mice into treatment and control groups.
-
Beginning at the onset of clinical signs (typically around day 10-12), administer this compound (e.g., 20 mg/kg) or vehicle control via IP injection twice daily.
-
-
Clinical Scoring:
-
Monitor and score the mice daily for clinical signs of EAE using a standardized 0-5 scale.
-
-
Pharmacodynamic and Histological Analysis:
-
At the end of the study, collect blood for cytokine analysis and spinal cords for histological assessment of inflammation and demyelination.
-
Visualizations
Caption: this compound inhibits RIPK2, blocking downstream NF-κB activation.
Caption: A typical workflow for in vivo efficacy studies of this compound.
Caption: A decision tree for troubleshooting suboptimal in vivo results.
References
- 1. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dash.harvard.edu [dash.harvard.edu]
WEHI-345 control experiments and best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of WEHI-345 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective small molecule inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2).[1][2] Its primary mechanism of action is to bind to the ATP-binding pocket of RIPK2, thereby inhibiting its kinase activity.[3] This inhibition delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways, which are downstream of NOD1 and NOD2 receptor stimulation.[1][4][5]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for RIPK2. It displays negligible activity against other RIPK family members such as RIPK1, RIPK4, and RIPK5 at concentrations up to 10 μM.[6][7] However, at a concentration of 1 μM, it has been shown to significantly inhibit the activity of KIT, RET, PDGFRβ, and SRC kinases.[6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in DMSO.[7] For long-term storage, it is recommended to store the solid compound at -20°C. A stock solution in DMSO can also be stored at -20°C.
Q4: What are some common in vitro and in vivo applications of this compound?
-
In vitro: this compound is used to inhibit muramyl dipeptide (MDP)-induced autophosphorylation of RIPK2 and subsequent downstream signaling in cell lines such as Raw 264.7, THP-1, and bone marrow-derived macrophages (BMDMs).[1] It effectively blocks the transcription and secretion of pro-inflammatory cytokines like TNF-α and IL-6.[1][6]
-
In vivo: this compound has been shown to ameliorate disease severity in a mouse model of experimental autoimmune encephalomyelitis (EAE).[3][5] It reduces inflammatory infiltrates, disease scores, and cytokine and chemokine levels.[1][6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibition of RIPK2 activity observed. | Compound Degradation: Improper storage may have led to the degradation of this compound. | Ensure the compound has been stored correctly at -20°C and protected from light. Prepare fresh stock solutions. |
| Suboptimal Concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific assay. | |
| Cellular Health: The cells may be unhealthy or have a low passage number, affecting their response to stimuli and inhibitors. | Use healthy, low-passage cells and ensure optimal cell culture conditions. | |
| Incorrect Stimulation: The stimulus (e.g., MDP) may not be potent enough or the stimulation time may be too short. | Verify the activity of your stimulating agent and optimize the stimulation time. | |
| Unexpected Cytotoxicity or Off-Target Effects. | High Concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity.[6] | Titrate the concentration of this compound to the lowest effective dose. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to assess cytotoxicity. |
| Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be toxic to the cells. | Ensure the final DMSO concentration is kept low (typically ≤ 0.5%) and include a vehicle control in your experiments. | |
| Off-Target Kinase Inhibition: At higher concentrations, this compound can inhibit other kinases such as KIT, RET, PDGFRβ, and SRC.[6] | If off-target effects are suspected, consider using lower concentrations or a structurally different RIPK2 inhibitor as a control. | |
| This compound Precipitates in Cell Culture Medium. | Low Solubility: this compound is hydrophobic and can precipitate in aqueous solutions, especially at high concentrations. | Prepare a high-concentration stock solution in DMSO and then perform serial dilutions in pre-warmed cell culture medium. Avoid adding a small volume of concentrated stock directly to a large volume of medium. Gentle vortexing during dilution can also help. |
| Temperature Shock: Adding a cold stock solution to warm medium can cause precipitation. | Allow the this compound stock solution to equilibrate to room temperature before adding it to the cell culture medium. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Assay | Cell Line/System | IC50 | Reference |
| RIPK2 Kinase Assay | Recombinant Human RIPK2 | 0.13 µM | [1] |
| LPS/MDP-stimulated TNFα production | C57BL/6J mouse BMDMs | 57.7 nM | [1] |
Table 2: Kinase Selectivity of this compound
| Kinase | Binding Affinity (Kd) | Reference |
| RIPK2 | 46 nM | [6][7] |
| RIPK1 | >10,000 nM | [6][7] |
| RIPK4 | >10,000 nM | [6][7] |
| RIPK5 | >10,000 nM | [6][7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cell death (e.g., a known cytotoxic agent).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.
-
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified chamber to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Protocol 2: Cytokine Secretion Assay (ELISA)
This protocol outlines the measurement of a specific cytokine (e.g., TNF-α) in cell culture supernatants after treatment with this compound.
Materials:
-
Cells and complete culture medium
-
This compound stock solution (in DMSO)
-
Stimulating agent (e.g., MDP)
-
ELISA kit for the cytokine of interest (including capture antibody, detection antibody, standard, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Cell Treatment:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of MDP for a specified time (e.g., 6-24 hours).
-
-
Supernatant Collection: After stimulation, centrifuge the plate to pellet the cells and collect the cell-free supernatants. Store at -80°C if not used immediately.
-
ELISA Procedure (follow the manufacturer's instructions for the specific kit):
-
Coating: Coat the wells of an ELISA plate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add the collected cell culture supernatants and a serial dilution of the cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in your samples.
Visualizations
Caption: this compound inhibits the NOD2-RIPK2 signaling pathway.
Caption: A typical experimental workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytokine Elisa [bdbiosciences.com]
- 5. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Validation & Comparative
A Comparative Guide to RIPK2 Kinase Inhibitors: WEHI-345 vs. GSK583
For Researchers, Scientists, and Drug Development Professionals
Receptor-Interacting Protein Kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases.[1][2][3] As a key signaling partner for the intracellular pattern recognition receptors NOD1 and NOD2, RIPK2 activation triggers downstream pathways, including NF-κB and MAPK, leading to the production of pro-inflammatory cytokines.[1][2][4][5] This guide provides a detailed, data-supported comparison of two prominent small-molecule inhibitors of RIPK2: WEHI-345 and GSK583.
Mechanism of Action and Signaling Pathway
Both this compound and GSK583 are ATP-competitive inhibitors, targeting the kinase domain of RIPK2 to prevent its autophosphorylation, a crucial step for its activation.[3][5][6] By inhibiting RIPK2 kinase activity, these compounds effectively block or delay the downstream signaling cascade initiated by NOD1 and NOD2 activation. This ultimately prevents the ubiquitination of RIPK2 and the subsequent activation of transcription factors like NF-κB, which are responsible for expressing inflammatory genes.[2][7][8]
The diagram below illustrates the canonical NOD2-RIPK2 signaling pathway and the point of intervention for these inhibitors.
Comparative Performance Data
The following tables summarize the quantitative data available for this compound and GSK583, highlighting key differences in potency and cellular activity.
Table 1: Biochemical Potency and Binding Affinity
| Parameter | This compound | GSK583 | Reference(s) |
| Target | Human RIPK2 | Human RIPK2 | [9],[10] |
| IC₅₀ (Biochemical) | 130 nM | 5 nM | [9],[10] |
| Kd (Binding Affinity) | 46 nM | Not Reported | [9],[11] |
IC₅₀: Half-maximal inhibitory concentration. Kd: Dissociation constant.
Table 2: Cellular Activity and Potency
| Assay | This compound | GSK583 | Reference(s) |
| Cell Type(s) | BMDMs, THP-1, Raw 264.7 | Human Monocytes, HEK293, Human/Rat Whole Blood | [9],[7],[10],[12] |
| Stimulant | Muramyl Dipeptide (MDP) | Muramyl Dipeptide (MDP) | [9],[10] |
| Cellular IC₅₀ / EC₅₀ | Not Reported | 8 nM (TNFα, Monocytes)18 nM (IL-8, HEK293)237 nM (TNFα, Human Whole Blood) | [6],[12],[5] |
| Observed Effect | Delays NF-κB activation; blocks TNF & IL-6 mRNA | Potently inhibits TNFα, IL-6, and IL-8 secretion | [7],[6],[8] |
BMDM: Bone Marrow-Derived Macrophage.
Table 3: Kinase Selectivity Profile
| Compound | Panel Size | Key Off-Targets (>90% inhibition @ 1µM) | Comments | Reference(s) |
| This compound | 92-95 kinases | KIT, RET, PDGFRβ, SRC | Selective over RIPK1, RIPK4, RIPK5 (Kd >10 µM) | [9],[5] |
| GSK583 | ~300 kinases | BRK, Aurora A (some inhibition) | Highly selective; complete inhibition of NOD1/2 signaling at 1µM with little effect on TLR or cytokine receptor pathways. | ,[6],[10] |
Summary of Key Differences
GSK583 demonstrates significantly higher biochemical potency (IC₅₀ of 5 nM) compared to this compound (IC₅₀ of 130 nM).[9][10] This translates to potent activity in cellular assays, where GSK583 inhibits cytokine production in the low nanomolar range.[6][12] While this compound effectively prevents cytokine production, its mechanism is described as delaying NF-κB activation rather than achieving a complete and immediate blockade.[1][6][8]
In terms of selectivity, GSK583 has been profiled against a larger panel of kinases and appears to be highly selective.[6] this compound is also highly selective for RIPK2 over other RIPK family members but does show activity against a few other kinases at a 1 µM concentration.[5][9]
A critical consideration for drug development is off-target liabilities. GSK583, despite its excellent potency and selectivity, is known to inhibit the hERG ion channel and is a substrate for CYP3A4, which has precluded its further clinical development.[6][10] this compound has been used successfully as a tool compound in preclinical in vivo models, where it was shown to ameliorate experimental autoimmune encephalomyelitis (EAE) in mice.[9][11]
Experimental Methodologies
The evaluation of these inhibitors relies on a standardized workflow of biochemical and cellular assays. The diagram below outlines a typical screening and characterization cascade.
References
- 1. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 2. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are RIPK2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. xcessbio.com [xcessbio.com]
- 9. caymanchem.com [caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. abmole.com [abmole.com]
- 12. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of WEHI-345 and Ponatinib for RIPK2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a critical mediator of inflammatory signaling downstream of the nucleotide-binding oligomerization domain-containing protein (NOD) receptors, NOD1 and NOD2. Its role in activating NF-κB and MAPK pathways has made it an attractive therapeutic target for a range of inflammatory diseases and cancers. This guide provides an objective comparison of two key small molecule inhibitors of RIPK2: WEHI-345, a selective inhibitor, and ponatinib, a multi-targeted kinase inhibitor.
Performance and Quantitative Data
This compound and ponatinib exhibit distinct profiles in their inhibition of RIPK2. Ponatinib is a significantly more potent inhibitor of RIPK2 in both biochemical and cellular assays. However, this compound demonstrates greater selectivity for RIPK2 over other kinases, a critical consideration for therapeutic applications where off-target effects are a concern.
| Inhibitor | Type | In Vitro IC50 (RIPK2) | Cellular EC50 (NF-κB activation) | Selectivity Profile |
| This compound | Type I | 130 nM[1][2][3][4][5] | ~10-fold lower cellular potency than in vitro[6] | Highly selective for RIPK2 over RIPK1, RIPK4, and RIPK5[2][7] |
| Ponatinib | Type II | 6.7 nM[7][8][9] | 0.8 nM[8] | Pan-RIPK inhibitor; also inhibits RIPK1 and RIPK3[8][10] |
Mechanism of Action and Binding Mode
This compound and ponatinib inhibit RIPK2 through different mechanisms, classifying them as Type I and Type II inhibitors, respectively.
This compound is an ATP-competitive, Type I inhibitor that binds to the active conformation of the RIPK2 kinase domain.[10] This binding action prevents the phosphorylation of RIPK2, thereby delaying its ubiquitination and subsequent activation of downstream NF-κB signaling.[1][11]
Ponatinib , in contrast, is a Type II inhibitor that binds to the inactive "DFG-out" conformation of RIPK2.[7][12] This binding mode not only blocks the kinase activity but also completely inhibits RIPK2 ubiquitination, leading to a more profound and sustained blockade of NF-κB signaling.[8][10] The crystal structure of the RIPK2-ponatinib complex has revealed an allosteric pocket that can be exploited for the design of more selective type II inhibitors.[12]
Effects on Downstream Signaling
Both inhibitors effectively modulate the RIPK2 signaling pathway, but with differing impacts on key downstream events.
-
This compound: Delays RIPK2 ubiquitination and NF-κB activation.[1][11] While it prevents inflammatory cytokine production, its effect on NF-κB activation is not a complete blockade.[10][11]
-
Ponatinib: Completely blocks RIPK2 ubiquitination and potently inhibits the downstream activation of NF-κB.[8][10] It has been shown to reduce the extent and length of ubiquitin-modified RIPK2 at low nanomolar concentrations.[8]
Experimental Protocols
The following are generalized protocols for key assays used to characterize RIPK2 inhibitors. For specific experimental details, it is recommended to consult the cited literature.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Reaction Setup: A reaction mixture is prepared containing recombinant RIPK2 enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[13]
-
Inhibitor Addition: Serial dilutions of the test inhibitor (this compound or ponatinib) or a vehicle control (DMSO) are added to the reaction mixture.
-
Incubation: The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.[13]
-
ADP Detection: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.[13]
-
Data Analysis: The luminescence is measured using a plate reader. The IC50 value, representing the concentration of inhibitor required to reduce kinase activity by 50%, is calculated from the dose-response curve.[13]
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a drug with its target protein in a cellular context by measuring changes in the protein's thermal stability upon ligand binding.
-
Cell Treatment: Intact cells (e.g., HEK293 or THP-1) are treated with the test inhibitor or a vehicle control for a specific duration to allow for cellular uptake and target binding.[14]
-
Thermal Challenge: The treated cells are heated at a range of temperatures for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.[15]
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.[16]
-
Protein Detection: The amount of soluble RIPK2 in the supernatant is quantified using methods such as Western blotting or AlphaScreen.[14]
-
Data Analysis: The temperature at which 50% of the protein denatures (the melting temperature or Tagg) is determined. A shift in the Tagg in the presence of the inhibitor indicates target engagement.[15]
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. glpbio.cn [glpbio.cn]
- 6. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dash.harvard.edu [dash.harvard.edu]
- 10. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 11. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. promega.com [promega.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345 Specificity in Knockout Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of WEHI-345, a potent inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), validated through the gold-standard approach of knockout mouse models. By comparing its effects in wild-type versus genetically deficient systems, we can unequivocally delineate its on-target activity. Furthermore, we present a comparative landscape of this compound alongside other notable RIPK2 inhibitors, offering a clear perspective on its performance based on available experimental data.
The Critical Role of RIPK2 in Inflammatory Signaling
RIPK2 is a crucial serine/threonine kinase that acts as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP), NOD receptors recruit and activate RIPK2. This activation triggers a signaling cascade, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK pathways. The culmination of this process is the production of pro-inflammatory cytokines and chemokines, essential components of the innate immune response.[1][2][3] Dysregulation of the NOD2-RIPK2 signaling axis has been implicated in a variety of inflammatory conditions, making RIPK2 an attractive therapeutic target.
This compound: A Potent and Selective RIPK2 Inhibitor
This compound is a small molecule inhibitor that potently and selectively targets the kinase activity of RIPK2.[4][5] It functions by binding to the ATP-binding pocket of RIPK2, thereby preventing its autophosphorylation and subsequent downstream signaling events.[6] This mechanism of action leads to a delay in RIPK2 ubiquitylation and a reduction in the activation of NF-κB, ultimately suppressing the production of inflammatory mediators.[1][4][5]
Validating Specificity: The Power of Knockout Models
The definitive method for validating the specificity of a targeted inhibitor is to assess its activity in a biological system genetically devoid of the intended target. In the context of this compound, this involves the use of RIPK2 knockout (Ripk2-/-) mice. The fundamental principle is that a truly specific inhibitor will exert its effects in wild-type (WT) animals but will have no, or significantly diminished, effect in their knockout counterparts.
Comparative Landscape of RIPK2 Inhibitors
This compound is one of several inhibitors developed to target RIPK2. A comparative overview of its performance against other notable compounds provides valuable context for researchers.
| Inhibitor | Target | IC50 (in vitro) | Cellular Potency | In Vivo Efficacy | Key Findings |
| This compound | RIPK2 | 130 nM[6] | Delays NF-κB activation and reduces cytokine production.[1][4][5] | Ameliorates experimental autoimmune encephalomyelitis (EAE) in mice.[1] Partially inhibits MDP-induced TNF in vivo.[8] | A potent and selective tool compound for studying RIPK2 biology. Its effect on NF-κB is a delay rather than a complete block.[6] |
| GSK583 | RIPK2 | 5 nM | Potent inhibition of TNF-α and IL-8 secretion in human monocytes and HEK cells.[6] | Effective in rodent models and human ex vivo disease models.[9] | Highly potent and selective, but with noted off-target activity on the hERG ion channel and a challenging pharmacokinetic profile.[9] |
| Ponatinib | Multi-kinase (including RIPK2) | - | Inhibits NOD2-mediated ubiquitination of RIPK2.[8] | - | A type II inhibitor that also antagonizes RIPK2 function. |
| CSLP37 | RIPK2 | - | Improved cellular potency over this compound. | More potent reduction of MDP-elicited serum TNF levels compared to this compound.[8] | Demonstrates superior in vivo efficacy in a direct comparison with this compound. |
| Compound 10w | RIPK2 | 0.6 nM | Potently inhibits TNF-α production in MDP-stimulated BMDMs. | More effective than this compound in a mouse model of colitis. | A highly potent inhibitor with an improved in vivo efficacy profile compared to this compound in a specific disease model. |
| OD36 / OD38 | RIPK2 | - | Effective at inhibiting RIPK2 autophosphorylation and downstream signaling.[10] | - | Macrocyclic inhibitors of RIPK2. |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Detailed Experimental Protocols
In Vivo Validation of this compound Specificity using RIPK2 Knockout Mice
-
Animal Models: Age- and sex-matched wild-type C57BL/6 mice and Ripk2-/- mice on a C57BL/6 background are used. All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.
-
Reagents:
-
This compound: Dissolved in a suitable vehicle (e.g., 10% DMSO, 90% (20% SBE-β-CD in Saline)).[11]
-
Muramyl dipeptide (MDP): Dissolved in sterile phosphate-buffered saline (PBS).
-
-
Experimental Procedure:
-
Mice are divided into four groups: (1) Wild-type + Vehicle, (2) Wild-type + this compound, (3) Ripk2-/- + Vehicle, and (4) Ripk2-/- + this compound.
-
This compound (e.g., 20 mg/kg) or vehicle is administered via intraperitoneal (i.p.) injection.[11]
-
After a predetermined pre-treatment period (e.g., 1 hour), mice are challenged with an i.p. injection of MDP (e.g., 10 mg/kg) to stimulate the NOD2 pathway.
-
At a specified time point post-MDP challenge (e.g., 2-4 hours), blood is collected via cardiac puncture.
-
Serum is isolated by centrifugation.
-
-
Data Analysis:
-
Serum levels of pro-inflammatory cytokines (e.g., TNF, IL-6) are quantified using enzyme-linked immunosorbent assay (ELISA).
-
Statistical analysis (e.g., ANOVA with post-hoc tests) is performed to compare cytokine levels between the different treatment groups.
-
-
Expected Outcome for Specificity Validation:
-
Wild-type mice treated with vehicle and challenged with MDP will show a significant increase in serum cytokine levels.
-
Wild-type mice pre-treated with this compound will show a significant reduction in MDP-induced cytokine levels compared to the vehicle-treated group.
-
Ripk2-/- mice (both vehicle and this compound treated) will show no significant increase in cytokine levels following MDP challenge, as they lack the target of both the stimulant's pathway and the inhibitor.
-
Conclusion
References
- 1. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NOD1 and NOD2 Signaling in Infection and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | NOD Signaling and Cell Death [frontiersin.org]
- 4. medkoo.com [medkoo.com]
- 5. xcessbio.com [xcessbio.com]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. A regulatory region on RIPK2 is required for XIAP binding and NOD signaling activity | EMBO Reports [link.springer.com]
- 8. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 9. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
WEHI-345 vs. JAK Inhibitors: A Comparative Analysis of Inflammatory Pathway Modulation
In the landscape of kinase inhibitors for inflammatory diseases, both WEHI-345 and the class of Janus kinase (JAK) inhibitors represent significant tools for researchers and drug developers. While both target kinases to modulate immune responses, they operate on fundamentally distinct signaling pathways. This guide provides a detailed comparison of this compound, a selective RIPK2 inhibitor, and various JAK inhibitors, offering insights into their mechanisms, selectivity, and the experimental protocols used for their characterization.
Contrasting Signaling Pathways: NOD-RIPK2 vs. JAK-STAT
The primary distinction between this compound and JAK inhibitors lies in their target pathways. This compound intervenes in the Nucleotide-binding Oligomerization Domain (NOD) signaling pathway by targeting Receptor-Interacting Protein Kinase 2 (RIPK2). In contrast, JAK inhibitors block the JAK-Signal Transducer and Activator of Transcription (STAT) pathway, which is central to signaling for a wide array of cytokines and growth factors.[1][2][3]
Inhibitor Profile and Mechanism of Action
This compound is a potent and selective ATP-competitive inhibitor of RIPK2.[4][5] Its inhibition of RIPK2's kinase activity delays the ubiquitylation of RIPK2 and subsequent activation of the NF-κB pathway, thereby preventing the production of inflammatory cytokines like TNF and IL-6.[3][6][7] JAK inhibitors are also typically ATP-competitive and function by binding to the kinase domain of one or more of the four JAK family members (JAK1, JAK2, JAK3, and TYK2).[2][8] This action blocks the phosphorylation and activation of STAT proteins, which interrupts the signaling cascade initiated by various cytokines crucial for immune cell function.[9]
| Inhibitor Class | Primary Target(s) | Mechanism of Action | Key Downstream Effects |
| This compound | RIPK2[4][10] | ATP-competitive inhibition of RIPK2 kinase activity.[5] | Delays RIPK2 ubiquitylation and NF-κB activation; blocks production of NOD-dependent pro-inflammatory cytokines (e.g., TNF, IL-6).[3][4] |
| JAK Inhibitors | JAK1, JAK2, JAK3, TYK2 (selectivity varies)[1][8] | ATP-competitive inhibition of JAK kinase activity.[2][8] | Prevents phosphorylation and activation of STAT proteins; suppresses gene transcription induced by a broad range of cytokines.[2] |
Potency and Selectivity Comparison
The efficacy and potential side effects of kinase inhibitors are largely determined by their potency and selectivity. This compound demonstrates high selectivity for RIPK2.[10][11] In contrast, JAK inhibitors exhibit a range of selectivity profiles. First-generation inhibitors like Tofacitinib are considered pan-JAK inhibitors, while second-generation inhibitors such as Filgotinib and Upadacitinib show greater selectivity for specific JAK family members.[8][12]
| Inhibitor | Target | IC50 / Kd (nM) |
| This compound | RIPK2 | 130 (IC50)[4][10][13] / 46 (Kd)[10][11] |
| RIPK1 | >10,000 (Kd)[10][11] | |
| JAK1, JAK2, JAK3, TYK2 | Not reported in searches; selective over a panel of 95 other kinases.[10] | |
| Tofacitinib | JAK1 | 100 (IC50)[1] |
| JAK2 | 20 (IC50)[1] | |
| JAK3 | 2 (IC50)[1] | |
| Ruxolitinib | JAK1 | ~3 (IC50)[12] |
| JAK2 | ~3 (IC50)[12] | |
| JAK3 | ~400 (IC50)[12] | |
| TYK2 | ~20 (IC50)[12] | |
| Filgotinib | JAK1 | ~10 (IC50)[12] |
| JAK2 | ~30 (IC50)[12] | |
| JAK3 | ~800 (IC50)[12] | |
| TYK2 | ~1000 (IC50)[12] |
Note: IC50 and Kd values can vary based on assay conditions. The data presented is compiled from public sources for comparative purposes.[12]
Experimental Protocols
Characterizing and comparing kinase inhibitors like this compound and JAK inhibitors involves a variety of in vitro and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
References
- 1. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. m.bcpchemlab.com [m.bcpchemlab.com]
- 7. xcessbio.com [xcessbio.com]
- 8. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are JAK1 inhibitors and how do they work? [synapse.patsnap.com]
- 10. caymanchem.com [caymanchem.com]
- 11. abmole.com [abmole.com]
- 12. benchchem.com [benchchem.com]
- 13. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
A Head-to-Head Battle in Colitis Models: WEHI-345 vs. Filgotinib
In the landscape of therapeutic development for inflammatory bowel disease (IBD), particularly ulcerative colitis, researchers are keenly interested in the comparative efficacy of novel agents targeting different inflammatory pathways. This guide provides a detailed comparison of two such agents: WEHI-345, a selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), and filgotinib, a selective Janus kinase 1 (JAK1) inhibitor. This analysis is based on available preclinical data from murine models of colitis.
Mechanism of Action: Targeting Distinct Inflammatory Cascades
This compound and filgotinib interrupt the inflammatory signaling associated with colitis through distinct mechanisms. This compound is a potent and selective inhibitor of RIPK2, a key signaling protein involved in the NOD-like receptor (NLR) pathway. By inhibiting RIPK2, this compound blocks the downstream activation of NF-κB and MAPK signaling, which in turn reduces the production of pro-inflammatory cytokines.[1]
Filgotinib, on the other hand, is a selective inhibitor of JAK1.[2][3][4][5] The JAK-STAT signaling pathway is crucial for the signaling of numerous cytokines that are pathogenic in IBD. By preferentially inhibiting JAK1, filgotinib modulates the inflammatory response driven by these cytokines.[5]
Efficacy in a Head-to-Head Preclinical Colitis Model
A key study by Gong et al. (2022) in the Journal of Medicinal Chemistry provides a direct comparison of a novel RIPK2 inhibitor, compound 10w, against both this compound and filgotinib in a dextran sulfate sodium (DSS)-induced acute colitis model in mice. While the primary focus was on the new compound, the study included this compound and filgotinib as positive controls, offering valuable comparative insights. In this model, both this compound and filgotinib were reported to be less effective than the novel RIPK2 inhibitor 10w in mitigating weight loss, the Disease Activity Index (DAI), and tissue inflammation.
| Parameter | This compound (40 mg/kg, p.o.) | Filgotinib (20 mg/kg, p.o.) | Vehicle (DSS Control) | Healthy Control |
| Body Weight Change (%) | Data not specifically quantified | Data not specifically quantified | Significant loss | Maintained |
| Disease Activity Index (DAI) | Qualitatively less effective than 10w | Qualitatively less effective than 10w | High | Low |
| Colon Length (cm) | Data not specifically quantified | Data not specifically quantified | Significantly shorter | Normal |
| Histological Score | Qualitatively less effective than 10w | Qualitatively less effective than 10w | Severe inflammation | Normal histology |
Note: Specific quantitative data for this compound and filgotinib from the direct comparative study by Gong et al. (2022) were not available in the accessed literature. The table reflects the qualitative description of their efficacy relative to the main compound tested.
Efficacy of Filgotinib in DSS-Induced Colitis Models
Separate studies provide more detailed quantitative data on the efficacy of filgotinib in DSS-induced colitis models.
| Study | Dosing Regimen | Key Findings |
| Therapeutic Dosing Study | 30 mg/kg, p.o., once daily | - Significantly improved body weight change. - Lowered Disease Activity Index (DAI) score. - Maintained normal stool consistency. - Reduced colon weight/length ratio. - Lowered histopathology scores. |
Experimental Protocols
A standardized experimental workflow is crucial for the evaluation of therapeutic agents in colitis models. The following outlines a typical protocol for a DSS-induced colitis study.
DSS-Induced Acute Colitis Model
-
Animals: 6-week-old male C57BL/6J mice are typically used. After a week of acclimatization, the mice are randomly divided into different treatment groups.
-
Induction of Colitis: Acute colitis is induced by administering 2.5% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.
-
Treatment Groups:
-
Healthy control group (no DSS).
-
DSS + vehicle control group.
-
DSS + this compound (e.g., 40 mg/kg, administered orally once daily).
-
DSS + filgotinib (e.g., 20 mg/kg, administered orally once daily).
-
-
Efficacy Assessment:
-
Daily Monitoring: Body weight, stool consistency, and the presence of blood in the stool are recorded daily to calculate the Disease Activity Index (DAI). The DAI is a composite score of these parameters.
-
Endpoint Analysis: On day 8, the mice are euthanized. The entire colon is excised, and its length is measured from the cecum to the anus.
-
Histopathological Analysis: A distal segment of the colon is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E). The sections are scored for the severity of inflammation, crypt damage, and epithelial erosion.
-
Cytokine Analysis: Colon tissue can be homogenized to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β via ELISA or other immunoassays.
-
Summary and Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Discovery of Potent and Selective Receptor-Interacting Serine/Threonine Protein Kinase 2 (RIPK2) Inhibitors for the Treatment of Inflammatory Bowel Diseases (IBDs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitor of Differentiation-2 Protein Ameliorates DSS-Induced Ulcerative Colitis by Inhibiting NF-κB Activation in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of WEHI-345 Effects with Genetic Knockdown of RIPK2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Receptor-Interacting Protein Kinase 2 (RIPK2) by WEHI-345 and the genetic knockdown of RIPK2. The following sections present a comprehensive analysis supported by experimental data to facilitate informed decisions in research and drug development targeting the NOD2-RIPK2 signaling pathway.
Introduction
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical serine/threonine kinase that functions as a key downstream signaling molecule for the intracellular pattern recognition receptors, NOD1 and NOD2. Upon recognition of bacterial peptidoglycans, such as muramyl dipeptide (MDP) by NOD2, RIPK2 is recruited and activated, leading to the ubiquitination of RIPK2 and subsequent activation of the NF-κB and MAPK signaling pathways. This cascade culminates in the production of pro-inflammatory cytokines and chemokines, playing a central role in the innate immune response. Dysregulation of this pathway is associated with various inflammatory and autoimmune diseases.
This compound is a potent and selective small molecule inhibitor of RIPK2, while genetic knockdown (e.g., using siRNA, shRNA, or CRISPR/Cas9-mediated knockout) offers a method to ablate RIPK2 expression. Both approaches are utilized to probe the function of RIPK2 and to validate it as a therapeutic target. This guide directly compares the outcomes of these two methodologies.
Comparative Data on Functional Outcomes
The following table summarizes the quantitative effects of this compound treatment versus RIPK2 genetic knockdown on key cellular and in vivo readouts of NOD2-RIPK2 pathway activation.
| Parameter | This compound Treatment | Genetic Knockdown of RIPK2 (KO/siRNA) | Key Findings & Comparison |
| RIPK2 Kinase Activity | Potent inhibition (IC50 ≈ 0.13 µM)[1] | Complete ablation of the protein, thus no kinase activity[2][3] | Both methods effectively eliminate RIPK2 kinase function. This compound offers dose-dependent and reversible inhibition, whereas genetic knockdown provides a more permanent and complete loss of function. |
| NOD2-Mediated NF-κB Activation | Delays NF-κB activation upon NOD stimulation[1][4] | Complete abrogation of NF-κB activation in response to NOD ligands[3][5][6] | Genetic knockdown results in a more profound and sustained blockade of NF-κB signaling compared to the delay observed with this compound. This suggests this compound may not fully mimic the null phenotype. |
| Pro-inflammatory Cytokine Production (e.g., TNF, IL-6, IL-8) | Potently blocks MDP-induced transcription and secretion of TNF and IL-6 in various cell types[1] | Significantly reduced or abolished cytokine production in response to NOD stimulation in macrophages and other immune cells[2][7] | Both approaches effectively suppress the production of key pro-inflammatory cytokines downstream of NOD2 activation, validating RIPK2's critical role in this process. |
| RIPK2 Ubiquitylation | Delays RIPK2 ubiquitylation[1][4] | No RIPK2 protein available for ubiquitylation | This highlights a key mechanistic difference. This compound modulates a post-translational modification on the existing protein, while knockdown removes the substrate entirely. |
| In Vivo Efficacy (e.g., EAE models) | Ameliorates experimental autoimmune encephalomyelitis (EAE) in mice[4] | RIPK2-deficient mice are protected from EAE[7] | Both pharmacological inhibition and genetic deletion of RIPK2 demonstrate therapeutic potential in preclinical models of autoimmune disease, confirming the in vivo relevance of targeting this pathway. |
Signaling Pathway and Experimental Workflow
Signaling Pathway Diagram
Caption: NOD2-RIPK2 signaling pathway and points of intervention.
Experimental Workflow Diagram
Caption: Comparative experimental workflow for evaluating RIPK2 inhibition.
Experimental Protocols
Cell Culture and Stimulation
-
Cell Lines: Bone marrow-derived macrophages (BMDMs) from wild-type and RIPK2 knockout mice, THP-1 human monocytic cells, or Raw 264.7 murine macrophages are commonly used.
-
Pharmacological Inhibition: Cells are pre-incubated with this compound (typically in the range of 100-500 nM) for 1-2 hours prior to stimulation.
-
Genetic Knockdown: For transient knockdown, cells are transfected with RIPK2-specific siRNA or a non-targeting control. For complete knockout, cells are derived from RIPK2 knockout mice or generated using CRISPR/Cas9.
-
Stimulation: Cells are stimulated with an appropriate NOD2 ligand, such as Muramyl Dipeptide (MDP), typically at a concentration of 1-10 µg/mL for various time points (e.g., 0-8 hours).
NF-κB Activation Assays
-
Western Blot for IκBα Degradation: Whole-cell lysates are collected at different time points post-stimulation. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies against IκBα and a loading control (e.g., β-actin). A decrease in the IκBα band indicates its degradation and subsequent NF-κB activation.
-
Immunofluorescence for p65 Translocation: Cells grown on coverslips are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. Nuclear counterstaining (e.g., with DAPI) is performed. The translocation of p65 from the cytoplasm to the nucleus is visualized by fluorescence microscopy.
Cytokine Production Measurement
-
ELISA: Supernatants from cell cultures are collected after stimulation. Enzyme-Linked Immunosorbent Assays (ELISAs) are performed using specific antibody pairs to quantify the concentration of secreted cytokines such as TNF-α and IL-6.
-
qRT-PCR: Total RNA is extracted from cells, and cDNA is synthesized. Quantitative real-time PCR is performed using primers specific for TNF, IL6, and other pro-inflammatory genes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
RIPK2 Ubiquitylation Assay
-
Immunoprecipitation and Western Blot: Cells are lysed under denaturing conditions. RIPK2 is immunoprecipitated from the lysates using a specific antibody. The immunoprecipitates are then analyzed by Western blot using an antibody that recognizes ubiquitin or specific ubiquitin chain linkages (e.g., K63). An increase in high molecular weight smears indicates RIPK2 ubiquitylation.
Conclusion
Both pharmacological inhibition with this compound and genetic knockdown of RIPK2 are valuable tools for studying the NOD2-RIPK2 signaling pathway.
-
This compound offers a reversible and dose-dependent method to inhibit RIPK2 kinase activity, making it suitable for preclinical studies and as a lead compound for drug development. However, its effect of delaying rather than completely blocking NF-κB activation suggests it may not fully phenocopy a genetic null.
-
Genetic knockdown provides a complete and specific ablation of RIPK2, serving as a "gold standard" for validating the on-target effects of inhibitors like this compound. It is crucial for definitively establishing the role of RIPK2 in various cellular processes.
The cross-validation of findings from both approaches provides a robust understanding of RIPK2's function and strengthens its validation as a therapeutic target for inflammatory diseases. Researchers should consider the specific experimental questions and the nuances of each method when designing their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 007017 - RIP2 KO Strain Details [jax.org]
- 3. Small molecule inhibitors reveal an indispensable scaffolding role of RIPK2 in NOD2 signaling | The EMBO Journal [link.springer.com]
- 4. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 7. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to RIPK2 Inhibitors: WEHI-345 vs. OD36 and OD38
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biochemical and cellular activities of three key RIPK2 inhibitors: WEHI-345, OD36, and OD38. The information presented is collated from published experimental data to assist researchers in selecting the most appropriate compound for their studies.
Introduction to RIPK2 and its Inhibition
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) is a crucial transducer of inflammatory signals downstream of the nucleotide-binding oligomerization domain-containing protein 1 (NOD1) and NOD2 pattern recognition receptors.[1][2] Upon activation by bacterial peptidoglycans, NOD1 and NOD2 recruit and activate RIPK2, leading to the activation of NF-κB and MAP kinase signaling pathways and the subsequent production of pro-inflammatory cytokines.[3] Dysregulation of the NOD-RIPK2 signaling axis is implicated in a variety of inflammatory and autoimmune diseases, making RIPK2 an attractive therapeutic target.[3] this compound, OD36, and OD38 are potent, ATP-competitive inhibitors of RIPK2 that have been instrumental in elucidating the role of RIPK2 kinase activity in health and disease.
Biochemical Potency and Selectivity
A primary determinant of a kinase inhibitor's utility is its potency against the target kinase and its selectivity against other kinases. The half-maximal inhibitory concentration (IC50) is a key measure of potency.
| Inhibitor | RIPK2 IC50 | Kinase Selectivity Profile | Reference |
| This compound | 130 nM | Highly selective for RIPK2 (Kd = 46 nM) with negligible activity against RIPK1, RIPK4, and RIPK5 (>10 µM). In a panel of 95 kinases, significant inhibition (>90% at 1 µM) was only observed for KIT, RET, PDGFRβ, and SRC. | [2][4] |
| OD36 | 5.3 nM | Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations. Also inhibits ALK2 (IC50 = 47 nM) and ALK2 R206H (IC50 = 22 nM). | [5] |
| OD38 | 14.1 nM | Profiled against a panel of 366 kinases and found to inhibit only a few other kinases at nanomolar concentrations. | [2] |
Cellular Activity
The efficacy of these inhibitors has been demonstrated in various cellular assays that measure downstream events of RIPK2 activation, such as NF-κB activation and cytokine production.
| Inhibitor | Cellular Effects | Cell Types | Reference |
| This compound | Delays RIPK2 ubiquitylation and NF-κB activation. Potently blocks MDP-induced transcription of TNF and IL-6. Reduces mRNA levels of NF-κB targets (TNF, IL-8, IL-1β, A20). | Mouse Bone Marrow-Derived Macrophages (BMDMs), THP-1 cells, Raw 264.7 cells. | [1][6] |
| OD36 | Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF-κB and MAPK signaling. | Not specified in detail in the provided search results. | |
| OD38 | Inhibits MDP-induced RIPK2 autophosphorylation and downstream NF-κB and MAPK signaling. | Not specified in detail in the provided search results. |
In Vivo Efficacy
The therapeutic potential of these inhibitors has been evaluated in preclinical models of inflammatory diseases.
| Inhibitor | In Vivo Model | Effects | Reference |
| This compound | Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice. | Reduces disease score, inflammatory infiltrate, and histological score. Improves body weight and reduces cytokine and chemokine levels. | [1] |
| OD36 | Muramyl dipeptide (MDP)-induced peritonitis in mice. | Reduces the recruitment of inflammatory cells (neutrophils and lymphocytes) to the peritoneum. Decreases the expression of RIPK2-specific genes and inflammatory cytokines and chemokines. | [5] |
| OD38 | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental approaches, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 3. A RIPK2 inhibitor delays NOD signalling events yet prevents inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
Benchmarking WEHI-345: A Comparative Guide to its Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory activity of WEHI-345, a selective RIPK2 inhibitor, against three well-established anti-inflammatory drugs: Dexamethasone, a potent corticosteroid; Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID); and Infliximab, a monoclonal antibody targeting Tumor Necrosis Factor-alpha (TNF-α). This comparison is supported by experimental data from publicly available literature to assist researchers in evaluating the potential of this compound in inflammatory disease models.
Executive Summary
This compound demonstrates a distinct mechanism of action by selectively targeting the RIPK2 kinase, a key signaling node in the NOD-like receptor pathway. This targeted approach offers the potential for a more specific anti-inflammatory effect with a different side-effect profile compared to broader-acting agents like corticosteroids and NSAIDs. While direct head-to-head comparative studies with uniform assays are limited, this guide synthesizes available data to provide a comprehensive overview of their relative potencies and activities.
Data Presentation: Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data for this compound and the selected comparator drugs. It is important to note that the experimental conditions, such as cell types and stimuli, may vary between studies, which can influence the absolute values.
| Drug | Target | Mechanism of Action | In Vitro Potency (IC50/EC50) | In Vivo Efficacy (Effective Dose in Mouse Models) |
| This compound | RIPK2 Kinase | Inhibits RIPK2 kinase activity, delaying ubiquitylation and NF-κB activation downstream of NOD1/NOD2 stimulation.[1][2] | IC50: 0.13 µM (for RIPK2 kinase inhibition)[1][3] | 3-10 mg/kg for reducing plasma TNF levels; 20 mg/kg (i.p., twice daily) for ameliorating experimental autoimmune encephalomyelitis (EAE).[4][5] |
| Dexamethasone | Glucocorticoid Receptor (GR) | Binds to GR, leading to the transrepression of pro-inflammatory transcription factors like NF-κB and AP-1, and upregulation of anti-inflammatory genes. | Inhibits LPS-induced IL-6 production in RAW264.9 cells with an IC50 in the range of 10⁻⁹ to 10⁻⁶ M .[6] Suppresses LPS-stimulated TNF-α release in human peripheral blood mononuclear cells (PBMCs) by 86% at 1 µM.[7] | 0.1 mg/kg for analgesic effects.[8] Rapid administration can inhibit LPS-induced cytokine storm.[9][10] |
| Ibuprofen | Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) | Non-selectively inhibits COX enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8] | S-ibuprofen shows inhibitory activity towards COX-1 and COX-2 with IC50 values of 2.1 µM and 1.6 µM , respectively, in a human whole-blood assay. | 7.5 to 30 mg/kg for pain relief.[11] Effective doses in pain models range from 50 to 200 mg/kg (i.p.).[8][12][13] |
| Infliximab | Tumor Necrosis Factor-alpha (TNF-α) | A chimeric monoclonal antibody that binds to and neutralizes both soluble and transmembrane forms of TNF-α, preventing it from activating its receptors.[14] | Not typically measured by IC50. Demonstrates high-affinity binding to TNF-α. | 5 mg/kg (i.p.) in a colitis model.[15] 2.5 mg/kg and 6.25 mg/kg in a mouse model of acute asthma.[16] 10 mg/kg (i.p., once weekly) reduced inflammation in a diet-induced obesity model.[14] |
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway of this compound action.
Caption: A typical experimental workflow for comparing anti-inflammatory drugs.
Experimental Protocols
In Vitro Cytokine Inhibition Assay
Objective: To determine the in vitro potency of a compound in inhibiting the production of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Culture:
-
Culture murine bone marrow-derived macrophages (BMDMs) or human THP-1 monocytes in appropriate media and differentiate them into macrophages if necessary.[1]
-
Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and comparator drugs (Dexamethasone, Ibuprofen) in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds. Incubate for 1-2 hours.
-
-
Stimulation:
-
For this compound, stimulate the cells with a NOD2 agonist such as Muramyl Dipeptide (MDP) at a final concentration of 10 µg/mL.[1]
-
For Dexamethasone and Ibuprofen, stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 100 ng/mL.
-
-
Incubation and Supernatant Collection:
-
Incubate the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, centrifuge the plates and carefully collect the supernatant.
-
-
Cytokine Quantification:
-
Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of cytokine production for each compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value by plotting the percentage inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
-
NF-κB Luciferase Reporter Assay
Objective: To assess the ability of a compound to inhibit the activation of the NF-κB signaling pathway.
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.
-
Seed the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compounds. Incubate for 1-2 hours.
-
-
Stimulation:
-
Stimulate the cells with an appropriate agonist (e.g., MDP or TNF-α) to activate the NF-κB pathway.
-
-
Cell Lysis and Luciferase Measurement:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage inhibition of NF-κB activation for each compound concentration relative to the vehicle-treated, stimulated control.
-
Determine the IC50 value as described for the cytokine inhibition assay.
-
Conclusion
This compound presents a targeted approach to anti-inflammatory therapy by selectively inhibiting RIPK2 kinase. Its potency in blocking NOD-driven inflammatory responses is well-documented. In comparison to broader-acting agents like Dexamethasone and Ibuprofen, this compound's specificity may offer a more favorable side-effect profile, particularly in diseases where NOD-like receptor signaling is a primary driver of pathology. Against the highly specific biologic, Infliximab, this compound offers the advantage of being a small molecule, which typically allows for oral administration.
Further head-to-head studies employing standardized assays are necessary to definitively establish the relative potency and efficacy of this compound against these and other anti-inflammatory drugs. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers designing and interpreting studies aimed at further characterizing the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | RIPK2 inhibitor | CAS 1354825-58-3 | NOD-driven inflammatory diseases | RIPK2 抑制剂 | 美国InvivoChem [invivochem.cn]
- 6. Glucocorticoids inhibit the production of IL6 from monocytes, endothelial cells and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dexamethasone suppresses release of soluble TNF receptors by human monocytes concurrently with TNF-alpha suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Equivalent intraperitoneal doses of ibuprofen supplemented in drinking water or in diet: a behavioral and biochemical assay using antinociceptive and thromboxane inhibitory dose–response curves in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. peerj.com [peerj.com]
- 13. researchgate.net [researchgate.net]
- 14. diabetesjournals.org [diabetesjournals.org]
- 15. Anti‐inflammatory effects of infliximab in mice are independent of tumour necrosis factor α neutralization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of the anti-inflammatory effect of infliximab in a mouse model of acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 18. bowdish.ca [bowdish.ca]
- 19. researchgate.net [researchgate.net]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
WEHI-345: A Head-to-Head Comparison with Other Kinase Inhibitors in Targeting RIPK2
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Performance and Experimental Profile of the RIPK2 Inhibitor WEHI-345.
Receptor-interacting serine/threonine-protein kinase 2 (RIPK2) has emerged as a critical mediator in the innate immune system, particularly in signaling pathways initiated by the intracellular pattern recognition receptors NOD1 and NOD2. Its role in activating pro-inflammatory responses has positioned it as a key therapeutic target for a range of inflammatory and autoimmune diseases. This compound is a potent and selective inhibitor of RIPK2, and this guide provides a comprehensive head-to-head comparison with other notable kinase inhibitors that also target this pathway. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and workflows to aid in the objective evaluation of this compound.
Quantitative Performance Analysis: this compound vs. a Panel of Kinase Inhibitors
The efficacy and selectivity of this compound have been benchmarked against a variety of other kinase inhibitors in biochemical and cellular assays. The data, summarized below, highlights the comparative potency of these compounds in inhibiting RIPK2 activity and downstream inflammatory signaling.
Table 1: In Vitro Kinase Inhibition Profile
| Inhibitor | Type | Target(s) | RIPK2 IC50 (nM) | Selectivity Notes |
| This compound | Type I | RIPK2 | 130[1] | Highly selective for RIPK2 over RIPK1, RIPK4, and RIPK5 (>10,000 nM). Also selective against a panel of 92 other kinases.[2][3] |
| Gefitinib | Type I | EGFR, RIPK2 | 51[4] | Also a potent EGFR inhibitor. |
| Ponatinib | Type II | Multi-kinase | 6.7[2][4] | Potent inhibitor of multiple kinases, including Abl.[4] |
| Regorafenib | Type II | Multi-kinase | 41[2][4] | Broad-spectrum kinase inhibitor. |
| Sorafenib | Type II | Multi-kinase | 75[2] | Inhibits multiple kinases involved in angiogenesis and cell proliferation. |
| OD36 | Macrocycle | RIPK2 | 5.3[5] | Reported to be a more selective RIPK2 inhibitor.[6] |
| OD38 | Macrocycle | RIPK2 | 14.1[5] | Reported to be a more selective RIPK2 inhibitor.[6] |
| GSK583 | Type I | RIPK2 | 8 (cellular IC50)[2] | Highly potent and selective RIPK2 inhibitor. |
| CSLP37 | Type I | RIPK2 | 16.3[7] | Shows potent suppression of cellular NOD1 and NOD2 responses.[7] |
| Compound 10w | Type I | RIPK2 | 0.6[5][8] | Exceptionally potent with high selectivity over RIPK1.[8] |
Table 2: Cellular Activity - Inhibition of MDP-Induced Cytokine Production
| Inhibitor | Cell Type | Cytokine Measured | Cellular IC50 (nM) |
| This compound | Mouse BMDMs & THP-1 cells | TNF, IL-6, IL-8, IL-1β | Not explicitly defined as IC50, but potent at 500 nM[1] |
| GSK583 | Human Monocytes | TNFα | 8 |
| Compound 8 (Novartis) | Mouse BMDMs | IL-6 | 12[2] |
| Compound 4 (GSK) | HEK293-NOD2 | IL-8 | 4[2] |
| Compound 4 (GSK) | Human Monocytes | TNFα | 13[2] |
| Ponatinib | RAW264.7 | CCL4, CXCL2, RANTES mRNA | Potent at 1-10 nM[2] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanism of action and the experimental setups used for inhibitor evaluation, the following diagrams illustrate the key signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: NOD2-RIPK2 signaling pathway leading to pro-inflammatory cytokine production.
Caption: General experimental workflow for evaluating RIPK2 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of this compound and its counterparts.
In Vitro RIPK2 Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is inversely correlated with the inhibitory activity of a compound.
-
Reagents and Materials:
-
Recombinant human RIPK2 enzyme
-
Kinase substrate (e.g., RBER-CHKtide)
-
ATP
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[9]
-
Test inhibitors (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add 1 µl of inhibitor solution or DMSO (vehicle control).
-
Add 2 µl of recombinant RIPK2 enzyme solution.
-
Add 2 µl of a mixture of the kinase substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.[9]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
Read the luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
Cellular Assay: MDP-Induced TNF-α Production in Bone Marrow-Derived Macrophages (BMDMs)
This assay assesses the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Reagents and Materials:
-
Bone marrow cells isolated from mice
-
Macrophage colony-stimulating factor (M-CSF)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Muramyl dipeptide (MDP)
-
Test inhibitors dissolved in DMSO
-
TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Isolate bone marrow cells from the femurs and tibias of mice.
-
Differentiate the cells into macrophages by culturing them in medium supplemented with M-CSF for 7 days.
-
Plate the differentiated BMDMs in 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for 1-2 hours.
-
Stimulate the cells with MDP (e.g., 10 µg/ml) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
-
Determine the cellular IC50 value by plotting the percent inhibition of TNF-α production against the inhibitor concentration.
-
In Vivo Model: Experimental Autoimmune Encephalomyelitis (EAE)
EAE is a widely used mouse model for multiple sclerosis, an inflammatory autoimmune disease of the central nervous system. This model is used to evaluate the in vivo efficacy of anti-inflammatory compounds.
-
Animals and Reagents:
-
C57BL/6 mice
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin (PTX)
-
Test inhibitor (e.g., this compound) formulated for in vivo administration
-
-
Procedure:
-
Induction of EAE:
-
On day 0, immunize mice subcutaneously with an emulsion of MOG35-55 in CFA.
-
Administer pertussis toxin intraperitoneally on day 0 and day 2 post-immunization.[10]
-
-
Inhibitor Treatment:
-
Clinical Scoring:
-
Monitor the mice daily for clinical signs of EAE and score them on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.[6]
-
-
Efficacy Assessment:
-
Evaluate the efficacy of the treatment by comparing the mean clinical scores, disease incidence, and day of onset between the treated and vehicle control groups.
-
At the end of the experiment, tissues can be collected for histological analysis of inflammation and demyelination, and cytokine levels in the serum or central nervous system can be measured.
-
-
Conclusion
This compound stands as a potent and highly selective inhibitor of RIPK2. While it demonstrates robust activity in both in vitro and in vivo models, the landscape of RIPK2 inhibitors is continually evolving. Newer compounds, such as GSK583 and compound 10w, have shown even greater potency in certain assays. The choice of inhibitor will ultimately depend on the specific research question, the desired selectivity profile, and the experimental context. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments for the continued exploration of RIPK2 as a therapeutic target.
References
- 1. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An optimized and validated protocol for inducing chronic experimental autoimmune encephalomyelitis in C57BL/6J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo inhibition of RIPK2 kinase alleviates inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In Vivo Inhibition of RIPK2 Kinase Alleviates Inflammatory Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. promega.com [promega.com]
- 10. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
Confirming WEHI-345 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm target engagement of WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), within a cellular context. We present experimental data for this compound and its alternatives, detailed protocols for key assays, and visualizations to elucidate the underlying signaling pathways and experimental workflows.
Introduction to this compound and its Target, RIPK2
This compound is a small molecule inhibitor that targets the ATP-binding pocket of RIPK2, a crucial kinase in the NOD-like receptor (NLR) signaling pathway.[1][2] This pathway is integral to the innate immune response to bacterial pathogens. Upon activation by NOD1 or NOD2, RIPK2 undergoes autophosphorylation and ubiquitination, leading to the activation of the NF-κB and MAPK signaling cascades and the subsequent production of pro-inflammatory cytokines such as TNF-α and IL-6.[3] By inhibiting RIPK2's kinase activity, this compound effectively dampens this inflammatory response.[1][2]
Comparative Analysis of RIPK2 Inhibitors
Several small molecules have been developed to target RIPK2, each with varying potency and selectivity. This section compares this compound with other notable RIPK2 inhibitors.
| Compound | Type | In Vitro IC50 (RIPK2) | Cellular Potency (TNF-α/IL-8 Inhibition) | Key Selectivity Notes |
| This compound | Type I | ~130 nM[1][2][4] | IC50 = 57.7 nM (LPS/MDP-stimulated TNFα production in BMDM)[2] | Selective for RIPK2 over RIPK1, 4, and 5. Also shows low activity against a panel of 95 other kinases at 1 µM.[4] |
| Ponatinib | Type II | ~7 nM | EC50 = 0.8 nM (NF-κB activation in HEKBlue cells)[5] | Pan-RIPK inhibitor, also potently inhibits RIPK1 and RIPK3.[6] |
| GSK583 | Type I | 5 nM[7] | IC50 = 8 nM (MDP-stimulated TNF-α in human monocytes)[6][7] | Highly selective in a panel of 300 kinases.[6] |
| Gefitinib | Type I | 51 nM (tyrosine phosphorylation)[3] | EC50 = 7.8 µM (NF-κB activation in HEKBlue cells)[5] | Primarily an EGFR inhibitor with off-target activity on RIPK2.[8] |
| OD36 & OD38 | Macrocycles | Potent nanomolar inhibition[8] | Potent inhibition of RIPK2-mediated signaling[8] | More selective than gefitinib.[8] |
Experimental Protocols for Target Engagement
Confirming that a compound like this compound engages its intended target, RIPK2, within the complex cellular environment is critical. Below are detailed protocols for three key methodologies.
Inhibition of RIPK2 Autophosphorylation Assay
This assay directly measures the catalytic activity of RIPK2 by assessing its autophosphorylation status upon cellular stimulation.
Protocol:
-
Cell Culture and Treatment:
-
Culture human monocytic THP-1 cells in appropriate media.
-
Pre-treat cells with various concentrations of this compound or other inhibitors (e.g., 0.1 to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a NOD2 agonist, such as Muramyl Dipeptide (MDP) or L18-MDP (e.g., 10 µg/mL), for 30-60 minutes to induce RIPK2 autophosphorylation.[9][10]
-
-
Cell Lysis:
-
After stimulation, wash the cells with ice-old PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
-
Immunoprecipitation (Optional, for enhanced signal):
-
Incubate the cell lysates with an anti-RIPK2 antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the RIPK2 protein complexes.
-
Wash the beads several times with lysis buffer to remove non-specific binding.
-
-
Western Blotting:
-
Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated RIPK2 (p-RIPK2, e.g., at Ser176).[5]
-
Subsequently, probe with an antibody for total RIPK2 as a loading control.
-
Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection.
-
-
Data Analysis:
-
Quantify the band intensities for p-RIPK2 and total RIPK2.
-
A dose-dependent decrease in the p-RIPK2/total RIPK2 ratio in inhibitor-treated cells compared to the stimulated control indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Protocol:
-
Cell Culture and Treatment:
-
Heat Challenge:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes in a thermocycler, followed by a cooling step.[13]
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
-
Western Blotting:
-
Analyze the soluble fractions by Western blotting using an anti-RIPK2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature for both inhibitor-treated and control samples.
-
Plot the percentage of soluble RIPK2 relative to the unheated control against the temperature to generate melting curves.
-
A shift of the melting curve to a higher temperature in the presence of the inhibitor demonstrates target engagement.
-
Kinobeads Competition Assay
This chemical proteomics approach allows for the assessment of a compound's binding affinity and selectivity against a large number of kinases simultaneously in a native cellular environment.
Protocol:
-
Cell Lysate Preparation:
-
Prepare a lysate from a suitable cell line or a mixture of cell lines to ensure broad kinase representation. Use a non-denaturing lysis buffer.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Competition:
-
Aliquot the cell lysate and incubate with a range of concentrations of this compound or other inhibitors for a defined period (e.g., 1 hour) at 4°C. Include a vehicle control.
-
-
Kinobeads Pulldown:
-
Add Kinobeads (sepharose beads coupled with a cocktail of non-selective kinase inhibitors) to the lysates and incubate to capture the unbound kinases.[14]
-
-
Washing and Elution:
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound kinases from the beads.
-
-
Mass Spectrometry Analysis:
-
Digest the eluted proteins into peptides (e.g., with trypsin).
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify the proteins in each sample.
-
For each kinase, determine the dose-dependent reduction in binding to the Kinobeads in the presence of the inhibitor.
-
This data can be used to generate binding curves and determine the apparent dissociation constants (Kd) for the interaction of the inhibitor with each kinase, providing a comprehensive selectivity profile.
-
Visualizing Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RIPK2 signaling pathway and the experimental workflows.
Caption: The NOD2-RIPK2 signaling pathway leading to NF-κB activation.
Caption: General workflow for confirming target engagement in cells.
Caption: Logical relationship of this compound action and evidence of engagement.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the development of RIPK2 modulators for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Inflammatory Signaling by NOD-RIPK2 Is Inhibited by Clinically Relevant Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | RIPK2: a promising target for cancer treatment [frontiersin.org]
- 7. Identification of Potent and Selective RIPK2 Inhibitors for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of WEHI-345
For researchers and scientists at the forefront of drug development, the lifecycle of a chemical compound extends beyond its experimental use. The proper disposal of potent molecules like WEHI-345, a selective RIPK2 kinase inhibitor, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and adherence to best practices.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance can be drawn from the SDS for a close analog and general principles for the disposal of hazardous chemical waste. All waste containing this compound, including the pure compound, solutions, and contaminated labware, must be treated as hazardous chemical waste.
Key Safety and Handling Information
A summary of essential safety and handling information is provided below, compiled from available safety data for analogous compounds.
| Parameter | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat are mandatory. | To prevent eye and skin contact with the potentially hazardous compound. |
| Waste Segregation | Segregate all this compound waste from other laboratory waste streams at the point of generation. | To prevent accidental reactions and ensure proper disposal of hazardous materials.[1][2] |
| Waste Containment (Solid) | Place in a designated, sealed, and clearly labeled hazardous waste container. | To prevent the release of the compound into the environment.[1] |
| Waste Containment (Liquid) | Collect in a sealed, leak-proof, and shatter-resistant hazardous waste container. | To avoid spills and environmental contamination.[1] |
| Spill Management (Solid) | Carefully sweep up to avoid dust formation and place in a sealed container for disposal. | To minimize inhalation and spread of the compound.[3] |
| Spill Management (Liquid) | Absorb with an inert, non-combustible material (e.g., vermiculite, sand) and collect for disposal. | To safely contain and remove liquid spills.[2] |
| Decontamination | Decontaminate surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. Dispose of cleaning materials as hazardous waste. | To ensure the removal of any residual compound from the work area.[1] |
Operational Protocol for the Proper Disposal of this compound
The following step-by-step protocol outlines the recommended procedure for the disposal of this compound and associated waste.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound, contaminated weighing paper, pipette tips, gloves, and other disposable labware.
-
Liquid Waste: This includes solutions containing this compound.
-
Segregate these waste streams into separate, clearly labeled hazardous waste containers. Do not mix with non-hazardous waste.[1][2]
2. Containment and Labeling:
-
Solid Waste Container: Use a robust, sealable container. Label it clearly as "Hazardous Waste" and include "this compound" and any other chemical components.
-
Liquid Waste Container: Use a leak-proof, shatter-resistant container. Label it as "Hazardous Waste" and list all chemical constituents, including "this compound".
-
Ensure all container lids are securely fastened when not in use.
3. Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure that incompatible waste types are segregated to prevent adverse chemical reactions.
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste.
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: this compound Waste Disposal Workflow.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
Essential Safety and Operational Guide for Handling WEHI-345
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal information for WEHI-345, a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2). The following guidelines are intended to ensure the safe and effective use of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| CAS Number | 1354825-58-3 [cite:3, 5] |
| Molecular Formula | C22H23N7O [cite:3, 5] |
| Molecular Weight | 401.46 g/mol [cite:3] |
| Appearance | Solid Powder [cite:3] |
| Purity | ≥98% [cite:3] |
| Solubility | Soluble in DMSO, not in water [cite:3] |
| Storage | Dry, dark, and at -20°C for up to 1 year [cite:3] |
Safety and Handling
While a specific safety data sheet (SDS) for this compound indicates no data is available for hazard classification, general prudent laboratory practices should always be followed. An SDS for a this compound analog states it is not a hazardous substance; however, until more information is available, it is recommended to handle this compound with care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Handle with chemical-impermeable gloves. Inspect gloves prior to use and wash and dry hands after handling.
-
Body Protection: Wear appropriate protective clothing.
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure adequate ventilation to avoid the formation of dust and aerosols.
Handling Precautions:
-
Avoid contact with skin and eyes.
-
Avoid inhalation of dust, mist, gas, or vapors.
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water.
Operational Plan: Storage and Preparation of Stock Solutions
Storage:
-
Store this compound as a solid powder in a dry, dark environment at -20°C for long-term stability (up to one year). [cite:3]
-
Stock solutions should be stored at 0-4°C for up to one month. [cite:3]
Preparation of Stock Solutions:
-
This compound is soluble in DMSO. [cite:3]
-
To prepare a stock solution, dissolve the solid powder in DMSO. For example, to create a 10 mM stock solution, dissolve 4.015 mg of this compound in 1 mL of DMSO.
-
If precipitation is observed, gentle warming or sonication may be used to aid dissolution.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Compound: Collect and arrange for disposal through a licensed professional waste disposal service.
-
Contaminated Materials: Items such as gloves, pipette tips, and empty vials that have come into contact with this compound should be considered chemical waste and disposed of accordingly.
-
Do not allow the chemical to enter drains or waterways.
Experimental Protocols Summary
This compound is a potent and selective inhibitor of RIPK2 kinase, with an IC50 of 0.13 µM. [cite:2] It functions by delaying RIPK2 ubiquitylation and subsequent NF-κB activation downstream of Nucleotide-binding oligomerization domain (NOD) signaling. [cite:3, 7] Below are summaries of common experimental applications.
In Vitro Inhibition of RIPK2 Activity
This compound has been shown to effectively inhibit RIPK2 activity in various cell lines.
| Cell Line | Concentration | Incubation Time | Observed Effect |
| RAW 264.7 | 500 nM | Not Specified | Inhibited MDP-induced autophosphorylation of RIPK2. [cite:2, 3] |
| BMDMs | 500 nM | 0, 2, 4, 8 hours | Potently blocked MDP-induced transcription of TNF and IL-6. [cite:2, 3] |
| THP-1 | 500 nM | 0, 2, 4, 8 hours | Reduced mRNA levels of NF-κB targets such as TNF, IL-8, IL-1β, and A20. [cite:2, 3] |
A general protocol for assessing the effect of this compound on MDP-induced cytokine production in THP-1 cells would involve:
-
Cell Culture: Culture THP-1 human monocytic cells in appropriate media and conditions.
-
Treatment: Pre-treat cells with this compound at the desired concentration for a specified time (e.g., 1 hour) before stimulating with muramyl dipeptide (MDP).
-
Analysis: After stimulation, harvest cells or supernatant to analyze downstream effects, such as measuring mRNA levels of target genes by qPCR or protein levels of cytokines by ELISA.
In Vivo Efficacy in a Mouse Model of Experimental Autoimmune Encephalomyelitis (EAE)
This compound has demonstrated therapeutic potential in a mouse model of EAE.
| Animal Model | Dosage and Administration | Duration | Observed Effect |
| C57BL/6 male mice | 20 mg/kg; intraperitoneal injection; twice daily | 6 days | Reduced disease score, inflammatory infiltrate, and histological score. Improved body weight and reduced cytokine and chemokine levels. [cite:2, 3] |
Signaling Pathway
The following diagram illustrates the role of this compound in the NOD signaling pathway.
Caption: this compound inhibits RIPK2 activation in the NOD2 signaling pathway.
Experimental Workflow
The following diagram outlines a general experimental workflow for evaluating the in vitro efficacy of this compound.
Caption: General workflow for in vitro testing of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
